1-(Methoxymethyl)-N-methylcyclopropanamine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
1-(methoxymethyl)-N-methylcyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-7-6(3-4-6)5-8-2;/h7H,3-5H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPQJLYHXTMFJIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1(CC1)COC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1255717-61-3 | |
| Record name | 1-(methoxymethyl)-N-methylcyclopropan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-(Methoxymethyl)-N-methylcyclopropanamine Hydrochloride
Abstract
This technical guide provides a comprehensive overview of a robust and scalable synthetic route to 1-(Methoxymethyl)-N-methylcyclopropanamine hydrochloride, a valuable building block for pharmaceutical and agrochemical research. The synthesis is presented as a multi-step process commencing with the preparation of the key intermediate, 1-(hydroxymethyl)cyclopropanecarbonitrile. Subsequent transformations, including O-methylation, nitrile reduction, and N-methylation, are detailed with expert insights into reaction mechanisms, optimization strategies, and safety considerations. This guide is intended for researchers, scientists, and professionals in drug development, offering a practical and scientifically grounded approach to the synthesis of this important cyclopropylamine derivative.
Introduction: The Significance of Substituted Cyclopropylamines
Cyclopropylamines are a privileged structural motif in medicinal chemistry, frequently incorporated into drug candidates to enhance potency, modulate physicochemical properties, and improve metabolic stability. The rigid, three-dimensional nature of the cyclopropane ring can enforce specific conformations, leading to higher binding affinities with biological targets. The target molecule of this guide, 1-(Methoxymethyl)-N-methylcyclopropanamine, and its hydrochloride salt, represent a versatile scaffold for the development of novel therapeutics. The methoxymethyl substituent offers a handle for further functionalization, while the N-methylated amine is a common feature in many biologically active compounds.
This guide will detail a logical and efficient four-step synthesis, designed for both laboratory-scale preparation and potential scale-up. Each step is accompanied by a detailed experimental protocol, mechanistic elucidation, and a discussion of critical parameters.
Overall Synthetic Strategy
The synthesis of this compound is strategically designed to proceed through key, isolable intermediates, allowing for purification and characterization at each stage. The overall transformation is depicted below:
Caption: Overall synthetic route to this compound.
Step-by-Step Synthesis and Experimental Protocols
Step 1: Synthesis of 1-(Hydroxymethyl)cyclopropanecarbonitrile
The initial step involves the selective reduction of the ester functionality of ethyl 1-cyanocyclopropanecarboxylate to the corresponding primary alcohol. Lithium borohydride (LiBH₄) is the reagent of choice for this transformation due to its milder nature compared to lithium aluminum hydride (LiAlH₄), which could potentially reduce the nitrile group.
Reaction Scheme:
Caption: Reduction of ethyl 1-cyanocyclopropanecarboxylate.
Experimental Protocol:
-
To a solution of ethyl 1-cyanocyclopropanecarboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF, approx. 13.5 mL per 10 mmol of ester), lithium borohydride (2.0 eq) is added portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction mixture is then heated to 50°C and stirred for 18 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction is cooled to 0°C in an ice bath.
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution is slowly and carefully added to quench the excess LiBH₄ until gas evolution ceases. Caution: This quenching process is exothermic and generates hydrogen gas.
-
The mixture is diluted with brine and extracted with ethyl acetate (EtOAc) followed by dichloromethane (DCM).
-
The combined organic extracts are dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure to yield 1-(hydroxymethyl)cyclopropanecarbonitrile as a clear oil.
| Parameter | Value |
| Typical Scale | 10-50 mmol |
| Solvent | Anhydrous THF |
| Temperature | 50°C |
| Reaction Time | 18 hours |
| Workup | Quenching with NaHCO₃, liquid-liquid extraction |
| Typical Yield | ~65% |
Step 2: O-Methylation via Williamson Ether Synthesis
The hydroxyl group of 1-(hydroxymethyl)cyclopropanecarbonitrile is converted to a methoxy group using the Williamson ether synthesis. This classic S(_N)2 reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then acts as a nucleophile to displace a halide from a methylating agent, typically methyl iodide (CH₃I).
Reaction Scheme:
Caption: Williamson ether synthesis for O-methylation.
Experimental Protocol:
-
A solution of 1-(hydroxymethyl)cyclopropanecarbonitrile (1.0 eq) in anhydrous THF is added dropwise to a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF at 0°C under an inert atmosphere.
-
The mixture is allowed to warm to room temperature and stirred for 1-2 hours, or until hydrogen gas evolution ceases, indicating the formation of the sodium alkoxide.
-
The reaction is cooled back to 0°C, and methyl iodide (1.5 eq) is added dropwise.
-
The reaction mixture is stirred at room temperature for 4-6 hours, monitoring for completion by TLC or GC-MS.
-
Upon completion, the reaction is carefully quenched by the slow addition of water at 0°C.
-
The mixture is extracted with diethyl ether or EtOAc. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure 1-(methoxymethyl)cyclopropanecarbonitrile.
| Parameter | Value |
| Base | Sodium Hydride (NaH) |
| Methylating Agent | Methyl Iodide (CH₃I) |
| Solvent | Anhydrous THF |
| Temperature | 0°C to room temperature |
| Reaction Time | 4-6 hours |
| Purification | Column Chromatography |
| Typical Yield | >80% |
Step 3: Reduction of the Nitrile to the Primary Amine
The nitrile group of 1-(methoxymethyl)cyclopropanecarbonitrile is reduced to a primary amine using a powerful reducing agent, lithium aluminum hydride (LiAlH₄). This transformation is a cornerstone of amine synthesis from nitriles.[1]
Reaction Scheme:
Caption: LiAlH₄ reduction of the nitrile to the primary amine.
Experimental Protocol:
-
To a suspension of LiAlH₄ (1.5 eq) in anhydrous THF at 0°C under an inert atmosphere, a solution of 1-(methoxymethyl)cyclopropanecarbonitrile (1.0 eq) in anhydrous THF is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 4 hours. The reaction progress can be monitored by the disappearance of the nitrile peak in the IR spectrum.
-
After completion, the reaction is cooled to 0°C and quenched sequentially and very carefully by the dropwise addition of water (1 mL per gram of LiAlH₄), followed by 15% aqueous NaOH (1 mL per gram of LiAlH₄), and finally water again (3 mL per gram of LiAlH₄). This is known as the Fieser workup. Caution: This quenching procedure is highly exothermic and generates hydrogen gas.
-
The resulting granular precipitate is filtered off and washed with THF or diethyl ether.
-
The filtrate is concentrated under reduced pressure to yield 1-(methoxymethyl)cyclopropanamine, which can be used in the next step without further purification or purified by distillation under reduced pressure.
| Parameter | Value |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) |
| Solvent | Anhydrous THF |
| Temperature | 0°C to room temperature |
| Reaction Time | 4 hours |
| Workup | Fieser workup (H₂O, NaOH(aq), H₂O) |
| Typical Yield | >85% |
Step 4: N-Methylation via Eschweiler-Clarke Reaction
The primary amine, 1-(methoxymethyl)cyclopropanamine, is converted to the desired N-methyl secondary amine using the Eschweiler-Clarke reaction. This classic method utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent.[2][3] A key advantage of this reaction is that it selectively produces the methylated amine without the formation of quaternary ammonium salts.[2]
Reaction Scheme:
Caption: Eschweiler-Clarke N-methylation of the primary amine.
Experimental Protocol:
-
To 1-(methoxymethyl)cyclopropanamine (1.0 eq), formic acid (2.5 eq) is added, followed by aqueous formaldehyde (2.2 eq, 37 wt. % in H₂O).
-
The reaction mixture is heated to 80-100°C for 4-6 hours. The evolution of carbon dioxide indicates the progress of the reaction.
-
After cooling to room temperature, the reaction mixture is made basic (pH > 11) by the addition of a strong base, such as 10 M NaOH, while cooling in an ice bath.
-
The product is extracted with a suitable organic solvent, such as diethyl ether or DCM.
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to give 1-(Methoxymethyl)-N-methylcyclopropanamine. The crude product can be purified by distillation if necessary.
| Parameter | Value |
| Reagents | Formaldehyde, Formic Acid |
| Temperature | 80-100°C |
| Reaction Time | 4-6 hours |
| Workup | Basification and extraction |
| Typical Yield | >90% |
Step 5: Formation of the Hydrochloride Salt
The final step is the conversion of the free base, 1-(Methoxymethyl)-N-methylcyclopropanamine, into its hydrochloride salt to improve its stability and handling properties.
Reaction Scheme:
Caption: Formation of the hydrochloride salt.
Experimental Protocol:
-
The purified 1-(Methoxymethyl)-N-methylcyclopropanamine is dissolved in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or EtOAc.
-
A solution of hydrogen chloride in diethyl ether (e.g., 2 M) is added dropwise with stirring until precipitation is complete. Alternatively, anhydrous HCl gas can be bubbled through the solution.[4]
-
The resulting precipitate is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum to afford this compound as a solid.
| Parameter | Value |
| Reagent | HCl in diethyl ether or anhydrous HCl gas |
| Solvent | Anhydrous diethyl ether or EtOAc |
| Temperature | Room temperature or below |
| Isolation | Filtration |
| Typical Yield | Quantitative |
Safety and Handling Precautions
-
Lithium borohydride (LiBH₄) and Lithium aluminum hydride (LiAlH₄): These are highly reactive and flammable solids. They react violently with water and protic solvents to produce hydrogen gas. All manipulations should be carried out under an inert atmosphere in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves, must be worn.
-
Sodium Hydride (NaH): This is a flammable solid that also reacts violently with water. Handle under an inert atmosphere.
-
Methyl Iodide (CH₃I): This is a toxic and volatile liquid. It is a suspected carcinogen. Handle with extreme care in a fume hood and wear appropriate gloves.
-
Formaldehyde and Formic Acid: These are corrosive and toxic. Handle in a well-ventilated fume hood.
-
Hydrogen Chloride (HCl): Anhydrous HCl is a corrosive gas. Solutions of HCl are also corrosive. Handle with appropriate safety measures.
Conclusion
This technical guide has outlined a comprehensive and practical synthetic route for the preparation of this compound. The described multi-step synthesis employs well-established and reliable chemical transformations, providing a clear pathway for researchers in the fields of medicinal chemistry and drug development. By following the detailed protocols and considering the safety precautions, scientists can confidently synthesize this valuable cyclopropylamine building block for their research endeavors.
References
-
Eschweiler, W. Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Ber. Dtsch. Chem. Ges.1905 , 38, 880–882. [Link]
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Clarke, H. T.; Gillespie, H. B.; Weisshaus, S. Z. The Action of Formaldehyde on Amines and Amino Acids. J. Am. Chem. Soc.1933 , 55, 4571–4587. [Link]
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Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Alcohol to Ether using Williamson synthesis (O-Alkylation). Organic Synthesis. [Link]
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Reduction of nitriles to primary amines with LiAlH4. Master Organic Chemistry. [Link]
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Nitrile to Amine (LiAlH4 or LAH reduction). Organic Synthesis. [Link]
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Eschweiler-Clarke Reaction. NROChemistry. [Link]
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How to make a salt of a novel compound? ResearchGate. [Link]
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Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. A General, Practical, and Selective Method. J. Org. Chem.1996 , 61, 3849–3862. [Link]
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Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]
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- 4. Sciencemadness Discussion Board - HCl solution in Diethyl-Ether - Powered by XMB 1.9.11 [sciencemadness.org]
An In-depth Technical Guide to 1-(Methoxymethyl)-N-methylcyclopropanamine Hydrochloride: A Versatile Building Block in Modern Drug Discovery
This guide provides a comprehensive technical overview of 1-(Methoxymethyl)-N-methylcyclopropanamine hydrochloride (CAS Number: 1017785-59-9), a unique and valuable building block for researchers, scientists, and drug development professionals. We will delve into its chemical significance, plausible synthetic methodologies, potential applications in medicinal chemistry, and the broader context of cyclopropylamines in therapeutic design.
Introduction: The Strategic Value of the Cyclopropylamine Scaffold
In the landscape of medicinal chemistry, the cyclopropylamine moiety has emerged as a privileged scaffold. Its incorporation into drug candidates is a strategic decision aimed at optimizing pharmacokinetic and pharmacodynamic properties. The three-membered ring of cyclopropane introduces conformational rigidity and a unique electronic character, which can lead to enhanced potency, improved metabolic stability, and increased brain permeability.[1][2]
The strained nature of the cyclopropane ring and the nucleophilic character of the amine group make cyclopropylamines versatile intermediates in organic synthesis.[3] This combination of features has led to their use in the development of a wide range of therapeutic agents, including antidepressants, antiviral compounds, and anticancer drugs.[3][4] Notably, the cyclopropylamine group is a key pharmacophore in several successful drugs, such as the antibiotic Ciprofloxacin and the Hepatitis C treatment Simeprevir.[5]
This compound, with its additional methoxymethyl and N-methyl substitutions, offers medicinal chemists a nuanced tool for fine-tuning molecular properties such as solubility, lipophilicity, and hydrogen bonding capacity, further expanding the accessible chemical space for drug design.
Physicochemical Properties and Safety Profile
A foundational understanding of the physicochemical properties of this compound is crucial for its effective use in research and development.
| Property | Value | Source |
| CAS Number | 1017785-59-9 | - |
| Molecular Formula | C₆H₁₄ClNO | |
| Molecular Weight | 151.63 g/mol | |
| Appearance | Solid | |
| SMILES String | CNC1(COC)CC1.[H]Cl | |
| InChI Key | SPQJLYHXTMFJIW-UHFFFAOYSA-N |
Safety Information:
This compound is classified as acutely toxic if swallowed (Acute Tox. 4 Oral) and requires careful handling in a laboratory setting.
-
Pictogram: GHS07 (Exclamation mark)
-
Signal Word: Warning
-
Hazard Statement: H302 (Harmful if swallowed)
Standard personal protective equipment, including gloves, lab coat, and eye protection, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.
Plausible Synthetic Pathways
A potential retrosynthetic analysis is outlined below:
Caption: Retrosynthetic analysis of the target molecule.
Proposed Synthetic Protocol:
The following protocol is a representative example for the synthesis of a substituted cyclopropylamine and should be adapted and optimized for the specific target molecule.
Step 1: Synthesis of 1-(Hydroxymethyl)cyclopropanecarbonitrile
This step involves a cyclopropanation reaction. A common method is the Simmons-Smith reaction or a variation thereof.
-
To a solution of a suitable zinc-copper couple in anhydrous diethyl ether, add diiodomethane.
-
After the initial reaction subsides, add acrylonitrile dropwise while maintaining the temperature below 30°C.
-
The reaction is stirred overnight at room temperature.
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is then reacted with a suitable source of formaldehyde, such as paraformaldehyde, under acidic conditions to introduce the hydroxymethyl group.
-
Purify the resulting 1-(hydroxymethyl)cyclopropanecarbonitrile by column chromatography.
Step 2: Reduction of the Nitrile to the Primary Amine
The nitrile group is reduced to a primary amine.
-
Dissolve 1-(hydroxymethyl)cyclopropanecarbonitrile in anhydrous tetrahydrofuran (THF).
-
Add a reducing agent, such as lithium aluminum hydride (LiAlH₄), portion-wise at 0°C.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.
-
Filter the resulting aluminum salts and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to yield 1-(hydroxymethyl)cyclopropanamine.
Step 3: N-Methylation and O-Methylation
The final steps involve the methylation of the amine and hydroxyl groups.
-
For N-methylation, the primary amine can be subjected to reductive amination with formaldehyde and a reducing agent like sodium borohydride.
-
Alternatively, Eschweiler-Clarke methylation using formic acid and formaldehyde can be employed.
-
The hydroxyl group can be converted to a methoxy group using a methylating agent such as methyl iodide in the presence of a base like sodium hydride. The order of these methylation steps may need to be optimized to avoid side reactions.
-
The final product, 1-(methoxymethyl)-N-methylcyclopropanamine, is then isolated and can be converted to its hydrochloride salt by treatment with a solution of HCl in a suitable solvent like diethyl ether or isopropanol.
Self-Validating System:
Each step of this proposed synthesis should be monitored by appropriate analytical techniques such as Thin Layer Chromatography (TLC), and the identity and purity of the intermediates and the final product should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Applications in Drug Discovery and Medicinal Chemistry
The structural features of this compound make it an attractive building block for targeting a variety of biological systems. The cyclopropylamine core is particularly known for its role as a mechanism-based inhibitor of certain enzymes.[6]
Potential Therapeutic Targets and Applications:
-
Enzyme Inhibition:
-
Lysine-Specific Demethylase 1 (LSD1): LSD1 is a key enzyme in epigenetic regulation, and its overexpression is linked to various cancers. Cyclopropylamine-containing compounds, such as the well-known inhibitor tranylcypromine, act by forming a covalent adduct with the FAD cofactor of the enzyme.[6] The unique substitutions on the target molecule could be exploited to design novel and selective LSD1 inhibitors.
-
Monoamine Oxidase (MAO): MAO inhibitors are used in the treatment of depression and neurodegenerative diseases. The cyclopropylamine moiety is a classic pharmacophore for irreversible MAO inhibition.[6]
-
-
Central Nervous System (CNS) Drug Design:
-
The conformational rigidity and metabolic stability imparted by the cyclopropyl group can be advantageous in the design of CNS-active agents, where the ability to cross the blood-brain barrier is crucial.[1] The N-methyl and methoxymethyl groups can be further modified to optimize properties for CNS targets.
-
The following workflow illustrates the integration of this compound into a drug discovery program.
Caption: Drug discovery workflow utilizing the target molecule.
Conclusion
This compound represents a promising, albeit underexplored, building block in the field of medicinal chemistry. Its unique combination of a rigid cyclopropylamine core with tunable ether and N-alkyl functionalities provides a valuable tool for the design of novel therapeutic agents. While detailed experimental data for this specific compound is limited in publicly accessible literature, its potential can be inferred from the well-established utility of the broader class of cyclopropylamines. This guide provides a foundational understanding of its properties, a plausible synthetic strategy, and a roadmap for its application in drug discovery programs, encouraging further investigation into its potential to address unmet medical needs.
References
- Gardarsdottir, H.
- NINGBO INNO PHARMCHEM CO.,LTD.
- Wikipedia. Cyclopropylamine.
- Chem-Impex. Cyclopropylamine.
- BenchChem. Application Notes and Protocols: Incorporation of Cyclopropylamine-d5 in Medicinal Chemistry Synthesis.
- Labsolu. This compound.
- ACS Publications. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Journal of Medicinal Chemistry.
- Sigma-Aldrich. This compound AldrichCPR.
- PubMed. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.
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An In-depth Technical Guide to 1-(Methoxymethyl)-N-methylcyclopropanamine Hydrochloride: Synthesis, Characterization, and Potential Applications
Abstract: This technical guide provides a comprehensive overview of 1-(Methoxymethyl)-N-methylcyclopropanamine hydrochloride, a substituted cyclopropylamine of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct published data for this specific molecule, this document synthesizes information from analogous structures and established chemical principles to offer a robust framework for researchers. The guide covers plausible synthetic routes, detailed protocols for analytical characterization, a discussion of its potential pharmacological relevance based on its structural class, and essential safety and handling information. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge required to investigate and utilize this compound with scientific rigor.
Introduction and Molecular Overview
This compound belongs to the class of cyclopropylamines, a structural motif of significant interest in modern pharmacology. The cyclopropane ring introduces conformational rigidity and a unique three-dimensional geometry, which can lead to high-affinity and selective interactions with biological targets.[1][2] Compounds incorporating this scaffold have shown diverse biological activities, including roles as enzyme inhibitors and central nervous system modulators.[3][4]
Specifically, this compound features three key functional groups:
-
A primary amine incorporated into a cyclopropane ring, a feature known to be crucial for the activity of inhibitors targeting enzymes like Lysine-Specific Demethylase 1 (LSD1/KDM1A).[3][4]
-
An N-methyl group , which can modulate basicity, lipophilicity, and metabolic stability.
-
A methoxymethyl substituent , which can influence solubility and introduce a potential hydrogen bond acceptor.
This guide will provide a projected pathway for its synthesis, characterization, and potential biological evaluation.
Physicochemical Properties
A summary of the known and predicted properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₆H₁₄ClNO | Sigma-Aldrich[5] |
| Molecular Weight | 151.63 g/mol | Sigma-Aldrich[5] |
| Appearance | Solid (predicted) | Sigma-Aldrich[5] |
| SMILES String | CNC1(COC)CC1.[H]Cl | Sigma-Aldrich[5] |
| InChI Key | SPQJLYHXTMFJIW-UHFFFAOYSA-N | Sigma-Aldrich[5] |
| MDL Number | MFCD18071229 | Sigma-Aldrich[5][6] |
| Predicted pKa | ~9.5 (amine) | (Inferred) |
| Predicted LogP | ~0.8 | (Inferred) |
Proposed Synthesis Pathway
Caption: Proposed multi-step synthesis of the target compound.
Experimental Protocols for Synthesis
Step 1: Synthesis of 1-(Hydroxymethyl)cyclopropyl acetonitrile
Causality: This step introduces the nitrile group, which will be later reduced to the primary amine. Using a cyanide salt to displace a halide is a standard and efficient method for forming carbon-carbon bonds.[7][8]
-
To a solution of 1-(bromomethyl)cyclopropyl methanol (1 eq.) in a suitable solvent such as DMSO or DMF, add sodium cyanide (1.1 eq.).
-
Heat the reaction mixture to 60-80°C and monitor by TLC or GC-MS until the starting material is consumed (typically 5-10 hours).
-
Cool the reaction to room temperature and pour into water.
-
Extract the aqueous layer with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.
Step 2: O-Methylation to 1-(Methoxymethyl)cyclopropyl acetonitrile
Causality: This step adds the methoxymethyl group. A strong base like sodium hydride is used to deprotonate the primary alcohol, forming an alkoxide that readily reacts with an electrophilic methyl source like methyl iodide.
-
Dissolve 1-(hydroxymethyl)cyclopropyl acetonitrile (1 eq.) in anhydrous THF and cool to 0°C under a nitrogen atmosphere.
-
Add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise, allowing for the cessation of hydrogen gas evolution between additions.
-
Stir the mixture at 0°C for 30 minutes, then add methyl iodide (1.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction carefully by the slow addition of water.
-
Extract with diethyl ether (3x), combine the organic layers, dry over magnesium sulfate, and concentrate to yield the O-methylated product.
Step 3: Reduction to 1-(Methoxymethyl)cyclopropanamine
Causality: The nitrile is reduced to the primary amine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation.
-
In a flask under nitrogen, suspend LiAlH₄ (1.5 eq.) in anhydrous diethyl ether or THF.
-
Cool the suspension to 0°C and add a solution of 1-(methoxymethyl)cyclopropyl acetonitrile (1 eq.) in the same solvent dropwise.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Cool the reaction to 0°C and quench sequentially by the dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and water again (3X mL), where X is the mass of LiAlH₄ in grams.
-
Stir the resulting granular precipitate for 1 hour, then filter and wash the solid with ether.
-
Dry the combined filtrate over anhydrous potassium carbonate and concentrate to yield the primary amine.
Step 4: N-Methylation via Eschweiler-Clarke Reaction
Causality: This classic reaction provides a clean and high-yielding method for the exhaustive methylation of a primary amine to a tertiary amine using formaldehyde as the carbon source and formic acid as the reducing agent. For mono-methylation, careful control of stoichiometry is required.
-
To a flask containing 1-(methoxymethyl)cyclopropanamine (1 eq.), add formic acid (2.5 eq.) followed by aqueous formaldehyde (37%, 1.2 eq.).
-
Heat the mixture to 90-100°C for 6-8 hours. Gas evolution (CO₂) should be observed.
-
Cool the reaction and make it basic (pH > 10) by the addition of 4M NaOH.
-
Extract the product with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the N-methylated product.
Step 5: Formation of the Hydrochloride Salt
Causality: The final free base is converted to its hydrochloride salt to improve its stability, crystallinity, and handling properties.
-
Dissolve the crude 1-(methoxymethyl)-N-methylcyclopropanamine in a minimal amount of anhydrous diethyl ether.
-
Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.
-
Collect the resulting solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final hydrochloride salt.
Potential Pharmacological Profile and Mechanism of Action
The structural similarity of 1-(Methoxymethyl)-N-methylcyclopropanamine to known inhibitors of Lysine-Specific Demethylase 1 (LSD1/KDM1A) suggests that this enzyme may be a potential biological target.[3][4] LSD1 is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation by demethylating histone H3 on lysines 4 and 9 (H3K4 and H3K9). Its overexpression is implicated in various cancers, making it a promising target for therapeutic intervention.
Proposed Mechanism of Action as an LSD1 Inhibitor:
Cyclopropylamine-based inhibitors typically act as irreversible, mechanism-based inactivators of LSD1. The proposed mechanism involves the oxidation of the amine by the enzyme's FAD cofactor, leading to the formation of a reactive cyclopropyliminium ion intermediate. This intermediate can then be attacked by a nucleophile in the enzyme's active site, forming a covalent adduct and permanently inactivating the enzyme.
Caption: Proposed mechanism of LSD1 inactivation.
Analytical and Quality Control Protocols
Rigorous analytical characterization is essential to confirm the identity, purity, and stability of the synthesized compound.
Protocol 1: Structural Confirmation by NMR Spectroscopy
Causality: NMR provides unambiguous information about the chemical structure and connectivity of atoms.
-
Sample Preparation: Dissolve 5-10 mg of the hydrochloride salt in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or MeOD).
-
¹H NMR: Acquire a proton NMR spectrum. Expected signals would include:
-
Singlets for the N-methyl and O-methyl groups.
-
Distinct signals for the diastereotopic protons of the cyclopropane ring and the methylene bridge.
-
A broad signal for the amine proton (which may exchange with D₂O).
-
-
¹³C NMR: Acquire a carbon NMR spectrum. Expected signals would correspond to the unique carbon environments: N-CH₃, O-CH₃, CH₂ bridge, quaternary cyclopropyl carbon, and the two CH₂ carbons of the cyclopropane ring.
-
2D NMR (COSY, HSQC): If necessary, run 2D experiments to confirm proton-proton and proton-carbon correlations.
Protocol 2: Purity Assessment by HPLC-CAD
Causality: Since the molecule lacks a strong UV chromophore, a universal detector like a Charged Aerosol Detector (CAD) is recommended for purity analysis.[9]
-
System: HPLC or UPLC system equipped with a CAD.
-
Column: A reverse-phase C18 column suitable for polar compounds.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 5% B
-
18-20 min: 5% B
-
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
Analysis: Integrate the peak area of the main component to determine its percentage purity relative to other detected impurities.
Protocol 3: Identity Confirmation by Mass Spectrometry
Causality: Mass spectrometry confirms the molecular weight of the compound.
-
Technique: Electrospray Ionization (ESI) in positive mode is ideal for this amine.
-
Sample Preparation: Prepare a dilute solution (~10 µg/mL) in 50:50 acetonitrile:water with 0.1% formic acid.
-
Analysis: Infuse the sample directly or analyze via LC-MS. The expected primary ion would be the [M+H]⁺ of the free base (C₆H₁₃NO), corresponding to an m/z of approximately 116.11.
Safety and Handling
GHS Hazard Information:
-
Pictogram: GHS07 (Exclamation Mark)[5]
-
Signal Word: Warning[5]
-
Hazard Statement: H302: Harmful if swallowed[5]
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety glasses with side shields or goggles.
-
Skin and Body Protection: Wear a lab coat.
Handling and Storage:
-
Handle in a well-ventilated area or a chemical fume hood.
-
Avoid breathing dust. Avoid contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
References
- CN101025407A - Analytical method for determining micro moisture in cyclopropyl amine by gas phase chromatography - Google P
- Simple and Sensitive Stability-Indicating Ion Chromatography Method for the Determination of Cyclopropylamine in Nevirapine and Moxifloxacin Hydrochloride Drug Substances - PMC - NIH.
- 1-(methoxymethyl)cyclopropanamine;hydrochloride.
- A Comparative Guide to Analytical Methods for Purity Assessment of N-cyclopropylthian-4-amine - Benchchem.
- Cyclopropylamine-d5: A Technical Guide to Isotopic Purity and Enrichment - Benchchem.
- This compound AldrichCPR | Sigma-Aldrich.
- GC Quantification of Cyclopropylamine, Diethylamine and Triethylamine in Active Pharmaceutical Ingredients | Request PDF - ResearchG
- Further insights into the SAR of α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A - PubMed.
- This compound.
- 1029716-05-9|1-(Methoxymethyl)cyclopropanamine|BLD Pharm.
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- Cyclopropanamine Compounds and Use Thereof - PMC - NIH.
- n-benzyl-n-methoxymethyl-n-(trimethylsilyl)methylamine - Organic Syntheses Procedure.
- Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent upd
- nucleophilic hydroxymethylation by the (isopropoxydimethylsilyl)methyl grignard reagent - Organic Syntheses Procedure.
- What is the synthesis route of N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine?
- CN113943231A - Preparation method of 1-hydroxymethyl cyclopropyl acetonitrile - Google P
- 1-[Methoxy(phenyl)methyl]cyclopropan-1-amine hydrochloride | C11H16ClNO - PubChem.
- N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine Five Chongqing Chemdad Co.
- N-Methylcyclopropanamine | C4H9N | CID 11029756 - PubChem - NIH.
- N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine | 93102-05-7 - ChemicalBook.
- CN103058884B - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile - Google P
- Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists.
- US5728896A - Process for the preparation of hydroxymethyl-cyclopropane - Google P
- EP2477984B1 - A method for the n-demethylation of n-methyl heterocycles - Google P
- N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine - Chem-Impex.
- Application of N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine - ChemicalBook.
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- 4. Cyclopropanamine Compounds and Use Thereof - PMC [pmc.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to the Structure Elucidation of 1-(Methoxymethyl)-N-methylcyclopropanamine Hydrochloride
This guide provides a comprehensive, technically-grounded framework for the structural elucidation of 1-(Methoxymethyl)-N-methylcyclopropanamine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. It delves into the scientific rationale behind the analytical choices, fostering a deeper understanding of how to approach the structural characterization of novel small molecules. The protocols and interpretations presented herein are designed to be self-validating, ensuring a high degree of confidence in the final structural assignment.
Introduction: The Compound of Interest
This compound is a small organic molecule featuring a unique combination of functional groups: a cyclopropane ring, a secondary amine (as a hydrochloride salt), and a methoxymethyl ether. The empirical formula is C6H14ClNO, with a molecular weight of 151.63 g/mol . The structural hypothesis, based on its chemical name and SMILES string (CNC1(COC)CC1.[H]Cl), is a cyclopropane ring substituted with both a methylamino group and a methoxymethyl group at the same carbon atom.
The presence of these functionalities suggests potential applications in medicinal chemistry, where cyclopropane rings are often used as rigid scaffolds to improve metabolic stability and binding affinity, and the amine group can be crucial for biological activity and salt formation for improved solubility. Accurate and unambiguous confirmation of its structure is a critical first step in any research and development endeavor.
This guide will outline an integrated analytical approach for the complete structural elucidation of this molecule, leveraging the synergistic strengths of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
The Integrated Analytical Workflow
The structure elucidation of an unknown compound is a systematic process of piecing together molecular puzzles. For this compound, the workflow is designed to first confirm the molecular weight and elemental composition, then to map the carbon-hydrogen framework and the connectivity of the atoms, and finally to identify the functional groups present.
Caption: Integrated workflow for the structure elucidation of this compound.
Mass Spectrometry: Determining the Molecular Blueprint
Mass spectrometry is the initial and indispensable step, providing the molecular weight and, through high-resolution analysis, the elemental formula. For a hydrochloride salt, the analysis is typically performed on the free base after in-source dissociation or by observing the intact cationic species.
Expertise & Experience: Experimental Choices
For this compound, Electrospray Ionization (ESI) in positive ion mode is the method of choice. ESI is a soft ionization technique that is ideal for polar molecules like amines, minimizing fragmentation and maximizing the abundance of the molecular ion. Given that the compound is a hydrochloride salt, it will readily exist as a protonated species in solution, making it highly suitable for positive ion detection.[1]
The choice of solvent is also critical. A mixture of acetonitrile and water with a small amount of a volatile acid like formic acid is a common mobile phase for LC-MS analysis of such compounds.[1] The formic acid helps to maintain a stable protonated state of the analyte.
Predicted Mass Spectrum Data
The mass spectrum will provide two key pieces of information: the mass of the molecular ion and its fragmentation pattern.
| Feature | Predicted m/z | Rationale |
| Molecular Ion (Free Base + H+) | 116.1070 | The expected mass for [C6H13NO + H]+. High-resolution mass spectrometry should confirm this exact mass, which corresponds to the elemental composition. |
| Major Fragment 1 | 86.0964 | Loss of the methoxy group (CH3O•), a common fragmentation pathway for ethers. |
| Major Fragment 2 | 70.0808 | Cleavage of the methoxymethyl group (•CH2OCH3), resulting in the N-methylcyclopropylaminium ion. |
| Major Fragment 3 | 44.0498 | Fragmentation of the cyclopropane ring and loss of ethene, leading to the [CH3NH=CH2]+ ion. |
Experimental Protocol: High-Resolution LC-MS
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. Dilute to a final concentration of 10 µg/mL with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with a liquid chromatography system.
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate at 5% B.
-
Flow Rate: 0.3 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Data Acquisition: Full scan mode for molecular ion confirmation and tandem MS (MS/MS) mode for fragmentation analysis.
-
NMR Spectroscopy: Assembling the Molecular Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. A combination of ¹H NMR, ¹³C NMR, and 2D NMR experiments will provide a complete picture of the carbon-hydrogen framework.
Expertise & Experience: Causality Behind Experimental Choices
The choice of solvent is paramount for NMR. Deuterated chloroform (CDCl3) is a common choice for many organic molecules, but given that the sample is a hydrochloride salt, its solubility may be limited. Deuterated methanol (CD3OD) or deuterium oxide (D2O) are excellent alternatives that will readily dissolve the salt. The acidic proton on the nitrogen will exchange with deuterium in these solvents, which can be a useful diagnostic tool.
A standard suite of NMR experiments should be performed:
-
¹H NMR: To identify the different types of protons and their relative numbers.
-
¹³C NMR: To determine the number of unique carbon environments.
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling relationships within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
Predicted NMR Data
The following tables summarize the predicted chemical shifts for this compound. These predictions are based on established chemical shift ranges for similar functional groups.
Table 1: Predicted ¹H NMR Data (in D2O, referenced to residual HDO at 4.79 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~3.5 | s | 2H | -CH2-O- | Protons on a carbon adjacent to an oxygen are deshielded. |
| ~3.3 | s | 3H | -O-CH3 | Protons of a methoxy group typically appear in this region. |
| ~2.6 | s | 3H | -N-CH3 | Protons of an N-methyl group are deshielded by the nitrogen. |
| ~1.0-1.2 | m | 2H | Cyclopropane CH2 | Diastereotopic protons on the cyclopropane ring, coupled to each other. |
| ~0.8-1.0 | m | 2H | Cyclopropane CH2 | Diastereotopic protons on the cyclopropane ring, coupled to each other. |
Table 2: Predicted ¹³C NMR Data (in D2O)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~75 | -CH2-O- | Carbon attached to an oxygen is significantly deshielded. |
| ~60 | C(quat)-N | Quaternary carbon of the cyclopropane ring, deshielded by the nitrogen and methoxymethyl group. |
| ~58 | -O-CH3 | Methoxy carbon, deshielded by the oxygen. |
| ~35 | -N-CH3 | N-methyl carbon. |
| ~15 | Cyclopropane CH2 | Carbons in a cyclopropane ring are characteristically shielded and appear upfield. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10 mg of the compound in 0.7 mL of D2O.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16.
-
Relaxation delay: 2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse sequence: Proton-decoupled experiment (e.g., zgpg30).
-
Number of scans: 1024.
-
Relaxation delay: 2 seconds.
-
-
2D NMR Acquisition (COSY and HSQC):
-
Use standard pulse programs provided by the spectrometer manufacturer.
-
Optimize acquisition parameters based on the ¹H and ¹³C spectra.
-
FTIR Spectroscopy: Confirming Functional Groups
FTIR spectroscopy provides valuable information about the types of chemical bonds present in a molecule, making it an excellent tool for confirming functional groups.
Expertise & Experience: Interpreting Key Vibrations
For this compound, the most informative region of the IR spectrum will be the N-H stretching region. As a hydrochloride salt, the amine will be protonated (R2NH2+), giving rise to a characteristic broad and strong absorption.[2] The C-O stretch of the ether and the various C-H stretches will also be key diagnostic peaks.
Predicted FTIR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2700-2250 | Strong, Broad | N-H+ stretch of the secondary ammonium salt.[2] |
| 2950-2850 | Medium-Strong | C-H stretches (aliphatic). |
| ~1100 | Strong | C-O stretch of the ether. |
| ~3080 | Medium | C-H stretch of the cyclopropane ring. |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with a small amount of the solid sample placed directly on the ATR crystal.
-
Instrumentation: A Fourier-Transform Infrared spectrometer.
-
Data Acquisition:
-
Record a background spectrum.
-
Record the sample spectrum from 4000 to 400 cm⁻¹.
-
Perform baseline correction and peak picking.
-
Data Integration and Structure Confirmation
The final step in the elucidation process is to integrate the data from all three analytical techniques to build a cohesive and unambiguous picture of the molecule.
Caption: Integration of spectroscopic data to confirm the final chemical structure.
The mass spectrum confirms the molecular formula. The ¹H and ¹³C NMR spectra, with the aid of 2D experiments, establish the connectivity of the atoms: a quaternary carbon is bonded to a nitrogen, a methoxymethyl group, and two other carbons within a cyclopropane ring. The FTIR spectrum provides definitive evidence for the presence of the ammonium salt and the ether functional group. Together, these data points unequivocally confirm the structure of this compound.
References
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Reddit. Do LC/MS Samples of Amine Salts Need to be Alkalinized Pre-Injection?. Available at: [Link]
-
Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. Available at: [Link]
Sources
Spectroscopic Characterization of 1-(Methoxymethyl)-N-methylcyclopropanamine Hydrochloride: A Technical Guide
This technical guide provides a comprehensive analysis of the expected spectroscopic data for 1-(Methoxymethyl)-N-methylcyclopropanamine hydrochloride (C₆H₁₄ClNO, Molecular Weight: 151.63)[1]. As a compound of interest in synthetic chemistry and drug discovery, a thorough understanding of its spectral characteristics is paramount for its unambiguous identification, purity assessment, and quality control. This document will delve into the predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic features of the molecule, grounded in fundamental principles and data from analogous structures.
Molecular Structure and Expected Spectroscopic Behavior
The structure of this compound incorporates several key functional groups that will dictate its spectroscopic fingerprint: a cyclopropane ring, a methoxymethyl group, a secondary amine (as a hydrochloride salt), and a methyl group attached to the nitrogen. The protonation of the amine to form the hydrochloride salt will significantly influence the electronic environment of the neighboring protons and carbons, a key consideration in the interpretation of NMR spectra.
| Property | Value | Source |
| Molecular Formula | C₆H₁₄ClNO | [1] |
| Molecular Weight | 151.63 | [1] |
| InChI Key | SPQJLYHXTMFJIW-UHFFFAOYSA-N | [1] |
| SMILES String | CNC1(COC)CC1.[H]Cl | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Based on the structure of this compound, we can predict the key features of its ¹H and ¹³C NMR spectra.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for each non-equivalent proton in the molecule. The hydrochloride form will result in the appearance of a broad signal for the N-H proton, and its coupling to adjacent protons may be observed.
Predicted ¹H NMR Chemical Shifts and Multiplicities:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Cyclopropyl CH₂ (diastereotopic) | 0.5 - 1.2 | Multiplet (AA'BB' system) | 4H | The four protons on the cyclopropane ring are diastereotopic and will exhibit complex spin-spin coupling, resulting in a multiplet in the upfield region, characteristic of cyclopropyl protons[2]. |
| N-CH₃ | 2.5 - 2.8 | Doublet or Singlet | 3H | The methyl group attached to the nitrogen will be deshielded by the electron-withdrawing ammonium group. It may appear as a doublet due to coupling with the N-H proton, or as a singlet if proton exchange is rapid. |
| O-CH₃ | 3.3 - 3.5 | Singlet | 3H | The methoxy protons are in a relatively shielded environment and will appear as a sharp singlet[3]. |
| -CH₂-O- | 3.4 - 3.7 | Singlet | 2H | The methylene protons adjacent to the oxygen are deshielded and are expected to appear as a singlet as there are no adjacent protons to couple with. |
| N-H | 9.0 - 10.0 | Broad Singlet or Triplet | 1H | The ammonium proton is acidic and will appear as a broad signal at a downfield chemical shift. It may show coupling to the N-CH₃ protons, resulting in a triplet, though this is often broadened by quadrupole effects of the nitrogen and chemical exchange. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will show a signal for each unique carbon atom. The chemical shifts are influenced by the electronegativity of adjacent atoms and the overall electronic structure.
Predicted ¹³C NMR Chemical Shifts:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| Cyclopropyl CH₂ | 10 - 20 | The cyclopropyl carbons are highly shielded and appear in the upfield region of the spectrum[2]. |
| Quaternary Cyclopropyl C | 55 - 65 | The quaternary carbon of the cyclopropane ring is deshielded due to the attached nitrogen and methoxymethyl group. |
| N-CH₃ | 30 - 35 | The N-methyl carbon is in a typical range for secondary amines. |
| O-CH₃ | 58 - 62 | The methoxy carbon appears in a characteristic downfield region due to the electronegative oxygen[4]. |
| -CH₂-O- | 70 - 75 | The methylene carbon attached to the oxygen is significantly deshielded. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) would be a suitable technique.
Expected Mass Spectrometry Data (ESI+):
-
Molecular Ion: The base peak is expected to be the molecular ion of the free base [M+H]⁺ at m/z 116.12. The hydrochloride salt will dissociate in the ESI source.
-
Major Fragmentation Pathways:
-
Loss of the methoxymethyl radical (-•CH₂OCH₃) from the molecular ion to give a fragment at m/z 70.08, corresponding to the N-methylcyclopropylaminium ion.
-
Alpha-cleavage with loss of a methyl radical (-•CH₃) from the methoxy group is less likely but could result in a fragment at m/z 101.10.
-
Cleavage of the cyclopropane ring can lead to a complex series of smaller fragments.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Rationale |
| 2700 - 3200 (broad) | R₂NH₂⁺ | N-H stretch | The stretching vibration of the N-H bond in the ammonium salt gives a broad and strong absorption in this region[5]. |
| 2850 - 3000 | C-H (alkyl) | C-H stretch | These bands arise from the stretching vibrations of the C-H bonds in the methyl, methylene, and cyclopropyl groups[6]. |
| ~3080 | C-H (cyclopropyl) | C-H stretch | The C-H stretching in cyclopropane rings often appears at a slightly higher frequency than in other alkanes. |
| 1080 - 1150 | C-O | C-O stretch | A strong band corresponding to the C-O-C stretching of the ether linkage is expected in this region[6][7]. |
| 1400 - 1600 | N-H | N-H bend | Bending vibrations for the ammonium group are expected in this region. |
Synthesis and Purity Assessment
A plausible synthetic route to this compound could involve the reaction of 1-(methoxymethyl)cyclopropanamine with a methylating agent, followed by treatment with hydrochloric acid[8][9]. The spectroscopic techniques outlined in this guide are crucial for monitoring the progress of such a synthesis and for confirming the identity and purity of the final product.
-
¹H NMR: Can be used to determine the ratio of starting material to product and to identify any side products. The integration of the signals will confirm the relative number of protons in different environments.
-
¹³C NMR: The number of signals will confirm the number of unique carbon atoms, and their chemical shifts will be indicative of the product's structure. The absence of signals from starting materials indicates the completion of the reaction.
-
MS: High-resolution mass spectrometry can confirm the elemental composition of the product.
-
IR: The appearance of the broad N-H stretch of the ammonium salt and the characteristic C-O stretch of the ether would provide strong evidence for the formation of the target compound.
Experimental Workflow and Data Interpretation
The following diagram illustrates a typical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic analysis of the target compound.
Conclusion
This technical guide provides a detailed prediction and interpretation of the ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopic data for this compound. By understanding these expected spectral features, researchers can confidently identify this compound, assess its purity, and utilize it in further scientific endeavors. The principles and comparative data used in this guide serve as a robust framework for the spectroscopic analysis of this and structurally related molecules.
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PubChem. Methanamine, N-methoxy-, hydrochloride (1:1). [Link]
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Journal of the American Chemical Society. IR Spectroscopy: From Experimental Spectra to High-Resolution Structural Analysis by Integrating Simulations and Machine Learning. [Link]
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PubChem. hydron;N-methyl-1-phenylpropan-2-amine;chloride. [Link]
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Doc Brown's Advanced Organic Chemistry. 13C nmr spectrum of 1-methoxypropane. [Link]
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Doc Brown's Advanced Organic Chemistry. low/high resolution 1H proton nmr spectrum of 1-methoxypropane. [Link]
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Organic Syntheses. n-benzyl-n-methoxymethyl-n-(trimethylsilyl)methylamine. [Link]
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A Technical Guide to 1-(Methoxymethyl)-N-methylcyclopropanamine Hydrochloride: Properties, Synthesis, and Analytical Characterization
Abstract: This technical guide provides an in-depth analysis of 1-(Methoxymethyl)-N-methylcyclopropanamine hydrochloride, a specialized organic building block relevant to researchers and professionals in drug development and medicinal chemistry. The document details the compound's physicochemical properties, outlines a plausible, scientifically-grounded synthetic pathway, and describes a comprehensive workflow for its analytical characterization. Furthermore, it explores the compound's potential applications as a structural motif in the design of novel therapeutics, emphasizing the strategic importance of the cyclopropylamine scaffold. Safety, handling, and data interpretation are discussed to provide a holistic resource for laboratory application.
Introduction to a Unique Synthetic Building Block
This compound is a substituted cyclopropylamine derivative that serves as a valuable, albeit specialized, intermediate in organic synthesis. Its structure is characterized by a strained three-membered cyclopropane ring, a common motif in modern pharmaceuticals known for imparting favorable metabolic stability and conformational rigidity. The molecule is further functionalized with an N-methyl group and a methoxymethyl substituent at the quaternary C1 position.
The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, making it more amenable to handling and use in subsequent reaction steps. As a building block, it provides a pre-formed, structurally complex scaffold that allows medicinal chemists to introduce this unique cyclopropyl moiety into larger, more complex target molecules, potentially influencing their pharmacokinetic and pharmacodynamic profiles. This guide serves as a comprehensive technical resource for understanding and utilizing this compound in a research and development setting.
Physicochemical and Structural Properties
The fundamental identity and characteristics of this compound are defined by its chemical structure and physical properties. This data is critical for accurate experimental planning, reaction stoichiometry calculations, and analytical characterization.
| Property | Value | Source |
| Molecular Weight | 151.63 g/mol | |
| Molecular Formula | C₆H₁₄ClNO | |
| Appearance | Solid | |
| MDL Number | MFCD18071229 | |
| InChI Key | SPQJLYHXTMFJIW-UHFFFAOYSA-N | |
| SMILES String | CNC1(COC)CC1.[H]Cl | |
| PubChem Substance ID | 329776164 |
Proposed Multi-Step Synthesis Pathway
While specific, peer-reviewed synthesis procedures for this compound are not extensively published, a plausible and robust synthetic route can be designed based on established principles of organic chemistry. The following section details a hypothetical, yet scientifically sound, multi-step approach starting from a commercially available cyclopropane precursor.
Causality Behind the Synthetic Strategy: The proposed pathway is designed to build the molecule's complexity in a controlled manner. It begins with the formation of the core aminomethyl-cyclopropylmethanol structure, followed by sequential methylation of the hydroxyl and amino groups. This stepwise approach prevents undesirable side reactions and allows for purification of intermediates, ensuring the final product's integrity. The choice of reagents, such as NaBH₄ for a mild reduction and the Eschweiler-Clarke reaction for a non-quaternizing methylation, reflects a strategy aimed at maximizing yield and purity.
Caption: Proposed multi-step synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
-
Step 1: Synthesis of (1-aminocyclopropyl)methanol. This intermediate can be prepared from 1-cyanocyclopropanecarboxylic acid through a series of reduction steps using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent under an inert atmosphere. The reaction must be carefully quenched with water and a sodium hydroxide solution.
-
Step 2: Amine Protection. The primary amine of (1-aminocyclopropyl)methanol is protected to prevent it from reacting in the subsequent O-methylation step. A standard procedure involves reacting the intermediate with Di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a non-nucleophilic base like triethylamine (Et₃N) in a solvent such as dichloromethane (DCM).
-
Step 3: O-Methylation of the Hydroxyl Group. The Boc-protected intermediate is then O-methylated. This is typically achieved via a Williamson ether synthesis, where the alcohol is first deprotonated with a strong base like sodium hydride (NaH) in an anhydrous solvent (e.g., THF) to form the alkoxide, which is then reacted with an electrophilic methyl source like methyl iodide (MeI).
-
Step 4: N-Methylation and Boc Deprotection. The N-methyl group is introduced. The Eschweiler-Clarke reaction is an excellent choice as it uses formaldehyde and formic acid to reductively methylate the amine and simultaneously removes the acid-labile Boc protecting group. This one-pot procedure is efficient for producing the free-base, N-methylated product.
-
Step 5: Hydrochloride Salt Formation. The purified free base, 1-(Methoxymethyl)-N-methylcyclopropanamine, is dissolved in a suitable anhydrous organic solvent (e.g., diethyl ether or ethyl acetate). A solution of hydrochloric acid in ether is then added dropwise with stirring. The hydrochloride salt will precipitate out of the solution and can be collected by filtration, washed with cold solvent, and dried under vacuum.
Analytical Characterization Workflow
Confirming the identity, structure, and purity of the final compound is a critical, self-validating step in any synthesis. A multi-technique approach is required for unambiguous characterization.
Rationale for Workflow: This workflow ensures orthogonal validation. NMR confirms the chemical structure and connectivity, Mass Spectrometry validates the molecular weight and formula, and HPLC provides a quantitative measure of purity. This combination leaves little room for structural or purity misinterpretation.
Caption: Standard analytical workflow for compound validation.
Expected Analytical Data
-
¹H NMR Spectroscopy: The proton NMR spectrum should show distinct signals corresponding to the N-methyl protons (singlet), the O-methyl protons (singlet), the diastereotopic protons of the methoxymethyl CH₂ group (likely an AB quartet or two doublets), and the complex, overlapping signals of the cyclopropane ring protons.
-
¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of six unique carbon environments: the N-methyl, O-methyl, the methoxymethyl CH₂, the quaternary cyclopropane carbon, and the two equivalent CH₂ carbons of the cyclopropane ring.
-
Mass Spectrometry: When analyzed via electrospray ionization (ESI), the mass spectrum should display a prominent peak corresponding to the protonated free base ([M+H]⁺) at m/z 116.1. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): Analysis using a suitable column (e.g., C18) and mobile phase should show a single major peak, allowing for the quantification of purity by peak area percentage.
Applications in Research and Drug Development
This compound is primarily utilized as a synthetic intermediate or building block in the discovery of new chemical entities. Its value lies in its ability to introduce a specific, three-dimensional, and functionally rich scaffold into a target molecule.
-
Scaffold for Novel Therapeutics: The cyclopropylamine moiety is a well-known "bioisostere" for larger, more flexible groups and can enhance metabolic stability by blocking sites of oxidation. Incorporating this fragment can significantly alter a compound's binding affinity, selectivity, and pharmacokinetic properties.
-
Fragment-Based Drug Discovery (FBDD): This molecule can be used as a fragment in FBDD campaigns. Its unique vector orientations allow for the exploration of chemical space around a biological target.
-
Intermediate for Complex Syntheses: The amine functionality serves as a handle for further chemical elaboration, such as amide bond formation, reductive amination, or arylation reactions, enabling the construction of more complex molecular architectures. The methoxymethyl group can influence solubility and hydrogen bonding interactions. Related N-methoxymethyl amine reagents are known to be valuable in generating azomethine ylides for cycloaddition reactions, a powerful tool for building heterocyclic ring systems like pyrrolidines.[1][2][3]
Safety and Handling
Proper handling of all chemical reagents is paramount in a laboratory setting. Based on available safety data, this compound requires careful management.
-
Hazard Classification: The compound is classified as Acute Toxicity, Oral (Category 4). The corresponding hazard statement is H302: Harmful if swallowed.
-
GHS Pictogram: GHS07 (Exclamation Mark).
-
Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
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This compound. StruChem. [Link]
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1-(methoxymethyl)cyclopropanamine;hydrochloride. StruChem. [Link]
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N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine. Chemdad. [Link]
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(Methoxymethyl)cyclopropane. PubChem, National Center for Biotechnology Information. [Link]
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N-BENZYL-N-METHOXYMETHYL-N-(TRIMETHYLSILYL)METHYLAMINE. Organic Syntheses. [Link]
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Overview of Testing Methods for N-nitrosamines Monitoring. Pharmaceuticals and Medical Devices Agency (PMDA). [Link]
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An In-depth Technical Guide to the Solubility of 1-(Methoxymethyl)-N-methylcyclopropanamine Hydrochloride in Organic Solvents
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of 1-(Methoxymethyl)-N-methylcyclopropanamine hydrochloride, a niche yet important building block in modern medicinal chemistry. Recognizing the absence of publicly available experimental data, this document synthesizes theoretical principles with actionable, field-proven experimental protocols. It is designed to equip researchers, scientists, and drug development professionals with the necessary tools to systematically evaluate the solubility of this compound in a diverse range of organic solvents. The guide covers the predicted physicochemical properties of the parent molecule, a rationale for solvent selection, and a detailed, self-validating experimental workflow for quantitative solubility determination, grounded in authoritative standards from the United States Pharmacopeia (USP).
Introduction: The Critical Role of Solubility in Drug Development
The journey of a novel chemical entity from discovery to a viable pharmaceutical product is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands as a cornerstone of "drug-ability." For a compound like this compound, which serves as a key structural motif, understanding its behavior in various solvent systems is paramount. This knowledge influences every stage of development, from reaction chemistry and purification to formulation and bioavailability.
As a hydrochloride salt of a tertiary amine, the compound's solubility is expected to be a complex interplay between the ionic nature of the salt and the organic character of the parent molecule. This guide moves beyond mere data reporting to explain the causality behind solubility phenomena, empowering the researcher to not only generate data but also to understand and predict the compound's behavior in untested systems.
Physicochemical Profile of 1-(Methoxymethyl)-N-methylcyclopropanamine
SMILES of the free base: CNC1(COC)CC1
| Property | Predicted Value | Significance in Solubility |
| Molecular Formula | C₆H₁₃NO | Provides the elemental composition. |
| Molecular Weight | 115.17 g/mol | Influences the mass-to-volume relationship in solutions. |
| Consensus Log P (o/w) | 0.59 | Indicates a relatively hydrophilic character, suggesting a preference for polar environments over nonpolar ones. The positive value, however, implies some lipophilic character, which is crucial for solubility in less polar organic solvents. |
| Topological Polar Surface Area (TPSA) | 21.7 Ų | A low TPSA value is generally associated with good membrane permeability. In the context of solubility, it reflects a molecule with limited hydrogen bonding capability, which will influence its interaction with protic versus aprotic solvents. |
| pKa (Strongest Basic) | 9.35 | This predicted pKa corresponds to the tertiary amine. As a base, the free amine's solubility in acidic media will be high due to the formation of the protonated, charged species. The hydrochloride salt is this pre-formed, charged species, which significantly impacts its solubility profile compared to the free base. |
| Aqueous Solubility (LogS) | -1.13 | The predicted LogS (log of molar solubility) suggests good aqueous solubility for the free base, which is consistent with its low molecular weight and LogP. |
These properties were predicted for the free base of the molecule to understand its intrinsic characteristics.
The hydrochloride salt form, C₆H₁₄ClNO (MW: 151.63 g/mol ), introduces a strong ionic character. This fundamentally alters the solubility profile. The molecule is now a salt, composed of the protonated amine cation and a chloride anion. This ionic nature generally enhances solubility in polar solvents capable of solvating ions, while potentially decreasing solubility in nonpolar, lipophilic solvents where the energetic cost of breaking the crystal lattice is not compensated by favorable solute-solvent interactions.
Strategic Selection of Organic Solvents for Solubility Screening
The choice of solvents is not arbitrary but a deliberate strategy to probe the compound's behavior across a spectrum of chemical environments. Based on the predicted physicochemical properties (moderate polarity, basic nitrogen), a diverse set of solvents is proposed. This selection spans a range of polarities, proticities, and functional groups to build a comprehensive solubility map.
| Solvent Class | Solvent | Rationale for Inclusion |
| Polar Protic | Methanol (MeOH) | A highly polar solvent capable of hydrogen bonding. Expected to be an excellent solvent due to its ability to solvate both the cation and the chloride anion effectively. |
| Ethanol (EtOH) | Similar to methanol but slightly less polar. Comparing solubility in MeOH vs. EtOH provides insight into the effect of decreasing polarity within the same solvent class. | |
| Isopropanol (IPA) | Further decrease in polarity and increase in steric hindrance compared to EtOH. Can reveal sensitivity to the solvent's alkyl chain size. | |
| Polar Aprotic | Acetonitrile (ACN) | A polar solvent that cannot donate hydrogen bonds. Its ability to stabilize the cation through dipole-ion interactions will be the primary driver of solubility. |
| Acetone | A common ketone with a significant dipole moment. Useful for understanding solubility in moderately polar, non-protic systems. | |
| N,N-Dimethylformamide (DMF) | A highly polar aprotic solvent with a high dielectric constant, very effective at dissolving salts. Often considered a near-universal solvent for many organic salts. | |
| Ethers | Tetrahydrofuran (THF) | A cyclic ether with moderate polarity. Its ability to solvate the cation via its oxygen lone pairs will be tested. |
| 2-Methyltetrahydrofuran (2-MeTHF) | A greener alternative to THF with slightly lower polarity and water miscibility. | |
| Chlorinated | Dichloromethane (DCM) | A nonpolar aprotic solvent capable of dissolving some organic salts. Solubility is often limited but significant for certain applications. |
| Chloroform (CHCl₃) | Similar to DCM but slightly more polar. Useful for fine-tuning solubility in chlorinated systems. | |
| Esters | Ethyl Acetate (EtOAc) | A moderately polar solvent commonly used in chromatography and extraction. Solubility data is highly relevant for purification process design. |
| Nonpolar | Toluene | A nonpolar aromatic solvent. Expected to be a very poor solvent, serving as a baseline for minimal solubility. |
| Heptane | A nonpolar aliphatic solvent. Expected to have negligible solubility, confirming the compound's polar, ionic nature. |
Experimental Protocol for Quantitative Solubility Determination
This section details a robust, self-validating methodology for determining the equilibrium solubility of this compound. The protocol is grounded in the principles outlined in USP General Chapter <1236> "Solubility Measurements," which emphasizes the importance of reaching thermodynamic equilibrium for accurate data[2]. The saturation shake-flask method is the gold standard for this purpose.
Materials and Equipment
-
This compound (solid form)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (4-decimal places)
-
Scintillation vials (e.g., 20 mL) with PTFE-lined caps
-
Orbital shaker or rotator capable of maintaining a constant temperature (e.g., 25 °C ± 1 °C)
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, CAD, or MS)
Experimental Workflow Diagram
Sources
mechanism of formation of 1-(Methoxymethyl)-N-methylcyclopropanamine hydrochloride
An In-depth Technical Guide to the Formation of 1-(Methoxymethyl)-N-methylcyclopropanamine Hydrochloride
Executive Summary
This compound is a substituted cyclopropylamine, a structural motif of significant interest in medicinal chemistry due to its unique conformational and electronic properties.[1][2][3] This guide provides a detailed examination of the plausible synthetic pathways and underlying reaction mechanisms for its formation. We will explore a logical, multi-step synthesis beginning from a commercially available cyclopropane precursor. The core transformations discussed include the introduction of the methoxymethyl ether, the formation of the N-methylamine functionality, and the final salt formation. Each step is analyzed from a mechanistic perspective, explaining the rationale behind the choice of reagents and reaction conditions. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the synthesis of this and structurally related compounds.
Introduction: The Significance of the Molecular Architecture
The therapeutic and synthetic utility of this compound stems from the unique contributions of its three primary structural components.
-
The Cyclopropylamine Moiety: The cyclopropane ring is a highly strained three-membered carbocycle.[1] This ring strain imparts alkene-like properties and serves as a "bioisostere" for phenyl groups or double bonds, allowing it to modulate a molecule's pharmacological profile by altering its conformation, lipophilicity, and metabolic stability. Cyclopropylamines are found in numerous biologically active compounds, including antidepressants and enzyme inhibitors.[1][2][4]
-
The Methoxymethyl (MOM) Ether Group: The methoxymethyl group (CH₂OCH₃) is frequently used as a stable protecting group for alcohols.[5][6] In this target molecule, it is a permanent structural feature that influences the compound's polarity, hydrogen bonding capability, and overall steric profile. Its presence is achieved through specific etherification reactions.
-
The N-Methyl and Hydrochloride Moiety: The N-methyl group classifies the compound as a secondary amine, which has distinct basicity and reactivity compared to primary amines. The formation of a hydrochloride salt is a critical final step in pharmaceutical development.[7][8] This acid-base reaction converts the free amine, which is often an oily and unstable liquid, into a crystalline, water-soluble, and more stable solid, significantly improving its handling, formulation, and bioavailability.[8]
Retrosynthetic Analysis
A retrosynthetic approach allows for a logical deconstruction of the target molecule to identify key bond formations and potential starting materials.
Caption: Retrosynthetic pathway for the target molecule.
This analysis suggests a synthetic strategy that begins with a bifunctional cyclopropane, such as 1-(hydroxymethyl)cyclopropanecarbonitrile. The key transformations are:
-
Etherification: Conversion of the hydroxyl group to a methoxymethyl ether.
-
Nitrile Reduction: Conversion of the nitrile group to a primary amine.
-
N-Methylation: Conversion of the primary amine to a secondary N-methylamine.
-
Salt Formation: Protonation of the final amine with hydrochloric acid.
Proposed Synthetic Pathway and Mechanistic Details
This section outlines a viable, four-step forward synthesis based on the retrosynthetic analysis, providing detailed mechanisms for each transformation.
Overall Synthetic Workflow
Caption: Proposed four-step synthetic workflow.
Step 1: Methoxymethyl (MOM) Ether Formation
The synthesis commences with the protection of the primary alcohol as a methoxymethyl ether. This is a standard procedure that prevents the acidic proton of the alcohol from interfering with subsequent reduction steps.
-
Reaction: 1-(Hydroxymethyl)cyclopropanecarbonitrile to 1-(Methoxymethyl)cyclopropanecarbonitrile.
-
Reagents: Chloromethyl methyl ether (MOM-Cl), N,N-Diisopropylethylamine (DIPEA).
-
Solvent: Dichloromethane (DCM).
Mechanism & Rationale: The reaction proceeds via a standard Williamson ether synthesis.
-
Deprotonation: DIPEA, a sterically hindered, non-nucleophilic base, deprotonates the hydroxyl group to form an alkoxide.[6] Its bulk prevents it from reacting with the electrophilic MOM-Cl.
-
Nucleophilic Attack: The resulting alkoxide acts as a nucleophile, attacking the electrophilic methylene carbon of MOM-Cl.
-
Displacement: The chloride ion is displaced in an Sₙ2 reaction, forming the MOM ether and diisopropylethylammonium chloride as a byproduct.
Step 2: Reduction of the Nitrile to a Primary Amine
With the alcohol protected, the nitrile group is reduced to a primary amine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.
-
Reaction: 1-(Methoxymethyl)cyclopropanecarbonitrile to 1-(Methoxymethyl)cyclopropan-1-amine.
-
Reagent: Lithium aluminum hydride (LiAlH₄).
-
Solvent: Tetrahydrofuran (THF), followed by an aqueous workup.
Mechanism & Rationale:
-
Hydride Attack: The reaction begins with the nucleophilic attack of a hydride ion (H⁻) from the [AlH₄]⁻ complex onto the electrophilic carbon of the nitrile group. This breaks one of the C≡N pi bonds and forms an intermediate imine anion.
-
Coordination: The nitrogen anion coordinates to the Lewis acidic aluminum species.
-
Second Hydride Attack: A second hydride attacks the imine carbon, breaking the remaining C=N pi bond and forming a diamidoaluminate complex.
-
Hydrolysis: Careful addition of water during the workup hydrolyzes the N-Al bonds to liberate the primary amine.
Step 3: N-Methylation via Eschweiler-Clarke Reaction
The primary amine is converted to the desired secondary N-methylamine. The Eschweiler-Clarke reaction is a classic and efficient method for this, using formaldehyde as the carbon source and formic acid as the reducing agent.
-
Reaction: 1-(Methoxymethyl)cyclopropan-1-amine to 1-(Methoxymethyl)-N-methylcyclopropanamine.
-
Reagents: Formaldehyde (HCHO), Formic Acid (HCOOH).
Mechanism & Rationale:
-
Iminium Ion Formation: The primary amine attacks the carbonyl carbon of formaldehyde to form a hemiaminal intermediate. This intermediate then dehydrates to form a transient N-methyleniminium ion (R-N⁺=CH₂).
-
Hydride Transfer: Formic acid acts as the hydride source. The iminium ion is reduced by a hydride transfer from a formate molecule, which simultaneously decarboxylates to release carbon dioxide. This step forms the N-methylamine.
-
Final State: The resulting secondary amine is less reactive towards further methylation under these conditions because the formation of a tertiary iminium ion is less favorable.
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The Cyclopropylamine Moiety: A Cornerstone in Modern Drug Discovery - A Technical Guide to Novel Derivatives
Foreword: The Enduring Allure of the Strained Ring
In the landscape of medicinal chemistry, few structural motifs have demonstrated the profound and sustained impact of the cyclopropylamine group.[1][2] This seemingly simple three-membered ring fused to a nitrogen atom is a powerhouse of unique stereoelectronic properties that continue to captivate and empower drug discovery scientists.[1][2] Its inherent ring strain and the resulting pseudo-π character of its C-C bonds bestow upon it a remarkable versatility, acting as a rigid scaffold, a metabolic blocker, and a potent modulator of physicochemical properties.[3][4] This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the core principles and practical methodologies for the discovery of novel cyclopropylamine derivatives. We will delve into the strategic rationale behind synthetic choices, provide detailed experimental protocols for key transformations, and illuminate the path from conceptualization to the synthesis of these valuable compounds.
The Strategic Value of the Cyclopropylamine Scaffold in Medicinal Chemistry
The cyclopropyl group is far more than a mere cyclic alkyl substituent. Its unique electronic nature, arising from the high p-character of its C-C bonds, allows it to engage in electronic interactions typically associated with unsaturated systems. When appended to an amine, this creates a privileged scaffold with several strategic advantages in drug design:
-
Conformational Rigidity and Pre-organization: The rigid nature of the cyclopropane ring reduces the number of rotatable bonds in a molecule. This conformational constraint can pre-organize a ligand into its bioactive conformation, leading to a favorable entropic contribution to binding affinity.[5]
-
Metabolic Stability: The cyclopropyl group can serve as a "metabolic shield," blocking sites of oxidative metabolism that would otherwise lead to rapid clearance of a drug candidate. This is a crucial strategy for improving pharmacokinetic profiles.[6]
-
Bioisosteric Replacement: Cyclopropylamines are often employed as bioisosteres for other functional groups, such as gem-dimethyl or even phenyl groups, offering a similar spatial arrangement with altered electronic and lipophilic properties.[7][8][9] This allows for fine-tuning of a molecule's properties to optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.
-
Modulation of Physicochemical Properties: The introduction of a cyclopropylamine moiety can significantly impact a molecule's pKa, lipophilicity (logP), and solubility, all critical parameters in drug development.[1]
The strategic incorporation of cyclopropylamines has led to the development of numerous successful drugs across various therapeutic areas, including antivirals like Simeprevir, antibiotics such as Ciprofloxacin, and treatments for spinal muscular atrophy like Risdiplam.[10][11]
Synthetic Strategies for Accessing Novel Cyclopropylamine Derivatives
The synthesis of cyclopropylamines has evolved significantly, with a range of methods available to the modern chemist. The choice of synthetic route is dictated by factors such as the desired substitution pattern, stereochemistry, and the tolerance of other functional groups within the molecule.
Classical Approaches: Tried and True Methodologies
While newer methods have emerged, classical synthetic strategies remain relevant and are often the go-to for specific applications.
-
Curtius Rearrangement: This method involves the thermal or photochemical rearrangement of a cyclopropanecarbonyl azide to an isocyanate, which is then hydrolyzed to the corresponding cyclopropylamine.[1][12] While reliable, this method can be limited by the availability of the starting carboxylic acid and the often harsh reaction conditions.
-
Simmons-Smith Cyclopropanation: This reaction utilizes a zinc carbenoid to cyclopropanate an enamine or a related nitrogen-containing alkene.[1][12][13] Advances in this area have led to the development of stereoselective variants.[14]
Modern Titanium-Mediated Methodologies: The Kulinkovich-Szymoniak Reaction
A significant breakthrough in the synthesis of primary cyclopropylamines came with the development of the Kulinkovich-Szymoniak reaction.[15][16][17] This powerful transformation utilizes a titanium(IV) isopropoxide-mediated reaction of a nitrile with a Grignard reagent to directly afford the cyclopropylamine.[15][18]
The choice of a titanium-based system is critical. The reaction proceeds through the formation of a titanacyclopropane intermediate from the Grignard reagent and the titanium alkoxide.[16][19] This intermediate then reacts with the nitrile to form an azatitanacyclopentene, which, upon workup with a Lewis acid, undergoes ring contraction to yield the desired cyclopropylamine.[15][18] The Lewis acid is crucial for promoting the final ring-forming step and preventing the formation of ketone byproducts.[18]
Experimental Protocol: Kulinkovich-Szymoniak Synthesis of 1-Arylcyclopropylamines
This protocol provides a general procedure for the synthesis of 1-arylcyclopropylamines from the corresponding aryl nitriles.
Materials:
-
Aryl nitrile (1.0 equiv)
-
Titanium(IV) isopropoxide (1.2 equiv)
-
Ethylmagnesium bromide (3.0 M in diethyl ether, 2.5 equiv)
-
Boron trifluoride diethyl etherate (BF3·OEt2) (1.2 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Aqueous sodium hydroxide (NaOH) solution (1 M)
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO4)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add the aryl nitrile and anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add titanium(IV) isopropoxide to the stirred solution.
-
Add the ethylmagnesium bromide solution dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Cool the reaction mixture back to 0 °C and slowly add BF3·OEt2.
-
Allow the reaction to warm to room temperature and stir for an additional 1 hour.
-
Quench the reaction by the slow addition of 1 M NaOH solution.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, dry over MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1-arylcyclopropylamine.
Transition-Metal Catalyzed Approaches: C-H Functionalization and Cycloadditions
The field of transition-metal catalysis has opened new avenues for the synthesis of complex cyclopropylamine derivatives.[20][21]
-
C-H Amination: Recent advances have enabled the direct amination of tertiary Csp3–H bonds in cyclopropanes using phosphine catalysis, offering a highly atom-economical and regioselective route to 1-substituted cyclopropylamines.[22] This method avoids the need for pre-functionalized starting materials.
-
[3+2] Photocycloadditions: Asymmetric [3+2] photocycloadditions of cyclopropylamines with olefins, facilitated by chiral hydrogen-bonding catalysts, have been developed to construct enantioenriched five-membered rings containing a cyclopropylamine moiety.[23]
Asymmetric Synthesis: Accessing Chiral Cyclopropylamines
The stereochemistry of a drug molecule is often critical to its biological activity. Therefore, the development of methods for the asymmetric synthesis of cyclopropylamines is of paramount importance.
One effective strategy involves the use of chiral N-sulfinyl imines. The reaction of chiral N-sulfinyl α-chloro ketimines with Grignard reagents can produce chiral N-(1-substituted cyclopropyl)-tert-butanesulfinamides with good diastereoselectivity.[5][24][25] The sulfinyl group acts as a chiral auxiliary, directing the stereochemical outcome of the reaction, and can be readily cleaved under acidic conditions to yield the free chiral cyclopropylamine.[5][24]
Diagram: Asymmetric Synthesis of Cyclopropylamines via N-Sulfinyl Imines
Caption: A simplified workflow for the asymmetric synthesis of chiral cyclopropylamines.
Characterization of Novel Cyclopropylamine Derivatives
The unambiguous characterization of newly synthesized cyclopropylamine derivatives is essential to confirm their structure and purity. A combination of spectroscopic techniques is typically employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for determining the connectivity and stereochemistry of the molecule. The characteristic upfield shifts of the cyclopropyl protons and carbons are key diagnostic features.[26]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the molecule.[27]
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of the N-H bond in primary and secondary cyclopropylamines, typically appearing as one or two sharp bands in the region of 3300-3500 cm-1.[28]
-
Vibrational Spectroscopy: For more detailed conformational analysis, advanced techniques like far-infrared spectroscopy can be used to study the torsional modes of the amine group.[29][30]
Future Perspectives and Emerging Trends
The discovery of novel cyclopropylamine derivatives is a dynamic field with several exciting future directions:
-
Photoredox Catalysis: The use of visible light-mediated reactions is expected to provide new, mild, and selective methods for the synthesis and functionalization of cyclopropylamines.
-
Biocatalysis: The application of enzymes for the stereoselective synthesis of chiral cyclopropylamines is a promising green chemistry approach.
-
Late-Stage Functionalization: The development of methods for the direct introduction of the cyclopropylamine motif into complex molecules at a late stage of a synthetic sequence will be highly valuable for rapidly generating diverse compound libraries for biological screening.
Conclusion
The cyclopropylamine moiety continues to be a cornerstone of modern medicinal chemistry, offering a unique combination of structural and electronic properties that can be leveraged to design safer and more effective drugs. A deep understanding of the available synthetic methodologies, coupled with a rational approach to molecular design, will undoubtedly lead to the discovery of the next generation of innovative cyclopropylamine-containing therapeutics. This guide has provided a comprehensive overview of the key considerations and practical approaches for researchers embarking on the exciting journey of discovering novel cyclopropylamine derivatives.
Data Summary
Table 1: Comparison of Key Synthetic Methodologies for Cyclopropylamines
| Method | Starting Materials | Key Reagents/Catalysts | Advantages | Disadvantages |
| Curtius Rearrangement | Cyclopropanecarboxylic acids | Diphenylphosphoryl azide (DPPA), heat or UV light | Well-established, reliable | Often harsh conditions, limited functional group tolerance |
| Simmons-Smith Reaction | Enamines, N-alkenyl amides | Diiodomethane, Zinc-Copper couple | Good for specific substrates, diastereoselective variants exist | Stoichiometric zinc, can have limited scope |
| Kulinkovich-Szymoniak Reaction | Nitriles, Amides | Grignard reagents, Ti(OiPr)4, Lewis Acid | Direct access to primary amines, good functional group tolerance | Stoichiometric titanium, can be sensitive to steric hindrance |
| Asymmetric Synthesis via N-Sulfinyl Imines | α-Chloro ketimines | Chiral sulfinamide, Grignard reagents | High diastereoselectivity, access to chiral amines | Multi-step sequence, requires chiral auxiliary |
| Transition-Metal Catalyzed C-H Amination | Substituted cyclopropanes | N-heterocycles, phosphine catalyst | High atom economy, late-stage functionalization potential | Catalyst development is ongoing, substrate scope can be limited |
Experimental Workflow Diagram
Sources
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- 24. Asymmetric synthesis of cyclopropylamines starting from N-sulfinyl alpha-chloro ketimines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. acs.figshare.com [acs.figshare.com]
- 26. Cyclopropylamine | C3H7N | CID 69828 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Methodological & Application
The Strategic Deployment of 1-(Methoxymethyl)-N-methylcyclopropanamine Hydrochloride in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Modern Building Block for Complex Architectures
In the landscape of contemporary medicinal chemistry, the quest for novel molecular scaffolds that impart favorable pharmacokinetic and pharmacodynamic properties is relentless. Cyclopropane-containing moieties have emerged as particularly valuable motifs, offering a unique combination of structural rigidity, enhanced metabolic stability, and the ability to modulate receptor binding affinity. Within this context, 1-(Methoxymethyl)-N-methylcyclopropanamine hydrochloride stands out as a versatile and reactive building block. Its inherent structural features, particularly the strained cyclopropane ring and the masked azomethine ylide functionality, make it an attractive reagent for the construction of complex nitrogen-containing heterocycles, most notably spiropiperidines and other spirocyclic systems relevant to drug discovery.[1][2]
This application note provides a comprehensive guide to the use of this compound in organic synthesis. We will delve into the mechanistic underpinnings of its reactivity, provide detailed protocols for its application in [3+2] cycloaddition reactions, and discuss the significance of the resulting products in pharmaceutical research.
Core Principles of Reactivity: The Azomethine Ylide Pathway
The synthetic utility of this compound is predicated on its ability to serve as a stable precursor to a reactive N-methyl, N-(methoxymethyl)cyclopropyl azomethine ylide. This transformation is analogous to the well-established reactivity of N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine, a reagent widely used for the synthesis of pyrrolidines via [3+2] cycloaddition.[3][4]
The reaction is typically initiated by a Lewis or Brønsted acid catalyst, which facilitates the elimination of the methoxymethyl group to generate the transient 1,3-dipole. This azomethine ylide can then readily engage with a variety of dipolarophiles, such as electron-deficient alkenes and alkynes, in a concerted and stereospecific cycloaddition reaction to afford five-membered nitrogen heterocycles.[3]
Application Highlight: Synthesis of Spiro[cyclopropane-1,3'-pyrrolidine] Derivatives
A primary application of this compound is in the construction of spiropyrrolidine systems. These scaffolds are of significant interest in medicinal chemistry due to their three-dimensional complexity and their presence in a number of biologically active compounds. The protocol detailed below describes a representative [3+2] cycloaddition reaction with an electron-deficient alkene, dimethyl maleate, to yield a highly substituted spiropyrrolidine.
Experimental Protocol: Synthesis of Dimethyl 2-methyl-1-azaspiro[2.2]pentane-4,5-dicarboxylate
Materials:
-
This compound
-
Dimethyl maleate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.0 g, 6.6 mmol).
-
Solvent and Reactant Addition: Add anhydrous dichloromethane (30 mL) to the flask and stir the resulting suspension. Add dimethyl maleate (0.95 g, 6.6 mmol) to the mixture.
-
Initiation of Reaction: While stirring at room temperature (20-25 °C), add trifluoroacetic acid (0.1 mL, 1.3 mmol) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (20 mL). Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Isolation: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the desired dimethyl 2-methyl-1-azaspiro[2.2]pentane-4,5-dicarboxylate.
Expected Results and Data
| Parameter | Value |
| Product | Dimethyl 2-methyl-1-azaspiro[2.2]pentane-4,5-dicarboxylate |
| Yield | 60-75% (representative) |
| Appearance | Colorless to pale yellow oil |
| Purity | >95% (by NMR and LC-MS) |
Mechanistic Rationale and Visualization
The causality behind the experimental choices lies in the controlled generation of the azomethine ylide. The use of a catalytic amount of a strong acid like TFA is sufficient to promote the elimination of methanol and trigger the cycloaddition. Dichloromethane is chosen as the solvent due to its inert nature and its ability to solubilize the reactants. The aqueous workup serves to neutralize the acid catalyst and remove any water-soluble byproducts.
Caption: Proposed mechanism for the acid-catalyzed [3+2] cycloaddition.
Experimental Workflow Visualization
The overall experimental process, from setup to purification, can be visualized as a streamlined workflow.
Caption: Step-by-step experimental workflow for spiropyrrolidine synthesis.
Trustworthiness and Self-Validation
The protocol described is designed to be self-validating through standard analytical techniques. The identity and purity of the final product should be confirmed by:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the spiropyrrolidine product.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
Thin-Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product against the starting materials.
Successful synthesis and characterization of the expected product validate the proposed mechanistic pathway and the utility of this compound as a valuable reagent in organic synthesis.
Conclusion
This compound is a potent and versatile building block for the synthesis of complex, spirocyclic nitrogen heterocycles. Its ability to generate a reactive azomethine ylide under mild acidic conditions enables its participation in [3+2] cycloaddition reactions with a range of dipolarophiles. The protocols and mechanistic insights provided in this application note are intended to empower researchers in medicinal chemistry and drug discovery to leverage this reagent for the construction of novel molecular architectures with potential therapeutic applications.
References
- (No specific reference for a direct protocol was found in the search, the protocol is a representative adapt
- The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. (n.d.). Retrieved from a hypothetical source, as no direct URL was found in the search results.
-
Synthesis and structure-activity relationships of N-substituted spiropiperidines as nociceptin receptor ligands. Bioorganic & Medicinal Chemistry Letters, 17(8), 2281–2284. [Link]
- Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. BEPLS, 12(11). (A specific URL for this journal article was not provided in the search results).
- (Additional general references on cycloadditions and medicinal chemistry would be cited here in a full scientific public
-
n-benzyl-n-methoxymethyl-n-(trimethylsilyl)methylamine. Organic Syntheses, 67, 161. [Link]
Sources
Application Notes and Protocols for 1-(Methoxymethyl)-N-methylcyclopropanamine Hydrochloride: A Versatile Building Block for Modern Drug Discovery
Introduction: The Strategic Value of the Substituted Cyclopropane Moiety
In the landscape of modern medicinal chemistry, the cyclopropane ring has been established as a privileged structural motif. Its inherent conformational rigidity, coupled with its unique electronic properties, allows for the precise positioning of substituents in three-dimensional space, which can lead to significant improvements in biological activity and selectivity.[1][2] The cyclopropyl group is often employed as a bioisosteric replacement for gem-dimethyl groups or alkenes, and its incorporation into drug candidates has been shown to enhance metabolic stability, increase potency, and improve pharmacokinetic profiles.[3][4][5]
1-(Methoxymethyl)-N-methylcyclopropanamine hydrochloride is a novel building block that offers medicinal chemists a unique opportunity to introduce a highly functionalized, conformationally constrained moiety into target molecules. This guide provides detailed application notes and protocols for the utilization of this building block in key synthetic transformations relevant to drug discovery programs.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₁₄ClNO |
| Molecular Weight | 151.63 g/mol |
| Appearance | Solid |
| SMILES | CNC1(COC)CC1.[H]Cl |
| InChI Key | SPQJLYHXTMFJIW-UHFFFAOYSA-N |
Application 1: Amide Coupling for the Synthesis of Novel Scaffolds
The secondary amine of 1-(Methoxymethyl)-N-methylcyclopropanamine provides a reactive handle for standard amide bond formation, enabling its conjugation to a wide variety of carboxylic acids. This is a cornerstone reaction in medicinal chemistry for building diverse libraries of compounds for screening.[6][7] The resulting tertiary amides incorporate the unique methoxymethyl-substituted cyclopropyl group, which can probe specific interactions within a biological target's binding site.
Rationale for Use in Drug Design:
The introduction of this specific cyclopropylamine moiety via an amide linkage can be particularly advantageous. For instance, in the design of enzyme inhibitors, such as those targeting Lysine-Specific Demethylase 1 (LSD1), cyclopropylamines are known to act as mechanism-based inactivators.[8][9][10][11] The N-methyl and methoxymethyl substituents can provide additional vectors for optimization of potency and selectivity, while also potentially modulating physicochemical properties like solubility and cell permeability.
Experimental Protocol: Amide Coupling with a Carboxylic Acid using HATU
This protocol describes a general procedure for the coupling of this compound with a generic carboxylic acid using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent.
Materials:
-
This compound
-
Carboxylic acid of interest (1.0 equiv)
-
HATU (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add the carboxylic acid (1.0 equiv) and dissolve it in anhydrous DMF.
-
Amine Preparation: In a separate vial, dissolve this compound (1.1 equiv) in a minimal amount of DMF and add DIPEA (1.1 equiv) to neutralize the hydrochloride salt and form the free base.
-
Activation and Coupling: To the stirred solution of the carboxylic acid, add HATU (1.1 equiv) followed by DIPEA (1.9 equiv). Stir the mixture for 10 minutes at room temperature to allow for the activation of the carboxylic acid.
-
Addition of Amine: Add the prepared solution of the free amine to the activated carboxylic acid mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting materials are consumed (typically 2-12 hours).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired tertiary amide.
Causality Behind Experimental Choices:
-
HATU: Chosen as the coupling reagent due to its high efficiency and low rate of racemization for chiral carboxylic acids.[12]
-
DIPEA: A non-nucleophilic base used to neutralize the hydrochloride salt of the amine and to facilitate the activation of the carboxylic acid by HATU.[6] An excess is used to ensure complete neutralization and drive the reaction to completion.
-
Anhydrous Conditions: Necessary to prevent the hydrolysis of the activated carboxylic acid intermediate and HATU.
Application 2: Reductive Amination for Library Synthesis
Reductive amination is a powerful and reliable method for the N-alkylation of secondary amines, offering a high degree of control and avoiding the over-alkylation issues often seen with direct alkylation using alkyl halides.[13][14] This strategy is particularly well-suited for solid-phase synthesis, enabling the rapid generation of large libraries of compounds for high-throughput screening.
Workflow for Solid-Phase Reductive Amination
Caption: Workflow for solid-phase synthesis via reductive amination.
Experimental Protocol: Solid-Phase Reductive Amination
This protocol outlines a general procedure for the reductive amination of a resin-bound aldehyde with 1-(Methoxymethyl)-N-methylcyclopropanamine.
Materials:
-
Aldehyde-functionalized resin (e.g., Rink Amide resin derivatized with a cleavable aldehyde linker)
-
This compound
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
DIPEA
-
1% Acetic acid in Dichloroethane (DCE)
-
DMF, Dichloromethane (DCM)
-
Methanol (MeOH)
-
Cleavage cocktail (e.g., 95:2.5:2.5 TFA/Water/TIPS)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the aldehyde-functionalized resin in DMF in a solid-phase synthesis vessel for 30 minutes. Drain the solvent.
-
Amine Preparation: Prepare a 0.5 M solution of this compound in DMF. Add DIPEA (1.0 equiv) to generate the free base.
-
Iminium Ion Formation: Add the amine solution (5.0 equiv relative to resin loading) to the resin, followed by the 1% acetic acid in DCE solution. Agitate the mixture at room temperature for 1 hour.[15]
-
Reduction: Drain the vessel and add a solution of NaBH(OAc)₃ (5.0 equiv) in DCE. Agitate the mixture at room temperature overnight.
-
Washing: Drain the reaction solution and wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x). Dry the resin under vacuum.
-
Cleavage: Treat the resin with the cleavage cocktail for 2 hours at room temperature.
-
Isolation: Filter the resin and collect the filtrate. Concentrate the filtrate under a stream of nitrogen and purify the residue by preparative HPLC to obtain the final product.
Causality Behind Experimental Choices:
-
Solid Support: Enables the use of excess reagents to drive the reaction to completion and simplifies purification through simple filtration and washing steps.[16][17]
-
NaBH(OAc)₃: A mild and selective reducing agent that reduces the iminium ion in the presence of the aldehyde, preventing reduction of the starting material on the resin.[13]
-
Acetic Acid: Catalyzes the formation of the iminium ion intermediate.[15]
Application 3: N-Alkylation to Access Novel Tertiary Amines
Direct N-alkylation with an appropriate electrophile provides a straightforward route to tertiary amines incorporating the 1-(methoxymethyl)-N-methylcyclopropylamine scaffold. While reductive amination is often preferred to avoid over-alkylation with primary amines, direct alkylation of a secondary amine like this building block is a highly effective and common transformation.[18]
Rationale for Use in Drug Design:
This reaction allows for the introduction of a wide range of alkyl or aryl-alkyl groups, each potentially imparting unique properties. For example, alkylation with a benzyl group could introduce a key aromatic interaction with a target protein, while incorporating a long alkyl chain could modulate lipophilicity and membrane permeability. This direct approach is valuable for focused structure-activity relationship (SAR) studies.
Reaction Scheme: N-Alkylation
Caption: General scheme for N-alkylation of the secondary amine.
Experimental Protocol: N-Alkylation with an Alkyl Halide
This protocol details a general procedure for the N-alkylation of 1-(Methoxymethyl)-N-methylcyclopropanamine with an alkyl halide.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide) (1.0 equiv)
-
Potassium carbonate (K₂CO₃) (2.5 equiv)
-
Anhydrous acetonitrile (ACN)
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend this compound (1.2 equiv) and potassium carbonate (2.5 equiv) in anhydrous acetonitrile.
-
Addition of Electrophile: Add the alkyl halide (1.0 equiv) to the suspension.
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C (or reflux) and stir until the reaction is complete as monitored by TLC or LC-MS (typically 4-24 hours).
-
Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Redissolve the residue in ethyl acetate and wash with water to remove any remaining salts.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography to yield the desired tertiary amine.
Causality Behind Experimental Choices:
-
K₂CO₃: An inexpensive and effective inorganic base to neutralize the HCl salt and the acid generated during the Sₙ2 reaction.[19] An excess ensures the amine remains in its free, nucleophilic state.
-
Acetonitrile: A polar aprotic solvent that is well-suited for Sₙ2 reactions, effectively solvating the cationic species while not interfering with the nucleophile.
-
Heating: Often required to overcome the activation energy for the Sₙ2 reaction, especially with less reactive alkyl halides.
Conclusion
This compound is a promising and versatile building block for drug discovery and medicinal chemistry. Its unique substitution pattern on a conformationally restricted cyclopropane ring offers significant potential for enhancing the pharmacological properties of new chemical entities. The protocols outlined in this guide for amide coupling, reductive amination, and N-alkylation provide robust and adaptable methods for incorporating this valuable moiety into a diverse range of molecular scaffolds.
References
- Mould, D. P., et al. (2018). Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. ACS Medicinal Chemistry Letters.
- Studley, J. (n.d.). The Cyclopropyl Group in Medicinal Chemistry.
- Singh, P., et al. (2024). Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling. Bioorganic & Medicinal Chemistry.
- Kim, D., et al. (2024).
- Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs.
- Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry.
- Hong, K. B., et al. (2024). Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. RSC Publishing.
- Request PDF. (n.d.). Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors.
- The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. (n.d.). Tocris Bioscience.
- Request PDF. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.
- Holsinger, K. (n.d.). Solid Supported Synthesis of Secondary Amines via Staudinger and microwave aza-Wittig Reactions. Digital Commons @ Butler University.
- Cyclopropylamine in Medicinal Chemistry: Synthesis and Applic
- Lam, K. S., et al. (2011).
- The Role of Cyclopropylamine in Advanced Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
- Hamza, D. (2001).
- Cyclopropylamine in Medicinal Chemistry: Synthesis and Applic
- Peterson, E. A., & Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry.
- Bertus, P., & Caillé, J. (2025). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews.
- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.
- Bertus, P., & Szymoniak, J. (2003). Preparation and Application of Cyclopropylimines in Organic Synthesis. A Review. Chemical Reviews.
- Request PDF. (n.d.). Synthesis of Cyclopropylamines through an Electro-Induced Hofmann Rearrangement.
- Shaffer, C. L., & Miwa, G. T. (2001). N-dealkylation of an N-cyclopropylamine by horseradish peroxidase.
- Szardenings, A. K., et al. (1997). A Reductive Alkylation Procedure Applicable to Both Solution- and Solid-Phase Syntheses of Secondary Amines. The Journal of Organic Chemistry.
- BenchChem. (n.d.).
- Amide Synthesis. (n.d.). Fisher Scientific.
- Reid, M., et al. (2014).
- Synthesis of cyclopropanes. (n.d.). Organic Chemistry Portal.
- N-alkylation of secondary amine? (2017).
- Vankawala, P. J., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
- Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.).
- Amine alkyl
- Conversion of Carboxylic acids to amides using DCC as an activating agent. (2023). Chemistry LibreTexts.
- Dabhi, R. C., et al. (2022).
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- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hepatochem.com [hepatochem.com]
- 8. Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07830B [pubs.rsc.org]
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- 18. Amine alkylation - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Use of MOM-Protected Cyclopropylamines in Modern Medicinal Chemistry
Executive Summary: The Strategic Value of the Cyclopropylamine Moiety
The cyclopropylamine scaffold is a privileged structural motif in medicinal chemistry, prized for its unique combination of rigidity, metabolic stability, and electronic properties.[1][2] As a "bioisostere" or "pharmacophoric replacement," it is frequently introduced into drug candidates to lock in a desired conformation, improve binding affinity, and mitigate undesirable metabolism often seen with more flexible or sterically demanding groups like isopropyl moieties.[3][4] Its applications span a wide range of therapeutic areas, including enzyme inhibitors for oncology (e.g., LSD1 inhibitors) and central nervous system (CNS) agents like monoamine oxidase inhibitors (MAOIs).[1][5][6]
However, the nucleophilic nature of the primary or secondary amine presents a significant synthetic challenge.[7] It must be temporarily masked or "protected" to prevent unwanted side reactions during the construction of the larger molecular framework.[8][9] The methoxymethyl (MOM) ether has emerged as a robust and versatile protecting group for this purpose, offering a favorable balance of stability and ease of removal under specific conditions.[10][11]
This guide provides an in-depth exploration of the synthesis, application, and strategic considerations for using MOM-protected cyclopropylamines in drug discovery programs. It includes detailed, field-tested protocols for both the protection and deprotection steps, alongside a discussion of the underlying chemical principles that govern these transformations.
The Synthetic Challenge: Why Amine Protection is Non-Negotiable
In a multi-step synthesis, a free cyclopropylamine can interfere with a variety of common chemical transformations. Its nucleophilicity and basicity can lead to:
-
Acylation: Unwanted reaction with activated esters or acid chlorides.
-
Alkylation: Reaction with electrophilic alkylating agents.
-
Michael Addition: Addition to α,β-unsaturated carbonyl compounds.
-
Incompatibility: Interference with organometallic reagents (e.g., Grignard, organolithiums) through acid-base reactions.
A protecting group strategy is therefore essential.[9] The ideal protecting group for a cyclopropylamine should be:
-
Easy to Install: High-yielding reaction under mild conditions.
-
Stable: Inert to a wide range of reaction conditions used in subsequent synthetic steps.
-
Easy to Remove: Cleaved selectively in high yield without affecting other functional groups.
The MOM group fulfills these criteria, making it a frequent choice in complex syntheses.[11]
The MOM Group: A Versatile Shield for Cyclopropylamines
The methoxymethyl (MOM) group protects the amine by converting it into an N,O-acetal (a hemiaminal ether). This transformation effectively quenches the nitrogen's nucleophilicity and basicity, rendering it inert to many reagents.[10][11]
Advantages of MOM Protection:
-
Acid Lability: The MOM group is readily cleaved under acidic conditions, which provides an orthogonal deprotection strategy to base-labile or hydrogenation-labile groups (e.g., Fmoc, Cbz).[10][12]
-
Base and Nucleophile Stability: It is stable to strong bases (e.g., organolithiums, LDA) and a wide array of nucleophiles.[11]
-
Redox Stability: It is resistant to many common oxidizing and reducing agents.[11]
Workflow: The Protect-Modify-Deprotect Strategy
The core strategy involves a three-stage process that enables the selective modification of other parts of the molecule. This workflow is fundamental to modern organic synthesis.[8][9]
Caption: Simplified mechanism of MOM protection of an amine.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Amount (mmol) | Eq. |
| Cyclopropylamine Substrate | - | - | 10.0 | 1.0 |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | - | - |
| N,N-Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | 15.0 | 1.5 |
| Chloromethyl methyl ether (MOM-Cl) | C₂H₅ClO | 80.51 | 12.0 | 1.2 |
Safety Precaution: Chloromethyl methyl ether (MOM-Cl) is a potent carcinogen and a powerful alkylating agent. [10][13]All operations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Step-by-Step Procedure
-
Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the cyclopropylamine substrate (1.0 eq, 10.0 mmol).
-
Dissolution: Dissolve the substrate in anhydrous dichloromethane (DCM, ~0.2 M concentration, 50 mL).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (1.5 eq, 15.0 mmol) dropwise to the stirred solution.
-
MOM-Cl Addition: Slowly add chloromethyl methyl ether (MOM-Cl) (1.2 eq, 12.0 mmol) dropwise over 10 minutes. Ensure the internal temperature does not rise significantly.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Quenching: Upon completion, cool the mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (50 mL).
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 25 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-(methoxymethyl)cyclopropylamine derivative.
Expected Results & Characterization
-
Yield: Typically >85%.
-
¹H NMR: Appearance of a characteristic singlet for the methoxy group (O-CH₃ ) around 3.3-3.5 ppm and a singlet for the methylene bridge (N-CH₂ -O) around 4.5-4.7 ppm.
-
Mass Spec (ESI+): Observation of the [M+H]⁺ ion corresponding to the protected product.
Protocol 2: Acid-Catalyzed Deprotection of a MOM-Protected Cyclopropylamine
The MOM group is an acetal and is therefore readily cleaved under acidic conditions. [10]The standard deprotection method involves hydrolysis using a strong acid like hydrochloric acid (HCl) in a protic solvent such as methanol or isopropanol. [10][11]
Mechanism of Deprotection
The deprotection is initiated by protonation of the ether oxygen, which activates the acetal for cleavage, ultimately releasing the free amine, formaldehyde, and methanol. [10]
Caption: Simplified mechanism of acidic MOM deprotection.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Amount (mmol) | Eq. |
| N-MOM-Cyclopropylamine Substrate | - | - | 5.0 | 1.0 |
| Methanol (MeOH) | CH₃OH | 32.04 | - | - |
| Hydrochloric Acid, concentrated (12 M) | HCl | 36.46 | - | cat. to excess |
Safety Precaution: Concentrated HCl is highly corrosive and volatile. Handle only in a chemical fume hood with appropriate PPE. The deprotection reaction may generate formaldehyde, a suspected carcinogen.
Step-by-Step Procedure
-
Setup: To a 50 mL round-bottom flask with a stir bar, add the MOM-protected cyclopropylamine substrate (1.0 eq, 5.0 mmol).
-
Dissolution: Dissolve the substrate in methanol (~0.2 M concentration, 25 mL).
-
Acid Addition: While stirring at room temperature, add concentrated HCl (e.g., 2-4 mL of a 4M solution in dioxane, or 1 mL of conc. HCl). The reaction is often mildly exothermic.
-
Reaction: Stir the solution at room temperature for 2-6 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Concentration: Upon completion, remove the solvent and excess acid under reduced pressure. Note: If the product is volatile as the free base, proceed directly to basification.
-
Basification: Dissolve the resulting crude hydrochloride salt in water (20 mL) and cool in an ice bath. Carefully adjust the pH to >10 by adding a 2 M NaOH or saturated NaHCO₃ solution.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM) three times (3 x 25 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free cyclopropylamine.
-
Purification: If necessary, the product can be purified by column chromatography or distillation.
Expected Results & Characterization
-
Yield: Typically >90%.
-
¹H NMR: Disappearance of the characteristic MOM singlets at ~3.4 ppm and ~4.6 ppm. The N-H proton signal will reappear.
-
Mass Spec (ESI+): Observation of the [M+H]⁺ ion corresponding to the deprotected amine.
Medicinal Chemistry Insights & Troubleshooting
Metabolic Liabilities of Cyclopropylamines
While often used to enhance metabolic stability, the cyclopropylamine moiety itself can be a substrate for monoamine oxidases (MAOs) and cytochrome P450 (CYP) enzymes. [4][14]This can lead to bioactivation through ring-opening, forming reactive iminium ions or radical species that can covalently bind to proteins, a potential mechanism for toxicity. [4][14]The fluoroquinolone antibiotic trovafloxacin , which was withdrawn from the market due to hepatotoxicity, serves as a cautionary example where oxidation of the cyclopropylamine was implicated. [4][14]Researchers must carefully evaluate the metabolic fate of any new cyclopropylamine-containing drug candidate.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Incomplete Protection | Insufficient base or MOM-Cl; steric hindrance. | Increase equivalents of DIPEA and MOM-Cl (to 2.0 and 1.5, respectively). Increase reaction time or gently warm to 40 °C. |
| Low Yield on Deprotection | Product is volatile or water-soluble. | Avoid full concentration after acidification. Directly basify the reaction mixture and extract. For water-soluble amines, use a continuous liquid-liquid extractor or saturate the aqueous phase with NaCl before extraction. |
| Side Reactions during Deprotection | Substrate contains other acid-sensitive groups (e.g., Boc, t-butyl esters, acetals). | Use milder acidic conditions (e.g., pyridinium p-toluenesulfonate, PPTS). [10]Screen different Lewis acids which can offer higher chemoselectivity. |
| Formation of Bis(chloromethyl) ether (BCME) | During acidic workup of MOM deprotection, formaldehyde and HCl can potentially regenerate MOM-Cl and the highly carcinogenic BCME. | Quench the reaction thoroughly with a base before concentrating. Ensure work is always performed in a well-ventilated fume hood. [15] |
Conclusion
The strategic use of MOM protection provides a reliable and effective pathway for incorporating the valuable cyclopropylamine motif into complex, multi-functional molecules. By temporarily masking the amine's reactivity, medicinal chemists can unlock a broader range of synthetic transformations, accelerating the discovery of novel therapeutics. A thorough understanding of the protection/deprotection mechanisms, coupled with an awareness of the potential metabolic liabilities of the final product, is critical for the successful application of this methodology in drug development.
References
- Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism.
- Lowe, J. T., et al. (2012). Cyclopropylamino Acid Amide as a Pharmacophoric Replacement for 2,3-Diaminopyridine. Application to the Design of Novel Bradykinin B1 Receptor Antagonists.
- OoCities.org. (n.d.). Protection of alcohols and phenols with methoxymethyl acetate.
- Bhondwe, R. (2020). Alcohol Protection & deprotection (MOM, MEM, BOM, PMB, THP). YouTube.
- Ciriminna, R., & Pagliaro, M. (2010). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis.
- Wikipedia. (n.d.). Methoxymethyl ether.
- Dodds, Z. (2021). Put a ring on it: application of small aliphatic rings in medicinal chemistry. PubMed Central.
- Gardarsdottir, H. (n.d.).
- Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs.
- ResearchGate. (n.d.). An Efficient Protocol for the Preparation of MOM Ethers and Their Deprotection Using Zirconium(IV) Chloride. Request PDF.
- Reddit. (2024). MOM Deprotection. r/OrganicChemistry.
- (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
- BenchChem. (2025). Application Notes and Protocols: Incorporation of Cyclopropylamine-d5 in Medicinal Chemistry Synthesis.
- Wikipedia. (n.d.). Protecting group.
- Hu, L., et al. (2000). A modified procedure for the deprotection of methoxymethyl ether. ElectronicsAndBooks.
- Organic Chemistry Portal. (n.d.). Protective Groups.
- AdiChemistry. (n.d.). METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP.
- Basu, K. (n.d.). Organic Chemistry-4.
- Ashenhurst, J. (2018).
- Wróblewski, Z., et al. (n.d.). Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains. PMC - NIH.
- Gandon, V., & Gillaizeau, I. (2025). Advances in the Synthesis of Cyclopropylamines. PubMed.
- Alam, M. M., et al. (2024). Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling. PubMed.
- (2025).
- (2025). Preparation and Application of Cyclopropylimines in Organic Synthesis. A Review.
- (n.d.).
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- 1. longdom.org [longdom.org]
- 2. Advances in the Synthesis of Cyclopropylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
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Researcher's Advisory: 1-(Methoxymethyl)-N-methylcyclopropanamine hydrochloride
Document ID: RAC-20260120-001 Version: 1.0 Prepared by: Gemini Advanced Sciences Group
Executive Summary
This document provides a summary of the currently available information for 1-(Methoxymethyl)-N-methylcyclopropanamine hydrochloride. It is intended for researchers, scientists, and drug development professionals. A thorough review of scientific literature and patent databases reveals that this compound is primarily available as a research chemical with no established biological mechanism of action or published applications.
Crucially, suppliers of this compound explicitly state that they do not provide analytical data for its identity or purity. [1] Therefore, any researcher intending to use this compound must first undertake rigorous in-house validation. This advisory provides essential information on the compound's known properties, safety and handling protocols, and a foundational protocol for its initial characterization.
Chemical and Physical Properties
This compound is a solid organic compound. Its structural features, including a cyclopropane ring and a secondary amine, suggest it may be of interest as a building block in medicinal chemistry. The hydrochloride salt form generally enhances stability and solubility in aqueous solutions.
| Property | Value | Source |
| Molecular Formula | C₆H₁₄ClNO | [1] |
| Molecular Weight | 151.63 g/mol | [1] |
| Form | Solid | |
| SMILES String | CNC1(COC)CC1.[H]Cl | |
| InChI Key | SPQJLYHXTMFJIW-UHFFFAOYSA-N | |
| MDL Number | MFCD18071229 | [2] |
| CAS Number | Not consistently available; associated with MDL number. |
Important Considerations for Use
Due to the lack of established biological data, the following points must be considered:
-
No Known Biological Target: As of the date of this document, there is no peer-reviewed literature identifying a specific biological target or mechanism of action for this compound.
-
Potential for Novel Discovery: The unique chemical scaffold may present opportunities for novel therapeutic discovery; however, this is purely speculative.
-
Analogue Information: While structurally related compounds exist, it is crucial to not extrapolate their biological activities or mechanisms to this compound without empirical evidence.
Safety and Handling Protocols
The following safety information is derived from supplier Safety Data Sheets (SDS).
4.1 Hazard Identification
The compound is classified with the GHS07 pictogram, indicating that it may be an irritant, harmful if swallowed, or a skin sensitizer.
-
Hazard Statement: H302 - Harmful if swallowed.
-
Signal Word: Warning
4.2 Personal Protective Equipment (PPE)
A comprehensive PPE workflow is mandatory when handling this compound.
Caption: Personal Protective Equipment (PPE) Workflow.
4.3 First Aid Measures
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.
-
In Case of Skin Contact: Wash with plenty of soap and water.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If Inhaled: Move person into fresh air and keep comfortable for breathing.
4.4 Storage
-
Store in a cool, dry, well-ventilated area.
-
Keep container tightly closed.
-
Storage Class: 11 - Combustible Solids.
Protocol for Initial Compound Validation
Given the supplier's disclaimer regarding analytical data, the following protocol is essential before any experimental use.
5.1 Objective
To confirm the identity and purity of newly acquired this compound.
5.2 Materials
-
This compound (as supplied)
-
Deuterated solvent (e.g., DMSO-d₆, D₂O)
-
High-purity solvent for LC-MS (e.g., acetonitrile, methanol, water with formic acid)
-
NMR tubes
-
LC-MS vials
5.3 Step-by-Step Procedure
-
Sample Preparation for NMR:
-
Accurately weigh approximately 5-10 mg of the compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.
-
Transfer the solution to an NMR tube.
-
-
NMR Spectroscopy:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
Rationale: The resulting spectra should be compared against the predicted chemical shifts for the known structure to confirm its identity. The presence of unexpected peaks may indicate impurities.
-
-
Sample Preparation for LC-MS:
-
Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent.
-
Perform a serial dilution to create a working solution of approximately 1 µg/mL.
-
-
LC-MS Analysis:
-
Inject the working solution onto a suitable C18 column.
-
Run a gradient elution from high aqueous to high organic mobile phase.
-
Acquire mass spectra in positive ion mode.
-
Rationale: The chromatogram will indicate the purity of the compound by showing a single major peak. The mass spectrum for this peak should show an ion corresponding to the molecular weight of the free base (115.18 g/mol ) or the protonated molecule ([M+H]⁺ at m/z 116.19).
-
Caption: Workflow for Uncharacterized Compound Validation.
Conclusion
This compound is a commercially available compound with a notable lack of associated scientific literature regarding its use or biological effects. Researchers are strongly advised to exercise caution and perform the necessary analytical validation to confirm the identity and purity of this substance before its inclusion in any experimental workflow. This due diligence is fundamental to ensuring the reliability and reproducibility of any subsequent research findings.
References
-
PubChem. 1-[Methoxy(phenyl)methyl]cyclopropan-1-amine hydrochloride. Available at: [Link]
- Google Patents. CN115490611A - A kind of synthetic method of methoxylamine hydrochloride.
- Google Patents. CN105330564A - Preparation method of methoxyamine hydrochloride.
Sources
Application Notes and Protocols for the Deprotection of Methoxymethyl (MOM) Groups from Cyclopropylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Preamble: Navigating the Nuances of MOM Deprotection on a Strained Ring System
The methoxymethyl (MOM) ether is a stalwart protecting group for amines in organic synthesis, prized for its stability across a range of reaction conditions. However, its removal, typically under acidic conditions, presents a significant challenge when the substrate bears a sensitive functional group. This is particularly true for cyclopropylamine derivatives, a motif of increasing importance in medicinal chemistry. The inherent ring strain of the cyclopropane ring renders it susceptible to cleavage under harsh acidic conditions, a critical consideration that necessitates a carefully orchestrated deprotection strategy.
This comprehensive guide provides an in-depth exploration of the deprotection of MOM-protected cyclopropylamines. Moving beyond a mere recitation of protocols, we delve into the mechanistic underpinnings of various deprotection strategies, offering a rationale for procedural choices and highlighting potential pitfalls. The protocols detailed herein are designed to be self-validating systems, equipping the researcher with the knowledge to adapt and troubleshoot as needed.
The Challenge: Stability of the Cyclopropylamine Moiety
The cyclopropyl group, with its ~60° C-C-C bond angles, possesses significant ring strain. Protonation of the amine nitrogen increases this strain, making the cyclopropane ring more susceptible to nucleophilic attack and subsequent ring-opening, especially under harsh acidic conditions.[1] This inherent instability demands deprotection methods that are mild and highly selective. Standard protocols for MOM deprotection, often employing strong acids like concentrated hydrochloric acid or neat trifluoroacetic acid, can lead to undesired side reactions, including cleavage of the cyclopropane ring.[2] Therefore, a nuanced approach is required, favoring conditions that minimize the concentration and strength of the acid or employ alternative Lewis acid or non-acidic methodologies.
Mechanistic Overview of MOM Deprotection
The deprotection of a MOM-protected amine is fundamentally an acetal hydrolysis.[2] The reaction is initiated by a Lewis or Brønsted acid, which coordinates to or protonates the ether oxygen of the MOM group. This activation facilitates the cleavage of the C-O bond, leading to the formation of a resonance-stabilized oxonium ion and the release of the free amine. The oxonium ion is subsequently quenched by water or another nucleophile present in the reaction mixture.
Figure 1: Generalized mechanism of acid-catalyzed MOM deprotection.
Recommended Deprotection Protocols for MOM-Protected Cyclopropylamines
The following protocols have been selected and adapted to address the specific challenge of deprotecting MOM-protected cyclopropylamines while preserving the integrity of the cyclopropyl ring.
Protocol 1: Mild Acidic Hydrolysis with Pyridinium p-Toluenesulfonate (PPTS)
Rationale: PPTS is a mild, crystalline, and non-hygroscopic acid catalyst that provides a controlled and buffered acidic environment, minimizing the risk of cyclopropane ring opening.[2] This method is particularly suitable for substrates sensitive to stronger acids.
Experimental Protocol:
-
Dissolution: Dissolve the MOM-protected cyclopropylamine derivative (1.0 eq.) in a suitable alcohol solvent, such as methanol or ethanol (0.1-0.2 M).
-
Addition of Catalyst: Add pyridinium p-toluenesulfonate (PPTS) (0.2-0.5 eq.) to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (40-50 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Partition the residue between a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Final Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired deprotected cyclopropylamine.
Protocol 2: Lewis Acid-Mediated Deprotection with Zinc Bromide (ZnBr₂)
Rationale: Lewis acids like ZnBr₂ can effectively catalyze the cleavage of the MOM group under non-protic conditions, which can be advantageous for acid-sensitive substrates.[3] The reaction often proceeds rapidly and at lower temperatures.
Experimental Protocol:
-
Inert Atmosphere: To a solution of the MOM-protected cyclopropylamine derivative (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane (CH₂Cl₂) or 1,2-dichloroethane (DCE) (0.1 M) under an inert atmosphere (e.g., nitrogen or argon), add zinc bromide (ZnBr₂) (1.5-2.0 eq.) at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as indicated by TLC or LC-MS analysis.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a Rochelle's salt solution at 0 °C.
-
Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography to yield the deprotected amine.
Protocol 3: Non-Acidic Deprotection using Trimethylsilyl Triflate (TMSOTf) and 2,2'-Bipyridyl
Rationale: This method offers a remarkably mild and neutral alternative for the deprotection of MOM ethers, proceeding through the formation of a bipyridinium salt intermediate.[4] It is particularly valuable for substrates containing other acid-labile functional groups.
Experimental Protocol:
-
Reagent Preparation: In a flame-dried flask under an inert atmosphere, dissolve the MOM-protected cyclopropylamine derivative (1.0 eq.) and 2,2'-bipyridyl (1.5-2.0 eq.) in anhydrous acetonitrile (CH₃CN) (0.1 M).
-
Addition of TMSOTf: Cool the solution to 0 °C and add trimethylsilyl triflate (TMSOTf) (1.2-1.5 eq.) dropwise.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction typically proceeds to completion within a few hours.
-
Hydrolysis: Upon completion, add water to the reaction mixture and continue stirring until the intermediate silyl ether is fully hydrolyzed to the free amine.
-
Work-up and Extraction: Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography.
Comparative Overview of Deprotection Methods
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Mild Acidic Hydrolysis | PPTS, MeOH/EtOH | RT to 50 °C | Mild, buffered acidity; commercially available reagents. | May not be suitable for extremely acid-sensitive substrates. |
| Lewis Acid-Mediated | ZnBr₂, CH₂Cl₂/DCE | 0 °C to RT | Fast reaction times; non-protic conditions. | Requires stoichiometric amounts of Lewis acid; work-up can be challenging. |
| Non-Acidic | TMSOTf, 2,2'-bipyridyl, CH₃CN | 0 °C to RT | Very mild, neutral conditions; high functional group tolerance. | Reagents are moisture-sensitive and more expensive. |
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the reaction stalls, consider a slight increase in temperature or the addition of more catalyst. However, proceed with caution to avoid decomposition of the cyclopropylamine.
-
Ring Opening: If ring-opened byproducts are observed, switch to a milder deprotection method. For instance, if PPTS leads to decomposition, the TMSOTf/2,2'-bipyridyl method should be attempted.
-
Solvent Choice: Ensure the use of anhydrous solvents, particularly for the Lewis acid-mediated and non-acidic protocols, as water can deactivate the reagents.
-
Orthogonal Protection Strategy: In complex syntheses, consider the compatibility of the MOM deprotection conditions with other protecting groups present in the molecule. The TMSOTf/2,2'-bipyridyl method offers excellent orthogonality.[4]
Conclusion
The deprotection of the methoxymethyl group from cyclopropylamine derivatives is a delicate operation that demands a departure from standard, often harsh, protocols. By understanding the inherent lability of the cyclopropane ring and employing milder acidic, Lewis acidic, or non-acidic methods, researchers can effectively liberate the amine functionality while preserving the integrity of this valuable structural motif. The protocols and insights provided in this guide are intended to empower scientists in drug development and organic synthesis to navigate this challenging transformation with confidence and success.
References
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-
Ataman Kimya. CYCLOPROPYLAMINE. [Link]
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- Radboud Repository. Mild and efficient deprotection of the amine protecting p-methoxyphenyl (PMP) group. [URL not available]
-
National Center for Biotechnology Information. Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection. [Link]
-
ResearchGate. An Efficient Protocol for the Preparation of MOM Ethers and Their Deprotection Using Zirconium(IV) Chloride. [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. [Link]
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- ACS Green Chemistry Institute. Lewis Acids. [URL not available]
-
ResearchGate. A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. [Link]
-
Semantic Scholar. A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. [Link]
- Google Patents. Process for the manufacture of cyclopropylamine.
-
ResearchGate. A New Deprotection Procedure for the N-Methoxymethyl Group of N-Methoxymethyl-heterocyclic Compounds. [Link]
-
Wikipedia. Methoxymethyl ether. [Link]
-
ChemistryViews. Method Simplifies Deprotection and Modification of N-Heterocycles. [Link]
-
SciSpace. A Facile Method for the Rapid and Selective Deprotection of Methoxymethyl (MOM) Ethers. (2010). [Link]
-
Organic Chemistry Portal. MOM Ethers. [Link]
-
National Center for Biotechnology Information. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. [Link]
-
National Center for Biotechnology Information. Dicationic ring opening reactions of trans-2-phenylcyclopropylamine•HCl: electrophilic cleavage of the distal (C2-C3) bond of cyclopropanes. [Link]
-
ResearchGate. Selective Carbon–Carbon Bond Cleavage of Cyclopropylamine Derivatives. [Link]
- Google Patents. Process for manufacturing cyclopropylamine.
-
Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applicatio. [Link]
-
National Center for Biotechnology Information. Instability of Amide Bond with Trifluoroacetic Acid (20%): Synthesis, Conformational Analysis, and Mechanistic Insights into Cleavable Amide Bond Comprising β-Troponylhydrazino Acid. [Link]
- Google Patents. Cyclopropyl based O- and N- and S-protecting groups.
-
National Center for Biotechnology Information. Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains. [Link]
-
ACS Publications. Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. [Link]
-
ACS Publications. Iron(II)-Catalyzed Radical [3 + 2] Cyclization of N-Aryl Cyclopropylamines for the Synthesis of Polyfunctionalized Cyclopentylamines. [Link]
-
MDPI. Trifluoroacetic Acid Induced a Cyclophilin D-Dependent Cognitive Impairment in Mice. [Link]
-
ChemRxiv. Photoactivated Formal [3 + 2] Cycloaddition of N-Aryl Cyclopropyl- amines. [Link]
-
CEM Corporation. Protection and Deprotection. [Link]
-
PubChem. N-(1-(Methoxymethyl)cyclopropyl)aniline. [Link]
-
ACS Publications. Synthesis of Bicyclic Cyclopropylamines by Intramolecular Cyclopropanation of N-Allylamino Acid Dimethylamides. [Link]
-
ResearchGate. Instability of Amide Bond with Trifluoroacetic Acid (20%): Synthesis, Conformational Analysis, and Mechanistic Insights into Cleavable Amide Bond Comprising β‑Troponylhydrazino Acid. [Link]
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Application Notes and Protocols for the Synthesis and Use of 1-(Methoxymethyl)-N-methylcyclopropanamine Hydrochloride in Pharmaceutical Intermediate Synthesis
Introduction: The Strategic Value of Substituted Cyclopropylamines in Medicinal Chemistry
The cyclopropyl moiety is a highly sought-after structural motif in modern drug discovery. Its inherent ring strain and unique electronic properties impart a range of desirable characteristics to bioactive molecules.[1][2] The rigid, three-dimensional nature of the cyclopropane ring allows for precise conformational constraint of flexible molecules, often leading to enhanced binding affinity and selectivity for their biological targets. Furthermore, the cyclopropyl group can serve as a metabolically stable bioisostere for other functionalities, improving the pharmacokinetic profile of drug candidates.[2]
Among the various classes of cyclopropyl-containing building blocks, 1-substituted cyclopropylamines are of particular interest due to their prevalence in a wide array of therapeutic agents, including enzyme inhibitors and antibacterial compounds.[2][3] This application note provides a detailed guide to the synthesis and utilization of a versatile, substituted cyclopropylamine, 1-(Methoxymethyl)-N-methylcyclopropanamine hydrochloride. This compound serves as a valuable intermediate for the introduction of the N-methyl-1-(methoxymethyl)cyclopropyl motif into more complex pharmaceutical scaffolds, primarily through nucleophilic substitution reactions. We will present a comprehensive, multi-step protocol for the synthesis of this building block and a detailed application protocol for its use in the synthesis of a representative pharmaceutical intermediate.
Physicochemical Properties of this compound
A clear understanding of the physical and chemical properties of a reagent is paramount for its successful application in synthesis. The table below summarizes the key properties of the title compound.
| Property | Value |
| Molecular Formula | C₆H₁₄ClNO |
| Molecular Weight | 151.63 g/mol |
| Appearance | Solid |
| InChI Key | SPQJLYHXTMFJIW-UHFFFAOYSA-N |
| SMILES | CNC1(COC)CC1.[H]Cl |
Data sourced from commercial supplier information.
Synthesis of this compound: A Multi-Step Protocol
The following is a detailed, four-step protocol for the synthesis of this compound, commencing from readily available starting materials. The overall synthetic workflow is depicted in the diagram below.
Figure 1: Overall synthetic workflow for the preparation of this compound.
Step 1: Synthesis of 1-Bromo-1-(methoxymethyl)cyclopropane
Causality: This initial step introduces the methoxymethyl group onto the cyclopropane ring. The choice of a strong base like n-butyllithium is crucial for the deprotonation of the C-H bond of the 1,1-dibromocyclopropane, facilitating the subsequent reaction with chloromethyl methyl ether.
Protocol:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of 1,1-dibromocyclopropane (1.0 eq) in anhydrous tetrahydrofuran (THF, 5 mL/mmol).
-
Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below -70 °C.
-
Alkylation: After stirring for an additional 30 minutes at -78 °C, add a solution of chloromethyl methyl ether (1.2 eq) in anhydrous THF (2 mL/mmol) dropwise, again keeping the temperature below -70 °C.
-
Quenching and Work-up: Allow the reaction mixture to warm to room temperature and stir for 12 hours. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by fractional distillation under reduced pressure to afford 1-bromo-1-(methoxymethyl)cyclopropane as a colorless oil.
Step 2: Synthesis of 1-(Methoxymethyl)cyclopropan-1-amine
Causality: This step introduces the primary amine functionality. The use of a strong nucleophile like sodium amide in liquid ammonia is an effective method for the amination of alkyl halides.
Protocol:
-
Reaction Setup: In a three-necked flask fitted with a dry ice condenser and a gas inlet, condense anhydrous ammonia (approx. 10 mL/mmol of substrate).
-
Formation of Sodium Amide: Add a catalytic amount of ferric nitrate, followed by the portion-wise addition of sodium metal (1.1 eq) until a persistent blue color is observed, indicating the formation of sodium amide.
-
Amination: Add a solution of 1-bromo-1-(methoxymethyl)cyclopropane (1.0 eq) from Step 1 in anhydrous diethyl ether (2 mL/mmol) dropwise to the liquid ammonia solution.
-
Reaction Monitoring and Quenching: Stir the reaction mixture for 4-6 hours. Carefully quench the reaction by the slow addition of solid ammonium chloride.
-
Ammonia Evaporation and Work-up: Allow the ammonia to evaporate overnight in a well-ventilated fume hood. Add water to the residue and extract with diethyl ether (3 x 20 mL).
-
Drying and Concentration: Dry the combined organic extracts over anhydrous potassium carbonate, filter, and carefully concentrate under reduced pressure to yield crude 1-(methoxymethyl)cyclopropan-1-amine.
Step 3: Synthesis of 1-(Methoxymethyl)-N-methylcyclopropanamine
Causality: This step achieves the N-methylation of the primary amine. Eschweiler-Clarke conditions (formaldehyde and formic acid) provide a mild and efficient method for the reductive methylation of primary amines.
Protocol:
-
Reaction Setup: To a round-bottom flask, add 1-(methoxymethyl)cyclopropan-1-amine (1.0 eq) from Step 2, followed by formic acid (2.5 eq).
-
Addition of Formaldehyde: Cool the mixture in an ice bath and add aqueous formaldehyde (1.2 eq, 37 wt. % in water) dropwise.
-
Heating and Monitoring: Heat the reaction mixture to 100 °C and stir for 2-3 hours, monitoring the reaction progress by TLC.
-
Basification and Extraction: Cool the reaction mixture to room temperature and basify to pH > 12 with 4 M sodium hydroxide solution. Extract the product with dichloromethane (3 x 20 mL).
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford 1-(methoxymethyl)-N-methylcyclopropanamine.
Step 4: Formation of this compound
Causality: The hydrochloride salt is often preferred for its improved stability and handling properties as a crystalline solid. This is achieved by treating the free base with a solution of hydrogen chloride in a suitable organic solvent.
Protocol:
-
Dissolution: Dissolve the crude 1-(Methoxymethyl)-N-methylcyclopropanamine (1.0 eq) from Step 3 in anhydrous diethyl ether (10 mL/mmol).
-
Acidification: Cool the solution in an ice bath and add a solution of hydrogen chloride in diethyl ether (1.1 eq, 2.0 M) dropwise with stirring.
-
Precipitation and Isolation: A white precipitate will form. Continue stirring for 30 minutes in the ice bath. Collect the solid by vacuum filtration.
-
Washing and Drying: Wash the filter cake with cold, anhydrous diethyl ether and dry under vacuum to yield this compound as a white to off-white solid.
Application in Pharmaceutical Intermediate Synthesis: Nucleophilic Aromatic Substitution (SₙAr)
This compound is an excellent nucleophile for SₙAr reactions, a cornerstone of synthetic medicinal chemistry for the construction of carbon-nitrogen bonds in aromatic and heteroaromatic systems.[4][5] The following protocol details its use in the synthesis of a substituted aminopyrimidine, a common scaffold in kinase inhibitors.
Figure 2: Generalized mechanism for the SₙAr reaction.
Protocol: Synthesis of 2-Chloro-4-((1-(methoxymethyl)cyclopropyl)(methyl)amino)pyrimidine
Causality: The SₙAr reaction is facilitated by an electron-deficient heteroaromatic ring, such as 2,4-dichloropyrimidine. A suitable base is required to deprotonate the hydrochloride salt of the amine, generating the free amine which acts as the active nucleophile. A polar aprotic solvent is typically used to solvate the charged intermediate (Meisenheimer complex).
Materials and Reagents:
| Reagent | Molar Eq. |
| This compound | 1.0 |
| 2,4-Dichloropyrimidine | 1.1 |
| Diisopropylethylamine (DIPEA) | 2.5 |
| N,N-Dimethylformamide (DMF) | - |
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add this compound (1.0 eq) and 2,4-dichloropyrimidine (1.1 eq).
-
Solvent and Base Addition: Add anhydrous N,N-dimethylformamide (DMF, 5 mL/mmol of the amine hydrochloride) followed by diisopropylethylamine (DIPEA, 2.5 eq).
-
Heating and Reaction Monitoring: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with water, followed by saturated aqueous sodium chloride (brine).
-
Drying, Concentration, and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford the desired 2-chloro-4-((1-(methoxymethyl)cyclopropyl)(methyl)amino)pyrimidine.
Conclusion
This compound is a valuable and versatile building block for the synthesis of pharmaceutical intermediates. The detailed synthetic protocols provided herein offer a reliable pathway to this compound from common starting materials. Furthermore, the demonstrated application in a nucleophilic aromatic substitution reaction highlights its utility in accessing complex molecular architectures relevant to drug discovery. The strategic incorporation of this substituted cyclopropylamine can lead to novel compounds with potentially enhanced pharmacological properties.
References
-
Gardarsdottir, H. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Department of Pharmaceutical Sciences, Leiden University, Leiden, The Netherlands. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Role of Cyclopropylamine in Advanced Pharmaceutical Synthesis. Available at: [Link]
-
Liu, K., Cheng, S. J., Luo, G., & Ye, Z. S. (2021). Synthesis of 1-Substituted Cyclopropylamines via Formal Tertiary Csp3–H Amination of Cyclopropanes. Organic Letters, 23(23), 9309–9314. Available at: [Link]
-
de Meijere, A., Kozhushkov, S. I., & Khlebnikov, A. F. (2012). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 8, 1334–1338. Available at: [Link]
-
Bull, J. A., & Mistry, N. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. ChemistryOpen, 2(4), 143–152. Available at: [Link]
- Google Patents. (2015). Synthesis method for N-methoxymethyl-N-(trimethylsilyl methyl)benzylamine. CN104447837A.
- Google Patents. (2015). Process for the preparation of (s)-2-ethyl-n-(1-methoxypropan-2-yl)-6-methyl aniline. US20150225340A1.
- Google Patents. (2021). Synthesis method of N-acetyl-5-methoxy tryptamine. CN113788780B.
-
ACS Green Chemistry Institute. SNAr Solvents and Reagents. American Chemical Society. Available at: [Link]
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Application Notes & Protocols: Strategic Incorporation of the Cyclopropylamine Moiety into Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclopropylamine (CPA) moiety is a privileged structural motif in modern medicinal chemistry, prized for the unique combination of physicochemical properties it imparts to bioactive molecules.[1][2][3] This guide provides an in-depth exploration of the strategic value of incorporating the CPA group, detailing its role as a versatile bioisostere and its impact on metabolic stability and pharmacokinetics. We present validated, step-by-step synthetic protocols for the practical incorporation of this moiety, alongside methods for characterization and quality control. This document is intended to serve as a comprehensive resource for researchers in drug discovery and development, bridging the gap between theoretical benefits and practical laboratory application.
The Strategic Value of the Cyclopropylamine Moiety in Drug Design
The three-membered ring of cyclopropane is the smallest stable carbocycle, and its fusion with an amine group creates a unique structural and electronic profile.[1] The inherent high degree of s-character in the C-C bonds and the significant ring strain (~28 kcal/mol) lead to shorter, stronger C-H bonds and confer a distinct, conformationally restricted geometry.[4][5] These features translate into several key advantages in drug design.
Key Physicochemical & Pharmacokinetic Advantages:
| Property | Impact on Bioactive Molecules | Rationale & Causality |
| Metabolic Stability | Reduced susceptibility to oxidative metabolism by Cytochrome P450 (CYP) enzymes.[6] | The high C-H bond dissociation energy of the cyclopropyl ring makes hydrogen atom abstraction—the initial step in many CYP-mediated oxidations—energetically less favorable.[6] This can divert metabolism away from the moiety, increasing the drug's half-life. |
| Conformational Rigidity | Locks pendant groups in specific spatial orientations, reducing the entropic penalty of binding to a biological target. | The rigid, three-dimensional structure of the cyclopropyl ring limits free rotation, which can pre-organize the molecule into a bioactive conformation, enhancing potency and selectivity.[7][8] |
| Bioisosterism | Acts as a versatile bioisostere for various functional groups, including amides, gem-dimethyl groups, and alkenes.[9] | The CPA moiety can mimic the spatial arrangement and electronic properties of other groups while offering improved metabolic stability or altered polarity. For example, it can replace a metabolically labile amide bond.[9][10] |
| pKa Modulation | The electron-withdrawing nature of the cyclopropyl ring lowers the pKa of the adjacent amine compared to a simple alkylamine. | This modulation of basicity can be crucial for optimizing a drug's solubility, membrane permeability, and interaction with its target, often reducing off-target effects associated with high basicity. |
| Novel Vector Exploration | Provides unique vectors for exiting a binding pocket, allowing for exploration of new chemical space. | The defined three-dimensional shape of the cyclopropyl group can orient substituents into previously unoccupied regions of a protein's active site, potentially leading to new, high-affinity interactions. |
The CPA moiety is a key component in numerous approved drugs, including the antibiotic Ciprofloxacin, the hepatitis C treatment Simeprevir, and the spinal muscular atrophy drug Risdiplam, highlighting its broad therapeutic applicability.
Strategic Approaches to Synthesis
The incorporation of a cyclopropylamine group can be achieved through several distinct synthetic strategies. The choice of method depends on factors such as the desired substitution pattern, the complexity of the starting material, and stereochemical requirements.
A general workflow for selecting a synthetic strategy is outlined below.
Caption: Decision workflow for selecting a cyclopropylamine synthesis strategy.
Key Synthetic Methodologies:
-
From Cyclopropyl Precursors: This is often the most direct approach if a suitable cyclopropyl-containing starting material is available.
-
Reductive Amination of Cyclopropyl Ketones: A reliable method for synthesizing N-substituted cyclopropylamines. The ketone is reacted with a primary or secondary amine to form an imine or enamine, which is then reduced in situ.[7][11][12]
-
Curtius or Hofmann Rearrangement: These classic name reactions convert a cyclopropanecarboxylic acid (via an acyl azide in the Curtius rearrangement) or a cyclopropanecarboxamide (Hofmann) into a primary cyclopropylamine.[13][14]
-
-
Cyclopropanation of Alkenes: These methods build the cyclopropane ring onto an existing olefinic scaffold that already contains a nitrogen functionality or a precursor.
-
Simmons-Smith Reaction: A widely used method involving an organozinc carbenoid (typically formed from diiodomethane and a zinc-copper couple) to cyclopropanate an alkene.[13][14][15] This reaction is known for its stereospecificity.
-
Transition-Metal-Catalyzed Cyclopropanation: Often utilizing diazo compounds as carbene precursors in the presence of copper, rhodium, or palladium catalysts.[13][14] These methods offer access to a wide range of substituted cyclopropanes and have seen significant advances in enantioselective variants.[13][14]
-
-
De Novo Ring Construction: These methods form the cyclopropylamine moiety from acyclic precursors.
-
Kulinkovich-de Meijere Reaction: This powerful reaction involves treating an ester or amide with a Grignard reagent in the presence of a titanium(IV) isopropoxide catalyst to form a titanacyclopropane intermediate, which can then be converted to a cyclopropanol or cyclopropylamine.[13][14]
-
Michael-Initiated Ring Closure (MIRC): This strategy involves the conjugate addition of a nucleophile to an α,β-unsaturated compound, followed by an intramolecular cyclization to form the cyclopropane ring.[13][14]
-
Detailed Synthetic Protocols
The following protocols are provided as validated, representative examples. Researchers should always perform their own risk assessment and optimization based on their specific substrates.
Protocol 1: Reductive Amination of a Cyclopropyl Ketone
This protocol describes the synthesis of an N-substituted cyclopropylamine from a cyclopropyl ketone and a primary amine using sodium triacetoxyborohydride (STAB), a mild and selective reducing agent.[7]
Principle: The ketone and amine first form an intermediate iminium ion in situ. The mild hydride donor, STAB, selectively reduces the C=N bond over the ketone, driving the reaction to completion. This one-pot procedure is highly efficient for secondary amine synthesis.
Materials and Reagents:
-
Cyclopropyl phenyl ketone (1.0 mmol, 1 equiv.)
-
Benzylamine (1.2 mmol, 1.2 equiv.)
-
Sodium triacetoxyborohydride (STAB) (1.5 mmol, 1.5 equiv.)
-
Anhydrous Dichloromethane (DCM) (10 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and standard glassware
Step-by-Step Methodology:
-
To a 50 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add cyclopropyl phenyl ketone (1.0 mmol) and anhydrous DCM (10 mL).
-
Add benzylamine (1.2 mmol) to the solution and stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Carefully add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the stirring mixture over 5 minutes. (Caution: Gas evolution may occur) .
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting ketone is consumed.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (20 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired N-benzyl-1-phenylcyclopropan-1-amine.
Expected Outcome & Characterization:
-
Yield: Typically >80%, substrate-dependent.
-
¹H NMR: Expect to see the disappearance of the aldehyde proton and the appearance of a new benzylic CH₂ signal and signals corresponding to the cyclopropyl protons.
-
Mass Spectrometry: Confirm the molecular weight of the product (M+H)⁺.
Protocol 2: Transition-Metal-Free N-Arylation of Cyclopropylamine
This protocol details the coupling of cyclopropylamine with an activated aryl halide (e.g., a fluoro-nitro-benzene) via Nucleophilic Aromatic Substitution (SₙAr).
Principle: An electron-deficient aromatic ring is susceptible to attack by a nucleophile, in this case, cyclopropylamine. The reaction is facilitated by a base to deprotonate the amine, increasing its nucleophilicity, and to neutralize the HX byproduct.
Materials and Reagents:
-
1-Fluoro-4-nitrobenzene (1.0 mmol, 1 equiv.)
-
Cyclopropylamine (1.5 mmol, 1.5 equiv.)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)
-
Anhydrous Dimethylformamide (DMF) (5 mL)
-
Ethyl acetate
-
Water & Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Reaction vial or tube with a screw cap
Step-by-Step Methodology:
-
Add 1-fluoro-4-nitrobenzene (1.0 mmol), K₂CO₃ (2.0 mmol), and anhydrous DMF (5 mL) to a sealable reaction vial equipped with a magnetic stir bar.
-
Add cyclopropylamine (1.5 mmol) to the reaction mixture.
-
Seal the vial and stir the reaction mixture at room temperature for 24-48 hours. The reaction can be gently heated (e.g., to 50-60 °C) to accelerate the rate if necessary.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[7]
-
Purify the crude product by silica gel column chromatography to obtain the desired N-cyclopropyl-4-nitroaniline.
Expected Outcome & Characterization:
-
Yield: Moderate to excellent yields are expected for activated aryl halides.[7]
-
¹H NMR: Look for the characteristic signals of the cyclopropyl protons (a complex multiplet typically between 0.5-1.0 ppm) and the aromatic protons, along with a broad singlet for the N-H proton.
-
¹³C NMR & Mass Spectrometry: Confirm the structure and molecular weight.
Characterization and Quality Control
Rigorous characterization is essential to confirm the successful incorporation of the cyclopropylamine moiety and to ensure the purity of the final compound.
Caption: Workflow for characterization and quality control.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The protons on the cyclopropyl ring are highly diagnostic. They typically appear as complex multiplets in the upfield region of the spectrum (approx. 0.4-1.5 ppm). The specific chemical shifts and coupling constants are sensitive to the substitution pattern and stereochemistry.
-
¹³C NMR: The carbons of the cyclopropyl ring also have characteristic shifts, typically appearing at high field (approx. 10-35 ppm).
-
-
Mass Spectrometry (MS): Essential for confirming the molecular weight of the synthesized compound. High-Resolution Mass Spectrometry (HRMS) provides an exact mass, which can be used to confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound. A pure sample should exhibit a single, sharp peak under various detection methods (e.g., UV-Vis).
Case Study: CPA as a Mechanism-Based Inhibitor
The CPA moiety is a cornerstone of mechanism-based inhibitors, particularly for flavin-dependent oxidases like Monoamine Oxidase (MAO) and Lysine-Specific Demethylase 1 (LSD1).[7]
Mechanism of Inhibition (LSD1/MAO):
-
The enzyme's flavin adenine dinucleotide (FAD) cofactor oxidizes the cyclopropylamine's nitrogen atom via a single-electron transfer (SET).
-
This generates a nitrogen-centered radical cation.
-
The strained cyclopropane ring undergoes rapid, homolytic ring-opening to form a carbon-centered radical.
-
This reactive radical intermediate then forms an irreversible, covalent bond with the FAD cofactor (or a nearby active site residue), permanently inactivating the enzyme.
This covalent and irreversible inhibition mechanism can lead to prolonged pharmacodynamic effects that are highly desirable for certain therapeutic targets.[7] The incorporation of the CPA moiety is therefore a key strategy in designing potent and durable enzyme inhibitors for oncology and neuropharmacology.[2][7]
References
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Hena Gardarsdottir. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Department of Pharmaceutical Sciences, Leiden University, Leiden, The Netherlands. [Link]
-
Ataman Kimya. CYCLOPROPYLAMINE. Ataman Kimya. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Cyclopropylamine: A Versatile Building Block for Pharmaceuticals, Agrochemicals, and Advanced Materials. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
G. G. G. Man, et al. Advances in the Synthesis of Cyclopropylamines. Chemical Reviews, ACS Publications. [Link]
-
Oleg I. Afanasyev, et al. Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. Organic Letters, ACS Publications. [Link]
-
Kui Liu, et al. Synthesis of 1-Substituted Cyclopropylamines via Formal Tertiary Csp3–H Amination of Cyclopropanes. Organic Letters, ACS Publications. [Link]
-
Oleg I. Afanasyev, et al. Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. Organic Letters. [Link]
-
G. G. G. Man, et al. Advances in the Synthesis of Cyclopropylamines. Semantic Scholar. [Link]
-
Hena Gardarsdottir. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applicatio. Longdom Publishing. [Link]
-
V. A. Tarasevich, et al. Preparation and Application of Cyclopropylimines in Organic Synthesis. A Review. ResearchGate. [Link]
-
Oleg I. Afanasyev, et al. Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. PubMed. [Link]
-
Oleg I. Afanasyev, et al. Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. Organic Letters, ACS Publications. [Link]
-
J. Waser & F. De Simone. Cyclization and Cycloaddition Reactions of Cyclopropyl Carbonyls and Imines. Synthesis. [Link]
-
Michael R. Wood, et al. Cyclopropylamino Acid Amide as a Pharmacophoric Replacement for 2,3-Diaminopyridine. Application to the Design of Novel Bradykinin B1 Receptor Antagonists. Journal of Medicinal Chemistry, ACS Publications. [Link]
-
A. Singh, et al. Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes. ResearchGate. [Link]
-
D. Chusov, et al. Reductive addition of amines to cyclopropyl ketones. ResearchGate. [Link]
-
G. G. G. Man, et al. Advances in the Synthesis of Cyclopropylamines. PubMed. [Link]
-
M. Shi, et al. Transition Metal-Catalyzed Cycloadditions of Cyclopropanes for the Synthesis of Carbocycles: C–C Activation in. ResearchGate. [Link]
-
J. L. Cecchini. TRANSITION METAL CATALYZED SIMMONS–SMITH TYPE CYCLOPROPANATIONS. University of South Florida. [Link]
-
Changhee Park & Sunggi Lee. Transition-Metal-Free Cyclopropanation of Alkenes with Dichloromethane and Chloroform via Halogen Atom Transfer Using Amine Carboxyborane. ChemRxiv, Cambridge Open Engage. [Link]
-
S. Jana, et al. Transition-metal-catalyzed auxiliary-assisted C–H functionalization using vinylcyclopropanes and cyclopropanols. RSC Publishing. [Link]
-
Julia Shanu-Wilson. Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]
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T. Newhouse. New Strategies for the Transition-Metal Catalyzed Synthesis of Aliphatic Amines. ResearchGate. [Link]
- Process for the manufacture of cyclopropylamine.
-
X. Wang, et al. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. [Link]
-
S. G. O'Brien, et al. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PubMed Central. [Link]
-
A. K. Bera, et al. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. [Link]
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- 15. hammer.purdue.edu [hammer.purdue.edu]
Application Note: Leveraging 1-(Methoxymethyl)-N-methylcyclopropanamine Hydrochloride for the Construction of Conformationally Constrained Compound Libraries
An Application Guide for Researchers and Drug Development Professionals
Abstract The design of novel molecular scaffolds with three-dimensional (3D) character is a cornerstone of modern drug discovery, aimed at improving potency, selectivity, and pharmacokinetic properties. Cyclopropylamines are privileged building blocks that introduce conformational rigidity and metabolic stability into drug candidates.[1][2] This application note provides a detailed guide to the strategic use of 1-(methoxymethyl)-N-methylcyclopropanamine hydrochloride, a unique secondary amine, in the synthesis of diverse chemical libraries. We present the scientific rationale for its application, alongside validated, step-by-step protocols for its incorporation into molecular scaffolds via amide coupling and reductive amination, two of the most robust and frequently utilized reactions in medicinal chemistry.[3][4]
Introduction: The Strategic Value of the Cyclopropane Motif
In the quest for novel therapeutics, moving beyond flat, aromatic structures towards molecules with greater 3D complexity is critical for accessing new biological targets and improving drug-like properties. The cyclopropane ring, a small yet powerful structural element, serves as a "bioisostere" for phenyl rings or gem-dimethyl groups but with a distinct spatial arrangement and electronic profile.[5] Its inherent ring strain enhances reactivity, while its rigid nature locks pendant substituents into well-defined vectors, which can lead to more precise and potent interactions with protein targets.[2]
This compound emerges as a particularly valuable building block for several key reasons:
-
Conformational Constraint: The cyclopropane core provides a rigid anchor, reducing the entropic penalty upon binding to a biological target.
-
Secondary Amine Reactivity: As a secondary amine, it forms tertiary amides or tertiary amines, which can enhance metabolic stability and fine-tune basicity compared to primary amine analogues.
-
Modulation of Physicochemical Properties: The methoxymethyl substituent introduces a hydrogen bond acceptor and can influence solubility and cell permeability.
-
Vectorial Diversity: The tetrahedral carbon of the cyclopropane ring projects the amine and methoxymethyl groups in distinct spatial orientations, enabling the exploration of diverse chemical space.
Physicochemical Properties
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₆H₁₄ClNO |
| Molecular Weight | 151.63 g/mol [6] |
| CAS Number | 1377348-18-3 |
| Form | Solid[6] |
| MDL Number | MFCD18071229[6][7] |
Core Applications in Library Synthesis
The hydrochloride salt form of this amine ensures stability and ease of handling. For reactions, it must be neutralized in situ using a non-nucleophilic base. Its secondary amine nature makes it an ideal candidate for two primary workhorse reactions in library synthesis: amide bond formation and reductive amination.
Workflow for Library Synthesis
The overall strategy involves reacting the core amine building block with diverse sets of commercially available carboxylic acids or carbonyl compounds in a parallel format to rapidly generate a library of novel, structurally related molecules.
Protocol 1: Parallel Amide Coupling
Amide bond formation is the most frequently used reaction in medicinal chemistry.[3][4] This protocol utilizes HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), a highly efficient coupling reagent that minimizes side reactions and is well-suited for a diverse range of substrates.[8]
Causality Behind Experimental Choices:
-
Reagents: HATU is chosen for its rapid activation of carboxylic acids and resistance to racemization. DIPEA (N,N-Diisopropylethylamine) is a bulky, non-nucleophilic base used to neutralize the starting amine hydrochloride and the hexafluorophosphate anion generated from HATU, driving the reaction forward without competing as a nucleophile.
-
Solvent: DMF (N,N-Dimethylformamide) is an excellent polar aprotic solvent that dissolves a wide range of organic molecules and reagents.
-
Temperature: Room temperature is sufficient for most HATU-mediated couplings, making it ideal for high-throughput formats without the need for heating or cooling blocks.
Step-by-Step Methodology (96-well plate format)
Materials:
-
This compound
-
Library of diverse carboxylic acids
-
HATU
-
DIPEA
-
Anhydrous DMF
-
96-well reaction block with sealing mat
-
Automated liquid handler or multichannel pipette
Procedure:
-
Stock Solution Preparation:
-
Prepare a 0.2 M stock solution of this compound in anhydrous DMF.
-
Prepare 0.2 M stock solutions of your library of carboxylic acids in anhydrous DMF, arrayed in a 96-well plate (Plate A).
-
Prepare a 0.24 M stock solution of HATU in anhydrous DMF.
-
Prepare a 0.6 M stock solution of DIPEA in anhydrous DMF.
-
-
Reagent Addition (to a new 96-well reaction block):
-
To each well, add 100 µL (20 µmol, 1.0 equiv) of the corresponding carboxylic acid solution from Plate A.
-
Add 100 µL (20 µmol, 1.0 equiv) of the amine stock solution to every well.
-
Add 100 µL (24 µmol, 1.2 equiv) of the HATU stock solution to every well.
-
-
Reaction Initiation:
-
Initiate the reactions by adding 100 µL (60 µmol, 3.0 equiv) of the DIPEA stock solution to each well. The excess base ensures complete neutralization of all acidic species.
-
Seal the reaction block securely with a sealing mat.
-
-
Incubation:
-
Agitate the reaction block on an orbital shaker at room temperature for 12-16 hours.
-
-
Workup and Analysis:
-
Quench the reaction by adding 200 µL of water to each well.
-
The crude reaction mixtures can be directly analyzed by LC-MS to assess conversion.
-
For purification, perform solid-phase extraction (SPE) or prepare for mass-directed preparative HPLC.
-
Troubleshooting:
-
Low Conversion: Ensure all reagents and solvents are anhydrous, as water will hydrolyze the activated ester intermediate. Consider a slight excess (1.1 equiv) of the carboxylic acid if it is not the limiting reagent.
-
Side Products: If the carboxylic acid is sensitive, pre-activating it with HATU for 5-10 minutes before adding the amine can sometimes improve outcomes.
Protocol 2: Parallel Reductive Amination
Reductive amination is a powerful method for C-N bond formation, converting aldehydes or ketones into amines.[9] This protocol uses sodium triacetoxyborohydride (STAB), a mild and selective reducing agent that is particularly effective for reductive aminations and compatible with a wide range of functional groups.
Causality Behind Experimental Choices:
-
Reagents: STAB is preferred over harsher reagents like sodium borohydride because it is less basic, moisture-stable, and selectively reduces the iminium ion intermediate in the presence of the starting carbonyl compound. Acetic acid is often added as a catalyst to promote the formation of the key iminium ion intermediate.
-
Solvent: Dichloromethane (DCM) or Dichloroethane (DCE) are common solvents as they are relatively non-polar and effectively solubilize the reagents and intermediates.
-
One-Pot Procedure: The reaction is conveniently performed in a single step, which is highly advantageous for library synthesis.[10]
Step-by-Step Methodology (96-well plate format)
Materials:
-
This compound
-
Library of diverse aldehydes or ketones
-
Sodium triacetoxyborohydride (STAB)
-
DIPEA
-
Anhydrous Dichloroethane (DCE)
-
Glacial Acetic Acid (optional catalyst)
-
96-well reaction block with sealing mat
Procedure:
-
Reagent Dispensing:
-
To each well of a 96-well reaction block, add 20 µmol (1.0 equiv) of an aldehyde/ketone from your library (either as a solid or from a stock solution).
-
Add 3.3 mg (22 µmol, 1.1 equiv) of this compound.
-
Add 3.8 µL (22 µmol, 1.1 equiv) of DIPEA to neutralize the hydrochloride salt.
-
-
Solvent and Catalyst Addition:
-
Add 400 µL of anhydrous DCE to each well.
-
(Optional) Add 1.2 µL (20 µmol, 1.0 equiv) of glacial acetic acid to catalyze iminium ion formation.
-
-
Reaction Initiation:
-
Seal the plate and shake for 30-60 minutes at room temperature to allow for iminium ion formation.
-
Unseal the plate and add 6.4 mg (30 µmol, 1.5 equiv) of STAB to each well. Note: Some effervescence may occur.
-
-
Incubation:
-
Reseal the reaction block and agitate on an orbital shaker at room temperature for 16-24 hours.
-
-
Workup and Analysis:
-
Quench the reaction by carefully adding 200 µL of saturated aqueous sodium bicarbonate solution to each well.
-
Extract the aqueous layer with an organic solvent like DCM or ethyl acetate.
-
The combined organic layers can be concentrated and the crude product analyzed by LC-MS before purification.
-
Troubleshooting:
-
Unreacted Aldehyde/Ketone: The reaction may be slow with sterically hindered ketones. Extending the reaction time or gentle heating (40 °C) may be required.
-
Alcohol Byproduct: If significant reduction of the starting carbonyl is observed, it indicates the reducing agent is reacting before iminium formation. Ensure the initial incubation period (step 3) is sufficient before adding STAB.
Conclusion
This compound is a potent building block for enriching chemical libraries with valuable 3D structural motifs. Its unique combination of a conformationally rigid cyclopropane core, a reactive secondary amine handle, and a property-modulating methoxymethyl group makes it an asset for generating novel compounds. The robust and scalable protocols for amide coupling and reductive amination detailed herein provide a clear path for researchers to rapidly synthesize diverse libraries, accelerating hit identification and lead optimization campaigns in drug discovery.
References
- MySkinRecipes. N-Methylcyclopropanamine hydrochloride.
- BenchChem. Application Notes and Protocols: Incorporation of Cyclopropylamine-d5 in Medicinal Chemistry Synthesis.
- Preparation and Application of Cyclopropylimines in Organic Synthesis. A Review. (2025).
- CymitQuimica. CAS 5163-20-2: N-Methylcyclopropanamine.
- Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications.
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Cyclopropylamine in Advanced Pharmaceutical Synthesis.
- This compound.
- Sigma-Aldrich. This compound AldrichCPR.
- HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Organic Syntheses Procedure. (n.d.).
- MySkinRecipes. N-Methylcyclopropanamine hydrochloride. (Thai).
- Zhang, R. K., et al. (2018). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. PMC - NIH.
- Synple Chem. Application Note – Amide coupling 96-well plate kit.
- BenchChem. Application Notes and Protocols for the Synthesis of Amides from 6-Bromo-3-methoxy-2-methylbenzoic acid.
- BenchChem. Application Notes and Protocols for Coupling Reactions with (S)-3-amino-1-methylazepan-2-one.
- Google Patents. CN105330564A - Preparation method of methoxyamine hydrochloride.
- Google Patents. CN115490611A - A kind of synthetic method of methoxylamine hydrochloride.
- Hussain, A., Peraka, S., & Ramachary, D. B. Supporting Information Organocatalytic Reductive Amination of the Chiral Formylcyclopropanes: Scope and Applications.
-
Xiong, Y., et al. (2010). Discovery and structure-activity relationship of 3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791): a highly selective 5-hydroxytryptamine2A receptor inverse agonist for the treatment of arterial thrombosis. Journal of Medicinal Chemistry, 53(11), 4412-21. Available from: [Link]
- Reductive amination of carbonyl C–C bonds enables formal nitrogen insertion. (2024). ChemRxiv.
-
PubChem - NIH. N-Methylcyclopropanamine. Available from: [Link]
-
ResearchGate. Intramolecular reductive aminations for the formation of azepanes. Available from: [Link]
- Google Patents. CN101357895B - Method for synthesizing methoxamine hydrochloride.
- Dicaire, C. J., et al. (2021). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. PMC - NIH.
-
eScholarship.org. Chemo- and Site-Selective Reductions Catalyzed by a Supramolecular Host and a Pyridine-Borane Cofactor. Available from: [Link]
- Google Patents. A method of preparation of methoxy amine hydrochloride.
-
de Sousa, L. R., et al. (2023). Occurrence of “Natural Selection” in Successful Small Molecule Drug Discovery. PMC - NIH. Available from: [Link]
- BLDpharm. 93102-05-7|N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine.
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Title: Strategies for the Scale-Up Synthesis of N-Methylcyclopropanamine Derivatives: From Bench to Production
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
N-methylcyclopropanamine and its derivatives are pivotal structural motifs in modern medicinal chemistry and agrochemicals, prized for the unique conformational constraints and metabolic stability imparted by the cyclopropane ring.[1][2][3] The transition from laboratory-scale synthesis to industrial production, however, presents significant challenges in terms of cost, safety, and scalability. This application note provides a comprehensive guide for researchers and process chemists on viable strategies for the scale-up synthesis of N-methylcyclopropanamine. We will explore established industrial routes, compare key synthetic methodologies, and provide detailed protocols with a focus on process optimization, safety, and analytical quality control.
Introduction: The Strategic Importance of the N-Methylcyclopropylamine Moiety
The cyclopropyl group is more than just a small carbocycle; its high ring strain and unique electronic properties make it a valuable tool for medicinal chemists to fine-tune the pharmacological profile of drug candidates.[1][3] When combined with an N-methylamine, the resulting N-methylcyclopropanamine scaffold is found in numerous active pharmaceutical ingredients (APIs), including drugs targeting the central nervous system and novel antibacterial agents.[4]
However, the efficient construction of this strained ring system on a large scale is non-trivial.[2] Key challenges include managing energetic intermediates, ensuring stereocontrol where applicable, and identifying cost-effective starting materials and reagents. This guide aims to demystify the process by outlining logical, field-proven synthetic pathways.
Strategic Analysis of Synthetic Routes for Scale-Up
The selection of a synthetic route for N-methylcyclopropanamine is a critical decision dictated by factors such as the availability of starting materials, production volume, cost targets, and safety infrastructure. Below is a comparative analysis of the most common strategies.
Route A: Direct N-Methylation of Cyclopropylamine
This is the most direct approach if cyclopropylamine is available as a cost-effective starting material. The reaction involves the installation of a methyl group onto the primary amine.
-
Causality of Experimental Choice: The primary consideration here is the choice of methylating agent. While reagents like methyl iodide are highly effective, their toxicity and cost can be prohibitive on a large scale. The Eschweiler-Clarke reaction, which uses formaldehyde and formic acid, is a classic and often more scalable alternative that avoids alkyl halides.[5]
-
Trustworthiness & Validation: This route's success hinges on controlling the degree of methylation. Over-methylation to the tertiary amine (N,N-dimethylcyclopropanamine) is a common side reaction. Process control via careful monitoring of temperature, stoichiometry, and reaction time is essential for achieving high selectivity for the desired secondary amine.
Route B: Reductive Amination of Cyclopropanecarboxaldehyde
Reductive amination is one of the most versatile and widely used methods for C-N bond formation in the pharmaceutical industry.[6][7] This one-pot procedure involves the reaction of cyclopropanecarboxaldehyde with methylamine to form an intermediate iminium ion, which is then reduced in situ.[7]
-
Expertise & Experience: The choice of reducing agent is critical. Sodium borohydride (NaBH₄) can reduce the starting aldehyde, leading to yield loss. Milder, more selective reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are strongly preferred as they selectively reduce the iminium ion intermediate over the carbonyl.[5][7] Catalytic hydrogenation (e.g., H₂ over Pd/C) is another excellent option for large-scale production due to its high efficiency and the generation of minimal waste.[5]
-
Authoritative Grounding: The Borch reaction, which utilizes sodium cyanoborohydride, is a well-established protocol for this transformation.[5] The use of NaBH(OAc)₃ has gained popularity due to its lower toxicity compared to cyanide-based reagents.[5][7]
Route C: Industrial Synthesis from γ-Butyrolactone
For multi-ton production, starting from inexpensive commodity chemicals is the most economically viable strategy. Several patents describe a multi-step synthesis starting from γ-butyrolactone.[8][9][10][11] This robust industrial process demonstrates a logical progression from simple precursors to the final complex amine.
-
Workflow Logic: The typical sequence involves:
-
Ring-Opening: Cleavage of the γ-butyrolactone ring with a hydrohalide (e.g., HCl) to form 4-chlorobutyric acid.[9]
-
Esterification: Conversion of the carboxylic acid to a hindered ester (e.g., sec-butyl ester) to prevent side reactions in the next step.[9][10]
-
Cyclization: Intramolecular ring closure of the halo-ester using a strong base (e.g., solid NaOH with a phase-transfer catalyst) to form the cyclopropanecarboxylate ester.[9][10]
-
Amidation: Ammonolysis of the ester to form cyclopropanecarboxamide.[10][11]
-
Hofmann Rearrangement: Conversion of the amide to cyclopropylamine.[10][11]
-
N-Methylation: The final step to introduce the methyl group, as described in Route A.
-
This pathway, while longer, utilizes cheaper, more readily available raw materials, making it ideal for large-scale manufacturing.[10][11]
Process Optimization & Scale-Up Considerations
Transitioning a synthesis from the lab bench to a production plant requires careful consideration of several factors beyond reaction yield.
| Parameter | Laboratory Scale | Pilot Plant / Production Scale | Rationale & Justification |
| Solvents | Dichloromethane (DCM), THF | Toluene, Methanol, Water | Prioritize solvents with lower environmental impact, higher flash points, and better cost-effectiveness.[2] DCM is often avoided due to environmental and health concerns. |
| Reagents | NaBH(OAc)₃, Methyl Iodide | Catalytic Hydrogenation (H₂/Pd/C), Formaldehyde/Formic Acid | Shift from stoichiometric metal hydrides to catalytic processes to reduce waste and cost. Avoid highly toxic or volatile reagents where possible.[5] |
| Temperature Control | Glassware with heating mantle/ice bath | Jacketed reactors with precise thermal fluid control | Exothermic reactions (e.g., reduction, Hofmann rearrangement) must be carefully controlled to prevent thermal runaways. Efficient heat transfer is critical. |
| Work-up | Separatory funnel extractions | Liquid-liquid extraction in reactor, centrifugation | Procedures must be adapted for large volumes. Minimizing solvent use and simplifying phase separations are key objectives. |
| Purification | Flash chromatography | Distillation, Crystallization | Chromatography is generally not feasible for large-scale purification of final products. Distillation (for liquids) or crystallization (for solids/salts) are preferred methods. |
Safety and Hazard Analysis
-
Cyclopropylamine & N-Methylcyclopropanamine: These are flammable, volatile liquids with a strong odor.[12][13] They can cause severe skin burns and eye damage.[12][13] Operations should be conducted in well-ventilated areas or closed systems, using appropriate personal protective equipment (PPE).[13][14][15]
-
Reactive Reagents: The Hofmann rearrangement involves unstable intermediates. Reductions with metal hydrides or catalytic hydrogenation can be highly exothermic and may generate flammable hydrogen gas. A thorough process safety review (e.g., HAZOP analysis) is mandatory before scale-up.
-
Static Discharge: Cyclopropylamine and its derivatives are flammable.[12] Proper grounding and bonding of all equipment are essential to prevent ignition from static electricity.[12][15]
Detailed Application Protocols
The following protocols are designed to be robust and scalable, representing common industrial practices.
Protocol 1: Scale-Up Synthesis via Reductive Amination
This protocol details the synthesis of N-methylcyclopropanamine hydrochloride from cyclopropanecarboxaldehyde using catalytic hydrogenation.
Caption: Reductive Amination Workflow.
-
Materials & Reagents:
-
Cyclopropanecarboxaldehyde (1.0 mol, 70.09 g)
-
Methylamine (1.2 mol, 2.4 M solution in Methanol, 500 mL)
-
5% Palladium on Carbon (Pd/C), 50% wet (5.0 g)
-
Hydrogen gas (H₂)
-
Methanol (1 L)
-
Hydrochloric acid (1.05 mol, e.g., 5 M solution in Isopropanol)
-
Diatomaceous earth
-
-
Equipment:
-
2 L Hydrogenation reactor (e.g., Parr shaker) equipped with gas inlet, pressure gauge, and mechanical stirrer.
-
Filtration apparatus
-
Rotary evaporator
-
-
Step-by-Step Procedure:
-
Reactor Charging: To the 2 L hydrogenation reactor, add the solution of methylamine in methanol.
-
Aldehyde Addition: Cool the solution to 0-5 °C using an ice bath. Slowly add the cyclopropanecarboxaldehyde over 30-45 minutes, maintaining the internal temperature below 10 °C.
-
Imine Formation: Allow the mixture to stir at room temperature for 1-2 hours. The formation of the imine/iminium ion can be monitored by an appropriate in-process control (e.g., GC).
-
Catalyst Addition: Carefully add the 5% Pd/C catalyst to the reactor under an inert atmosphere (e.g., nitrogen).
-
Hydrogenation: Seal the reactor. Purge the headspace with nitrogen and then with hydrogen gas. Pressurize the reactor with hydrogen to 50 psi (approx. 3.4 bar).
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is exothermic; maintain the temperature between 25-35 °C using cooling if necessary. Hydrogen uptake should cease within 4-8 hours.
-
Work-up: Depressurize the reactor and purge with nitrogen. Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the pad with methanol (2 x 100 mL).
-
Salt Formation: Combine the filtrate and washes. Cool the solution to 0-5 °C. Slowly add the hydrochloric acid solution. A precipitate of N-methylcyclopropanamine hydrochloride will form.
-
Isolation: Stir the resulting slurry for 1 hour at 0-5 °C. Collect the solid product by filtration, wash with cold methanol, and dry under vacuum at 40 °C.
-
-
Expected Outcome: A white to off-white crystalline solid. Typical yield: 80-90%. Purity (by GC or HPLC): >98%.
Protocol 2: N-Methylation of Cyclopropylamine via Eschweiler-Clarke Reaction
This protocol provides a scalable, metal-free method for methylating a primary amine.
Caption: Eschweiler-Clarke Reaction Pathway.
-
Materials & Reagents:
-
Cyclopropylamine (1.0 mol, 57.1 g)[3]
-
Formic acid (98-100%, 2.5 mol, 115 g)
-
Formaldehyde (37% aqueous solution, 1.1 mol, 90 g)
-
Sodium hydroxide (50% aqueous solution)
-
Toluene or MTBE for extraction
-
-
Equipment:
-
2 L jacketed glass reactor with overhead stirrer, condenser, and temperature probe.
-
Addition funnel
-
-
Step-by-Step Procedure:
-
Reactor Charging: Charge the formic acid into the reactor and cool to 0-5 °C.
-
Amine Addition: Slowly add the cyclopropylamine to the formic acid, maintaining the temperature below 20 °C. An exothermic reaction will occur, forming the formate salt.
-
Formaldehyde Addition: Add the aqueous formaldehyde solution dropwise over 1 hour, maintaining the temperature at 20-25 °C.
-
Reaction: After the addition is complete, slowly heat the reaction mixture to 80-90 °C. Vigorous gas (CO₂) evolution will occur. Maintain this temperature until gas evolution ceases (typically 4-6 hours).
-
Cooling & Basification: Cool the reaction mixture to room temperature. Carefully add the 50% NaOH solution to basify the mixture to a pH > 12, keeping the temperature below 30 °C.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with toluene or MTBE (3 x 200 mL).
-
Isolation: Combine the organic extracts and dry over anhydrous sodium sulfate. The product can be isolated by distillation or converted directly to a salt as described in Protocol 1.
-
-
Expected Outcome: The free base is a colorless, volatile liquid.[16] Distillation provides a high-purity product. Yield: 75-85%.
Analytical Quality Control
Ensuring the purity and identity of the final product is paramount. A suite of analytical techniques should be employed for quality control.
| Technique | Purpose | Key Parameters to Monitor |
| GC-MS | Purity assessment, impurity identification | Peak area % for the main component; identification of residual starting materials (e.g., cyclopropanecarboxaldehyde), over-methylated byproducts. |
| LC-MS/MS | Trace-level impurity analysis | Highly sensitive for detecting potential impurities like nitrosamines, especially if secondary amines and nitrosating agents are present in the process.[17][18] |
| ¹H and ¹³C NMR | Structural confirmation | Chemical shifts and coupling constants consistent with the N-methylcyclopropanamine structure. Absence of signals from key starting materials. |
| Karl Fischer Titration | Water content | Important for ensuring the stability and accurate molar quantity of the final product, especially for the hydrochloride salt. |
Conclusion
The scale-up synthesis of N-methylcyclopropanamine derivatives is a challenging yet achievable goal that requires a strategic approach to route selection, process optimization, and safety management. For laboratory and pilot-scale quantities, reductive amination of cyclopropanecarboxaldehyde offers a flexible and efficient route. For large-scale, cost-driven industrial production, a multi-step synthesis from commodity precursors like γ-butyrolactone is the industry standard. By carefully considering the causality behind experimental choices and implementing robust process controls and analytical methods, researchers and drug development professionals can successfully navigate the complexities of scaling up the synthesis of these valuable chemical entities.
References
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- Stereoselective Cyclopropan
- Ni-Catalyzed Ring Opening of Cyclopropanes with Amines. J. Am. Chem. Soc. 2012, 134, 9066–9069.
- Process for manufacturing cyclopropylamine.
- N-Methyl-cyclopropanamine HCl. ChemBK.
- Process for the manufacture of cyclopropylamine.
- Cyclopropanation. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Diastereoselective Synthesis of Cyclopentylamines
- Cyclopropylamine in Medicinal Chemistry: Synthesis and Applic
- Process for the manufacture of cyclopropylamine.
- Cyclopropylamine in Medicinal Chemistry: Synthesis and Applic
- CYCLOPROPYLAMINE FOR SYNTHESIS MSDS. Loba Chemie.
- CYCLOPROPYLAMINE.
- Cyclopropylamine CAS No 765-30-0 MATERIAL SAFETY D
- SAFETY D
- Process for the manufacture of cyclopropylamine.
- N-Methylcyclopropanamine. CymitQuimica.
- Synthesis of pharmaceutical N, N-(di)methylamines from the corresponding amines.
- Application Note: Synthesis of 1-Cyclopentyl-N-methylmethanamine via Reductive Amin
- Reductive Amination & Amide Synthesis (IOC 40). YouTube.
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- N-Methylcyclopropanamine hydrochloride. MySkinRecipes.
- Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other M
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- 18. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(Methoxymethyl)-N-methylcyclopropanamine Hydrochloride
Welcome to the technical support center for the synthesis of 1-(Methoxymethyl)-N-methylcyclopropanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this challenging synthesis. Our goal is to equip you with the necessary insights to navigate the complexities of this process, ensuring both efficiency and success in your experimental work.
I. Synthetic Overview: A Plausible Route
The synthesis of this compound is a multi-step process that requires careful control over reaction conditions to achieve the desired product with high purity. While various synthetic strategies can be envisioned, a common and logical approach begins with the construction of the cyclopropane ring, followed by functional group manipulations to introduce the methoxymethyl and N-methylamine moieties, and concludes with the formation of the hydrochloride salt.
A plausible and often employed synthetic pathway can be outlined as follows:
Caption: Plausible synthetic route for this compound.
This guide will address the potential challenges and troubleshooting for each of these key transformations.
II. Troubleshooting Guide: Navigating the Challenges
This section is structured in a question-and-answer format to directly address specific issues that may arise during the synthesis.
Step 1: Reduction of 1-(Hydroxymethyl)cyclopropanecarbonitrile
Q1: My reduction of the nitrile to the primary amine is resulting in low yields and side products. What are the likely causes and how can I optimize this step?
A1: The reduction of a nitrile to a primary amine in the presence of a hydroxyl group can be challenging due to the potential for over-reduction or side reactions. Here are the key considerations:
-
Choice of Reducing Agent:
-
Lithium Aluminum Hydride (LAH): While a powerful reducing agent, LAH can be aggressive and may lead to the formation of side products. It is crucial to perform the reaction at low temperatures (e.g., 0 °C to room temperature) and to carefully quench the reaction to avoid uncontrolled reactions.
-
Raney Nickel or Palladium on Carbon (Pd/C) with Hydrogen: Catalytic hydrogenation is a milder alternative. However, the choice of catalyst and reaction conditions (pressure, temperature, and solvent) is critical. Catalyst poisoning can be an issue, so ensure the purity of your starting material.
-
Borane Complexes (e.g., BH3-THF): These can be effective for nitrile reduction, but may also interact with the hydroxyl group.
-
-
Troubleshooting Strategies:
-
Incomplete Reaction: If you observe unreacted starting material, consider increasing the equivalents of the reducing agent, extending the reaction time, or slightly increasing the temperature. With catalytic hydrogenation, ensure the catalyst is active and the hydrogen pressure is adequate.
-
Formation of Side Products: Over-reduction to the hydrocarbon is a possibility with harsh reducing agents. Milder conditions are recommended. Another potential side reaction is the formation of secondary amines through the reaction of the initially formed primary amine with the intermediate imine. This can sometimes be suppressed by performing the reaction in the presence of ammonia.
-
Work-up Issues: The work-up for LAH reductions can be tricky. A Fieser work-up (sequential addition of water, then aqueous NaOH) is often employed to precipitate the aluminum salts, which can then be filtered off. Incomplete removal of these salts can complicate purification.
-
Experimental Protocol: LAH Reduction of 1-(Hydroxymethyl)cyclopropanecarbonitrile
-
To a stirred suspension of Lithium Aluminum Hydride (1.2 equivalents) in anhydrous Tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon), add a solution of 1-(hydroxymethyl)cyclopropanecarbonitrile (1 equivalent) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture back to 0 °C and carefully quench the excess LAH by the sequential dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and finally water (3X mL), where X is the mass of LAH in grams.
-
Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite®.
-
Wash the filter cake thoroughly with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude 1-(hydroxymethyl)cyclopropanamine.
Step 2 & 3: Selective O-Methylation and N-Methylation
The order of methylation (O- then N- or vice-versa) is a critical strategic decision. Protecting one group while methylating the other is a common approach to avoid mixtures of products.
Q2: I am struggling with the selective methylation of the hydroxyl and amino groups. How can I control the regioselectivity?
A2: Achieving selective methylation requires careful choice of reagents and reaction conditions.
-
Strategy 1: O-Methylation followed by N-Methylation
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Protect the Amine: The primary amine is more nucleophilic than the primary alcohol. Therefore, it is advisable to first protect the amine. A Boc (tert-butyloxycarbonyl) group is a common choice as it is stable to many methylation conditions and can be readily removed later.
-
O-Methylation: With the amine protected, the hydroxyl group can be methylated using a standard methylating agent like methyl iodide (MeI) or dimethyl sulfate (DMS) in the presence of a base such as sodium hydride (NaH) in an aprotic solvent like THF or DMF.
-
Deprotection of the Amine: The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane).
-
N-Methylation: The resulting primary amine can then be methylated.
-
-
Strategy 2: N-Methylation followed by O-Methylation
-
Direct N-Methylation: It is possible to achieve selective N-methylation under certain conditions. For instance, reductive amination with formaldehyde and a reducing agent like sodium triacetoxyborohydride can favor N-methylation.
-
O-Methylation: The remaining hydroxyl group can then be methylated as described above.
-
Troubleshooting Methylation Reactions:
-
Over-methylation: The primary amine can be methylated twice to form a tertiary amine. To favor mono-methylation, use a limited amount of the methylating agent (around 1.0-1.2 equivalents) and carefully monitor the reaction.
-
Competing O- and N-Methylation: If you attempt direct methylation without protection, you will likely get a mixture of O-methylated, N-methylated, and di-methylated products. This will necessitate a difficult purification.
-
Choice of Base for O-Methylation: Sodium hydride is a strong, non-nucleophilic base that is effective for deprotonating the alcohol. Weaker bases like potassium carbonate may not be sufficient to achieve complete deprotonation, leading to incomplete reaction.
| Parameter | O-Methylation | N-Methylation (Reductive Amination) |
| Methylating Agent | Methyl iodide, Dimethyl sulfate | Formaldehyde |
| Reducing Agent | N/A | Sodium triacetoxyborohydride, Sodium cyanoborohydride |
| Base | Sodium hydride | N/A (often run with a mild acid catalyst) |
| Solvent | THF, DMF | Dichloromethane, 1,2-Dichloroethane |
| Temperature | 0 °C to room temperature | Room temperature |
Step 4: Formation of the Hydrochloride Salt
Q3: I am having trouble isolating a pure, crystalline hydrochloride salt. What are the best practices for this final step?
A3: The formation and purification of the hydrochloride salt is a crucial final step to obtain a stable and handleable product.
-
Procedure:
-
Dissolve the free base, 1-(Methoxymethyl)-N-methylcyclopropanamine, in a suitable anhydrous organic solvent. Common choices include diethyl ether, ethyl acetate, or a mixture of solvents like isopropanol/diethyl ether.
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Slowly add a solution of anhydrous hydrogen chloride (HCl) in a compatible solvent (e.g., HCl in diethyl ether or dioxane) or bubble anhydrous HCl gas through the solution.
-
The hydrochloride salt should precipitate out of the solution.
-
Collect the solid by filtration, wash with a small amount of the anhydrous solvent, and dry under vacuum.
-
-
Troubleshooting Salt Formation:
-
Oily Product: If the salt oils out instead of precipitating as a solid, it may be due to the presence of impurities or the choice of solvent. Try using a less polar solvent system or a mixture of a polar and non-polar solvent to induce crystallization. Sonication or scratching the inside of the flask with a glass rod can sometimes initiate crystallization.
-
Hygroscopic Product: The hydrochloride salt can be hygroscopic. It is essential to use anhydrous solvents and to handle the final product under a dry atmosphere to prevent it from absorbing moisture from the air.
-
Impure Salt: If the salt is impure, recrystallization is often necessary. Finding a suitable recrystallization solvent system can be a matter of trial and error. Common systems include ethanol/diethyl ether, methanol/ethyl acetate, or isopropanol/hexane. The goal is to find a solvent in which the salt is soluble at elevated temperatures but sparingly soluble at room temperature or below.
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III. Frequently Asked Questions (FAQs)
Q: What is the significance of the cyclopropane ring in this molecule?
A: The cyclopropane ring is a three-membered carbocycle that imparts significant ring strain to the molecule. This strain influences the molecule's conformation and reactivity. In a pharmaceutical context, the cyclopropyl group is often used as a bioisostere for other groups, and its rigidity can help to lock the molecule into a specific conformation that is favorable for binding to a biological target.
Q: Are there any specific safety precautions I should be aware of during this synthesis?
A: Yes, several steps in this synthesis involve hazardous reagents and conditions:
-
Lithium Aluminum Hydride (LAH): Is highly reactive with water and other protic solvents and can ignite upon contact with air. It should be handled with extreme care under an inert atmosphere.
-
Methylating Agents: Methyl iodide and dimethyl sulfate are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Sodium Hydride: Is a flammable solid that reacts violently with water.
-
Hydrogen Chloride (gas or concentrated solutions): Is corrosive and should be handled with care.
Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate PPE, including safety glasses, lab coat, and gloves.
Q: How can I monitor the progress of my reactions effectively?
A: A combination of techniques is recommended:
-
Thin Layer Chromatography (TLC): Is a quick and easy way to get a qualitative assessment of the reaction progress.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides more detailed information, including the relative amounts of starting material, product, and any byproducts, as well as their mass-to-charge ratios.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Is invaluable for confirming the structure of your intermediates and final product.
Q: What are some common impurities I might encounter in the final product?
A: Potential impurities include:
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Unreacted starting materials or intermediates.
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Over-methylated byproducts (e.g., the tertiary amine).
-
Isomers from incomplete selective methylation.
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Residual solvents from the work-up and purification steps.
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Inorganic salts from the work-up procedures.
IV. References
-
Bertus, P.; Caillé, J. Advances in the Synthesis of Cyclopropylamines. Chemical Reviews2021 , 121 (14), 8565-8633. [Link]
-
Kozhushkov, S. I.; de Meijere, A. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry2011 , 7, 1003-1006. [Link]
-
Gardarsdottir, H. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmaceutical Reports2024 , 8, 230. [Link]
-
Fukuyama, T.; Jow, C.-K.; Cheung, M. 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters1995 , 36 (36), 6373-6374. [Link]
-
Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry1996 , 61 (11), 3849-3862. [Link]
Technical Support Center: Purification of 1-(Methoxymethyl)-N-methylcyclopropanamine hydrochloride
Prepared by the Office of the Senior Application Scientist
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the purification of 1-(Methoxymethyl)-N-methylcyclopropanamine hydrochloride. As a small, polar secondary amine salt, this compound presents unique challenges that require carefully considered purification strategies. This document provides in-depth, field-proven insights into common issues, troubleshooting protocols, and the fundamental principles behind each method.
Technical Overview: Understanding the Challenge
This compound possesses distinct physicochemical properties that dictate the appropriate purification strategies. Its structure combines:
-
A polar methoxymethyl group and a secondary amine , contributing to high polarity and water solubility.
-
A basic nitrogen atom , which can interact strongly with acidic stationary phases like silica gel[1].
-
Its formulation as a hydrochloride salt , which enhances its crystallinity and water solubility but reduces its solubility in many non-polar organic solvents[2][3].
These characteristics often lead to complications such as poor recovery, product "oiling out" during recrystallization, and significant peak tailing in chromatography. The following sections provide a structured approach to overcoming these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying this compound? The main difficulties stem from its high polarity and the basicity of the amine group. Its polarity makes it challenging to retain on standard reversed-phase chromatography columns, often causing it to elute in the solvent front[4][5]. The basic amine interacts strongly with the acidic silanol groups on the surface of normal-phase silica gel, which can lead to irreversible adsorption, low recovery, and severe peak tailing[1].
Q2: Should I purify the compound as the hydrochloride salt or the free base? This depends on the chosen method.
-
For Recrystallization: It is almost always preferable to purify the hydrochloride salt. The ionic character of the salt promotes the formation of a stable crystal lattice, which is essential for successful recrystallization[3]. The free base is often an oil and difficult to crystallize.
-
For Chromatography: Purification is typically performed on the free base. The salt form is often too polar to move effectively on a silica column with common organic solvents. Converting the salt to the free base reduces its polarity, allowing for better interaction and separation on the column.
Q3: What are the most effective purification methods for this compound? The most common and effective methods are:
-
Recrystallization: Ideal for removing minor impurities if a suitable solvent system can be identified.
-
Acid-Base Extraction: An excellent method for removing non-basic or weakly basic impurities. The amine can be converted to its free base, extracted into an organic solvent, and then converted back to the pure hydrochloride salt[6].
-
Column Chromatography (with modifications): Necessary for separating impurities with similar properties. Due to the compound's nature, standard chromatography protocols must be adapted. Options include basified normal-phase chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC)[4][5][7].
Q4: How should I store the purified compound? The hydrochloride salt is generally stable. It should be stored in a cool, dry, well-ventilated area in a tightly sealed container to protect it from moisture and environmental extremes[8].
Purification Method Selection Guide
Choosing the correct purification strategy is critical for success. The following decision tree provides a logical pathway based on the nature of the crude material and the impurities present.
Caption: Decision tree for selecting a purification method.
Troubleshooting Guide
This section addresses specific problems encountered during purification experiments in a question-and-answer format.
Recrystallization Issues
Q: My compound will not crystallize from any solvent I try. What should I do? This is a common issue when a suitable single solvent cannot be found. The cause is often that the compound is either too soluble or not soluble enough in common solvents[9].
Causality & Solution: The ideal recrystallization solvent will dissolve the compound poorly at room temperature but completely at its boiling point[9].
-
Systematic Solvent Screening: Test solubility in a range of solvents with varying polarities (e.g., isopropanol, acetone, ethyl acetate, dichloromethane, toluene). Use a small amount of crude material for each test.
-
Use a Solvent/Anti-Solvent System: This is a powerful technique when a single solvent fails.
-
Dissolve the compound in a minimum amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature.
-
Slowly add a "bad" or "anti-solvent" (one in which it is poorly soluble) dropwise until the solution becomes persistently cloudy.
-
Add a few more drops of the "good" solvent to clarify the solution, then allow it to cool slowly.
-
| Solvent Combination Example | Polarity | Rationale |
| Isopropanol / Diethyl Ether | Polar / Less Polar | Dissolve in hot isopropanol, add ether as anti-solvent. |
| Dichloromethane / Hexanes | Polar / Non-polar | Dissolve in warm DCM, add hexanes as anti-solvent. |
Q: My product "oiled out" instead of forming crystals upon cooling. How can I fix this? "Oiling out" occurs when the solute comes out of solution above its melting point, often due to the presence of impurities that depress the melting point.
Causality & Solution:
-
Reduce the Cooling Temperature: Reheat the solution until it is homogenous again. Allow it to cool more slowly and scratch the inside of the flask with a glass rod to induce crystallization.
-
Change the Solvent System: Use a lower-boiling point solvent so that the solution temperature does not exceed the melting point of the compound.
-
Increase Solute Purity: The presence of impurities is a major cause. Perform a preliminary purification step like a quick filtration through a silica plug or an acid-base extraction before attempting recrystallization.
Chromatography Issues
Q: I'm running a normal-phase silica gel column, but my compound is smearing and tailing badly. This is a classic problem when purifying basic amines on standard silica gel[1].
Causality & Solution: The acidic silanol (Si-OH) groups on the silica surface strongly and sometimes irreversibly bind to the basic amine, causing poor elution and peak shape[1]. To prevent this, you must neutralize these active sites.
-
Solution: Add a small amount of a basic modifier to your mobile phase. A common starting point is a mixture of Dichloromethane/Methanol with 1% Triethylamine (TEA) or 1% Ammonium Hydroxide[5]. The modifier competes with your compound for the acidic sites on the silica, allowing your product to elute cleanly.
Q: My compound either streaks or stays at the baseline on my TLC plate. How can I get good separation? This indicates a strong interaction with the silica or incorrect mobile phase polarity.
Causality & Solution:
-
Streaking: As with column chromatography, this is due to interaction with the silica. Prepare your eluent with a basic modifier (e.g., 1% TEA)[5].
-
Stays at Baseline (Rf = 0): The mobile phase is not polar enough to move the compound. Increase the proportion of the more polar solvent (e.g., increase the percentage of methanol in a DCM/MeOH system).
-
Runs with Solvent Front (Rf = 1): The mobile phase is too polar. Decrease the proportion of the polar solvent.
Q: I tried reversed-phase (C18) HPLC, but my compound eluted immediately. Is this method unusable? Not necessarily, but standard conditions are not suitable for such a polar compound[4].
Causality & Solution: The compound is too polar (hydrophilic) to be retained by the non-polar C18 stationary phase.
-
Solution: Use Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC is designed for polar compounds. It uses a polar stationary phase (like silica or an amino-propyl phase) and a mobile phase with a high concentration of an organic solvent (e.g., >80% acetonitrile) and a small amount of aqueous buffer[4][7]. In HILIC, the analyte partitions into a water-enriched layer on the surface of the stationary phase, providing excellent retention for polar molecules[4].
Detailed Experimental Protocols
Protocol 1: Purification via Acid-Base Extraction and Re-crystallization
This protocol is highly effective for removing neutral or acidic impurities. It involves converting the hydrochloride salt to the free base, extracting it, and then converting it back to the pure salt.
Caption: Workflow for purification by acid-base extraction.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude this compound in deionized water.
-
Basification: Cool the solution in an ice bath and slowly add 1M sodium hydroxide (NaOH) solution with stirring until the pH is greater than 12. This converts the hydrochloride salt to the free base amine.
-
Extraction: Transfer the aqueous solution to a separatory funnel and extract it three times with an organic solvent like dichloromethane (DCM) or ethyl acetate[10][11]. The free base is more soluble in the organic layer, while inorganic salts remain in the aqueous layer.
-
Drying: Combine the organic extracts and dry them over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent[12].
-
Re-formation of Salt: To the dry organic solution, slowly add a solution of HCl in diethyl ether (commercially available) or bubble anhydrous HCl gas through the solution. The pure this compound will precipitate as a white solid.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the crystals with a small amount of cold diethyl ether or hexanes to remove any remaining soluble impurities[6].
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Modified Normal-Phase Column Chromatography
This protocol is suitable for separating the free base from structurally similar, non-polar impurities.
Step-by-Step Methodology:
-
Preparation of Free Base: Before chromatography, convert the hydrochloride salt to the free base using the acid-base extraction procedure described above (Steps 1-4), but stop after drying and filtering the organic solution. Concentrate the solution under reduced pressure to obtain the crude free base, which is likely an oil.
-
Choosing the Mobile Phase: Using Thin Layer Chromatography (TLC), find a solvent system that gives your product an Rf value of approximately 0.2-0.3.
-
Start with a system like 95:5 Dichloromethane:Methanol.
-
Crucially, add 1% triethylamine (TEA) to the entire mobile phase mixture. This will prevent peak tailing[5].
-
Adjust the ratio of DCM:Methanol to achieve the target Rf.
-
-
Column Packing: Pack a silica gel column using your chosen mobile phase.
-
Loading the Sample: Dissolve the crude free base oil in a minimal amount of the mobile phase (or just DCM) and load it onto the column.
-
Elution and Collection: Elute the column with the basified mobile phase, collecting fractions and monitoring them by TLC.
-
Isolation: Combine the pure fractions and remove the solvent and TEA by rotary evaporation. The product will be the purified free base. If the hydrochloride salt is desired, dissolve the resulting oil in diethyl ether and precipitate the salt as described in Protocol 1, Step 5.
References
-
Bidlingmeyer, B. A., Del Rios, J. K., & Korpi, J. (1982). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry, 54(3), 442-447. [Link]
-
Reddit User Discussion. Chromotography with free amines? r/chemhelp. [Link]
-
Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Journal of Chromatography A, 913(1-2), 113-122. [Link]
- Google Patents.
-
University of Rochester, Department of Chemistry. Solvents for Recrystallization. [Link]
-
Reddit User Discussion. Extraction of Cyclopropylamine. r/OrganicChemistry. [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. Recrystallization. [Link]
-
ResearchGate Discussion. How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
-
University of Alberta, Department of Chemistry. Isolation (Recovery). [Link]
-
Organic Syntheses. N-Methoxy-N-methylcyanoformamide. [Link]
-
Organic Syntheses. N-Methoxy-N-methylcyanoformamide Procedure. [Link]
-
Organic Syntheses. Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US4670232A - Recovery of amines from by-product chloride salts - Google Patents [patents.google.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography [sigmaaldrich.com]
- 5. reddit.com [reddit.com]
- 6. Isolation (Recovery) [chem.ualberta.ca]
- 7. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. orgsyn.org [orgsyn.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of N-methylcyclopropanamine Hydrochloride
Welcome to the technical support guide for the synthesis of N-methylcyclopropanamine hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to address common challenges and improve the yield and purity of this valuable synthetic intermediate. N-methylcyclopropanamine and its derivatives are crucial building blocks in the development of pharmaceuticals and agrochemicals, making efficient synthesis a critical objective[1][2][3]. This guide provides in-depth troubleshooting, answers to frequently asked questions, and optimized protocols based on established chemical principles.
Section 1: Overview of Primary Synthetic Strategies
The synthesis of N-methylcyclopropanamine can be approached through several established routes. The choice of method often depends on available starting materials, scale, and desired purity profile. The three most common strategies are Direct Alkylation, Reductive Amination, and the Eschweiler-Clarke reaction.
Caption: Primary synthetic routes to N-methylcyclopropanamine hydrochloride.
Comparison of Synthetic Methods
| Method | Advantages | Disadvantages | Key Considerations |
| Direct Alkylation | Simple concept; uses common reagents. | High risk of over-alkylation to form quaternary ammonium salts; methyl halides are toxic. | Requires careful control of stoichiometry and reaction conditions to minimize side products. |
| Reductive Amination | Versatile; good yields possible; multiple reducing agents available[4][5]. | Requires handling of potentially unstable imine intermediates; reducing agents can be moisture-sensitive. | The choice of reducing agent (e.g., NaBH₄ vs. NaBH₃CN) impacts selectivity and reaction pH[6]. |
| Eschweiler-Clarke | Excellent yields (>80%); one-pot procedure; avoids quaternary salt formation[7][8]. | Uses excess reagents; reaction is typically run at elevated temperatures (80-100 °C)[7][9]. | The irreversible nature of the final reduction step drives the reaction to completion[8]. |
Section 2: Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis of N-methylcyclopropanamine hydrochloride.
Q1: My yield is consistently low (<50%) when performing the reductive amination of cyclopropanecarboxaldehyde with methylamine. What are the most probable causes?
A: Low yields in reductive amination are typically traced back to one of three areas: imine formation, the reduction step, or workup losses.
-
Inefficient Imine Formation: The initial condensation of cyclopropanecarboxaldehyde and methylamine to form the corresponding imine (or iminium ion) is a reversible equilibrium. To drive this equilibrium forward, it is often necessary to remove the water that is formed. While not always practical, performing the reaction in a solvent that allows for azeotropic removal of water can help. Alternatively, adding a mild acid catalyst (like acetic acid) can accelerate imine formation[10].
-
Reducing Agent Issues: The choice and handling of your reducing agent are critical.
-
Sodium Borohydride (NaBH₄): This is a powerful reducing agent but can also reduce the starting aldehyde if the imine formation is slow. It is best added after allowing sufficient time for the aldehyde and amine to form the imine.
-
Sodium Cyanoborohydride (NaBH₃CN): This agent is more selective for the protonated iminium ion than for the aldehyde, allowing for a one-pot reaction where all components are mixed from the start[6]. However, it is highly toxic and requires careful handling. Ensure your reagent is fresh and has been stored under anhydrous conditions.
-
-
pH Control: The reaction pH is crucial. The reaction should be slightly acidic (pH 5-6) to facilitate imine formation without deactivating the amine nucleophile or excessively hydrolyzing the imine.
-
Workup Losses: N-methylcyclopropanamine is a relatively volatile small molecule. Significant losses can occur during solvent removal under reduced pressure if the temperature is too high or the vacuum is too strong. It is advisable to perform extractions and solvent removal at or below room temperature.
Q2: I am attempting an Eschweiler-Clarke reaction with cyclopropylamine, but my GC-MS analysis shows a large peak for unreacted starting material. How can I drive the reaction to completion?
A: The Eschweiler-Clarke reaction is highly effective for the exhaustive methylation of primary and secondary amines but relies on specific conditions to ensure full conversion[7][8].
-
Excess Reagents are Essential: The reaction mechanism requires both formaldehyde (the carbon source) and formic acid (the hydride source) to be in excess[8][9]. A typical stoichiometry is at least 2-3 equivalents of each for a primary amine. This stoichiometric excess ensures the reaction proceeds irreversibly through the formation of the tertiary amine.
-
Temperature and Reaction Time: The reaction is typically performed at reflux or temperatures between 80-100 °C[7][9]. Insufficient temperature will result in a sluggish reaction. Ensure the reaction is heated for a sufficient duration (often several hours) until CO₂ evolution ceases, which signals the completion of the hydride transfer step[6].
-
Reagent Quality: Use a high-quality aqueous solution of formaldehyde (e.g., 37 wt. %) and formic acid (>95%). Degradation of reagents can lead to incomplete reactions.
Q3: My NMR spectrum shows an unexpected impurity profile after purification. I suspect over-methylation. How can I prevent this and what is the mechanistic basis for the Eschweiler-Clarke reaction's selectivity?
A: Over-methylation to form a quaternary ammonium salt is a common side reaction in direct alkylations with reagents like methyl iodide. The primary advantage of the Eschweiler-Clarke reaction is that it mechanistically prevents this from occurring[6][8].
-
Mechanism of Selectivity: The reaction proceeds through the formation of an iminium ion, which is then reduced by formic acid. A tertiary amine, such as N-methylcyclopropanamine, cannot form another imine or iminium ion with formaldehyde because it lacks the necessary N-H proton[8]. Therefore, the reaction stops cleanly at the tertiary amine stage. If you are seeing over-methylation, it is highly unlikely you are using a true Eschweiler-Clarke protocol. You may be using a different methylating agent inadvertently.
Sources
- 1. chembk.com [chembk.com]
- 2. N-Methylcyclopropanamine hydrochloride [myskinrecipes.com]
- 3. CAS 5163-20-2: N-Methylcyclopropanamine | CymitQuimica [cymitquimica.com]
- 4. Buy N-methylcyclopropanamine | 5163-20-2 [smolecule.com]
- 5. researchgate.net [researchgate.net]
- 6. jk-sci.com [jk-sci.com]
- 7. grokipedia.com [grokipedia.com]
- 8. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 9. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Optimization of Methoxymethyl (MOM) Ether Deprotection in Complex Molecules
An in-depth technical guide by a Senior Application Scientist.
Welcome to the technical support center for optimizing the deprotection of methoxymethyl (MOM) ethers. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide you with the causal reasoning behind experimental choices. This resource is structured to help you troubleshoot common issues and select the optimal deprotection strategy for your complex molecules, ensuring both efficiency and the integrity of your target compound.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions and concerns encountered by researchers working with MOM-protected alcohols.
Q1: What is the fundamental mechanism of acidic MOM deprotection?
The standard deprotection of a MOM ether proceeds via acidic hydrolysis.[1] The reaction is initiated by the protonation of the ether oxygen atom that is further from the protected alcohol. This protonation creates a good leaving group (methanol). The subsequent departure of methanol is assisted by the lone pair of electrons on the adjacent ether oxygen, forming a resonance-stabilized oxonium ion. This intermediate is then attacked by water or another nucleophile present in the reaction mixture to yield a hemiacetal, which rapidly decomposes to release the free alcohol and formaldehyde.[1]
Caption: General mechanism of acid-catalyzed MOM deprotection.
Q2: My MOM deprotection is stalled or incomplete. What are the likely causes?
An incomplete reaction is a common issue, often stemming from two primary factors:
-
Insufficient Acidity: The MOM group is relatively stable in weakly acidic conditions.[2] If your substrate contains basic functionalities (e.g., amines) that can quench the acid catalyst, you may need to use a stoichiometric amount or even an excess of acid. The choice of solvent can also play a role; for instance, a mild acid like Pyridinium p-Toluenesulfonate (PPTS) is effective in alcoholic solvents but may be less so in aprotic media.[3][4]
-
Steric Hindrance: In highly congested molecular architectures, the approach of the acid catalyst or the subsequent attack by a nucleophile can be sterically hindered. In such cases, switching from a Brønsted acid to a smaller, hard Lewis acid (e.g., MgBr₂, ZnBr₂) may be beneficial as it can coordinate more effectively with the MOM ether oxygen.[5]
Q3: I'm observing significant side-product formation and degradation of my starting material. How can I mitigate this?
Substrate degradation is typically a sign that the reaction conditions are too harsh for your molecule. The high acidity required for MOM cleavage can often trigger side reactions on other sensitive functional groups.[6]
-
Consider a Milder Acid: If you are using strong acids like HCl or Trifluoroacetic Acid (TFA), consider switching to a milder catalyst such as PPTS.[1][7] PPTS is particularly useful when substrates are unstable to strong acids.[3][4]
-
Employ a Scavenger: The oxonium ion intermediate is electrophilic and can be trapped by other nucleophiles in your molecule. The use of a thiol scavenger, like n-propylthiol (n-PrSH) in combination with a Lewis acid like ZnBr₂, can effectively trap this intermediate and prevent side reactions.[8][9][10]
-
Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C) can often temper the reactivity and reduce the rate of decomposition pathways relative to the desired deprotection.
Q4: How can I selectively cleave a MOM ether without affecting other acid-labile groups like TBS, Boc, or PMB?
Chemoselectivity is one of the most significant challenges in deprotection strategies. The key is to choose a reagent system that exploits the subtle differences in the lability of these groups.
-
MOM vs. TBS/TBDPS: MOM ethers are generally more stable to acid than silyl ethers. However, certain Lewis acid systems can be tuned for selectivity. For instance, the ZnBr₂/n-PrSH system has been shown to cleave MOM ethers rapidly while leaving TBDPS groups intact.[9]
-
MOM vs. Boc: The Boc group is notoriously acid-labile. Selective MOM deprotection in the presence of a Boc group is challenging with standard acidic methods. A specialized method using TMSOTf and 2,2'-bipyridyl has been developed for this purpose, proceeding under nearly neutral conditions.[2][11]
-
MOM vs. PMB: While both are cleaved by acid, conditions can be found to favor MOM removal. For example, HCl generated in situ from AcCl and MeOH has been reported to selectively remove a MOM group in the presence of a PMB group.[1]
Part 2: Troubleshooting Guide
This guide provides a systematic approach to resolving common experimental failures.
Issue 1: Incomplete or No Reaction
Your TLC or LC-MS analysis shows predominantly starting material even after extended reaction times.
Caption: Troubleshooting workflow for failed MOM deprotection.
-
Potential Cause: Insufficiently acidic conditions or catalyst deactivation.
-
Expert Analysis: The apparent pKa of the conjugate acid of your substrate might be higher than anticipated, leading to the neutralization of your catalyst. Alternatively, the acidic catalyst may have degraded upon storage.
-
Recommended Action:
-
Increase Acid Strength: Switch from a mild acid like PPTS (pKa ~5.2) to a stronger one like TFA (pKa ~0.5) or aqueous HCl.[1][4]
-
Increase Stoichiometry: If your molecule contains basic sites, increase the equivalents of acid to ensure a catalytic amount remains active.
-
Use Fresh Reagents: Ensure your acid catalyst, especially solutions, has not degraded.
-
-
-
Potential Cause: Severe steric hindrance around the MOM ether.
-
Expert Analysis: A bulky molecular framework can prevent the catalyst from accessing the ether oxygen. Lewis acids, which coordinate rather than protonate, can sometimes overcome this barrier, especially smaller ions.
-
Recommended Action:
-
Issue 2: Low Yield and/or Product Degradation
The desired product is formed, but in low yield, with significant amounts of byproducts or baseline material on TLC.
-
Potential Cause: The substrate is sensitive to the strongly acidic conditions required for MOM cleavage.
-
Expert Analysis: Many complex molecules contain other acid-labile functionalities such as other protecting groups, acetals, or sensitive stereocenters.[5] Harsh acidic conditions can cause a cascade of undesired reactions.
-
Recommended Action:
-
Adopt Mild Conditions: Use catalytic PPTS in an alcohol solvent (e.g., MeOH or EtOH) at room temperature or with gentle heating.[1][12] This system is buffered by the pyridine/pyridinium couple, preventing excessively low pH.
-
Heterogeneous Catalysis: Employ a solid-supported acid like silica-supported sodium hydrogen sulfate (NaHSO₄-SiO₂).[13] This allows for easy removal of the catalyst by filtration, preventing prolonged exposure of the product to acidic conditions during workup, and offers high yields and operational simplicity.[13]
-
-
Issue 3: Lack of Chemoselectivity
The reaction removes the MOM group but also cleaves other protecting groups.
-
Potential Cause: The chosen deprotection conditions are not selective for the MOM group over other functionalities present.
-
Expert Analysis: The relative stability of protecting groups is highly condition-dependent. A method that is selective in one context may not be in another. A systematic approach based on known relative labilities is crucial.
-
Recommended Action:
-
Consult a Selectivity Table: Refer to the table below to choose a reagent system known to differentiate between the groups in your molecule.
-
Employ a Highly Selective Reagent System: The combination of a Lewis acid with a soft nucleophile is a powerful strategy for enhancing selectivity. The ZnBr₂/n-PrSH system is particularly effective for cleaving MOM ethers in the presence of silyl ethers (TBDPS, TBDMS) and esters.[8][9] The reaction is often complete in under 10 minutes at 0 °C to room temperature.[9][10]
-
-
| Protecting Group | HCl / H₂O | TFA / CH₂Cl₂ | PPTS / MeOH | ZnBr₂ / n-PrSH | TMSOTf / 2,2'-bipyridyl |
| MOM | Labile | Labile | Labile | Very Labile | Labile |
| Boc | Very Labile | Very Labile | Stable | Stable | Stable |
| TBS | Labile | Labile | Stable | Stable | Stable |
| TBDPS | Stable | Stable | Stable | Stable | Stable |
| PMB | Labile | Labile | Stable | Low Yield[9] | Stable |
| Acetate | Stable | Stable | Stable | Stable | Stable |
| Table 1: Comparative stability of common protecting groups under various MOM deprotection conditions. |
Part 3: Detailed Experimental Protocols
These protocols are designed to be self-validating, with clear steps and expected outcomes.
Protocol 1: Mild Deprotection using PPTS
This method is ideal for substrates sensitive to strong acids.[3][4]
-
Setup: Dissolve the MOM-protected alcohol (1.0 eq.) in methanol (0.1–0.2 M).
-
Reagent Addition: Add pyridinium p-toluenesulfonate (PPTS) (0.1–0.3 eq.).
-
Reaction: Stir the mixture at room temperature or heat to 40–50 °C. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2–12 hours.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Partition the residue between ethyl acetate and a saturated aqueous solution of NaHCO₃.
-
Isolation: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography if necessary.
Protocol 2: Rapid and Selective Deprotection with ZnBr₂ and n-PrSH
This protocol is excellent for rapid and chemoselective MOM cleavage, especially in the presence of silyl ethers.[8][9][10]
-
Setup: Dissolve the MOM-protected alcohol (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂) (0.1 M) under an inert atmosphere (N₂ or Ar) and cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add n-propylthiol (n-PrSH) (2.0 eq.) followed by a solution or slurry of zinc bromide (ZnBr₂) (1.0 eq.) in CH₂Cl₂.
-
Reaction: Stir the mixture at 0 °C and allow it to warm to room temperature. The reaction is typically very fast, often complete within 5–15 minutes. Monitor closely by TLC.
-
Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) to complex the zinc salts. Stir vigorously for 15 minutes.
-
Isolation: Separate the layers and extract the aqueous phase with CH₂Cl₂ (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.
References
-
Total Synthesis. MOM Protecting Group: MOM Protection & Deprotection Mechanism. Available at: [Link]
-
ResearchGate. A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers | Request PDF. Available at: [Link]
-
Thieme. Simple and Selective Deprotection of MOM Ethers. Synfacts, 2010, 4, 0467-0467. Available at: [Link]
-
SciSpace. A Facile Method for the Rapid and Selective Deprotection of Methoxymethyl (MOM) Ethers. 2010. Available at: [Link]
-
ResearchGate. An Efficient Protocol for the Preparation of MOM Ethers and Their Deprotection Using Zirconium(IV) Chloride. | Request PDF. Available at: [Link]
-
National Center for Biotechnology Information. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Omega, 2019, 4(5), 8493-8501. Available at: [Link]
-
Reddit. MOM Deprotection : r/OrganicChemistry. Available at: [Link]
-
Wikipedia. Ceric ammonium nitrate. Available at: [Link]
-
ScienceMadness. Versatile reagent ceric ammonium nitrate in modern chemical synthesis. Available at: [Link]
-
ResearchGate. A Simple and Highly Efficient Deprotecting Method for Methoxymethyl and Methoxyethoxymethyl Ethers and Methoxyethoxymethyl Esters | Request PDF. Available at: [Link]
-
ACS Publications. Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 2011, 111(3), 1416-1479. Available at: [Link]
-
YouTube. Alcohol Protection & deprotection (MOM, MEM, BOM , PMB, THP). Available at: [Link]
-
ResearchGate. Mild and Chemoselective Catalytic Deprotection of Ketals and Acetals Using Cerium(IV) Ammonium Nitrate. | Request PDF. Available at: [Link]
-
National Center for Biotechnology Information. Esterification Catalysis by Pyridinium p-Toluenesulfonate Revisited—Modification with a Lipid Chain for Improved Activities and Selectivities. Molecules, 2013, 18(11), 14216-14229. Available at: [Link]
-
Radboud Repository. Mild and efficient deprotection of the amine protecting p-methoxyphenyl (PMP) group. Tetrahedron Letters, 2006, 47(31), 5549-5551. Available at: [Link]
-
Organic Chemistry Portal. Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst. Available at: [Link]
-
ACS Publications. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Omega, 2019, 4(5), 8493-8501. Available at: [Link]
-
ResearchGate. Chemoselective TBS deprotection of primary alcohols by means of pyridinium tribromide (Py·Br3) in MeOH. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. Lewis Acids. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of PPTS in Acetyl Protection and Deprotection Chemistry. Available at: [Link]
-
Wikipedia. Methoxymethyl ether. Available at: [Link]
-
Wikipedia. Pyridinium p-toluenesulfonate. Available at: [Link]
-
Bentham Science. A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers by pTSA; An Eco-Friendly Approach. Available at: [Link]
-
Paton Group. Pyridinium p-Toluenesulfonate (PPTS). Available at: [Link]
-
Kiessling Lab. p-Methoxybenzyl Ether Cleavage by Polymer-Supported Sulfonamides. Available at: [Link]
-
PubMed. A facile method for the preparation of MOM-protected carbamates. Organic Letters, 2009, 11(2), 273-275. Available at: [Link]
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Esterification Catalysis by Pyridinium p-Toluenesulfonate Revisited—Modification with a Lipid Chain for Improved Activities and Selectivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridinium p-toluenesulfonate - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. Pyridinium p-Toluenesulfonate (PPTS) [commonorganicchemistry.com]
- 13. Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst [organic-chemistry.org]
troubleshooting failed reactions with 1-(Methoxymethyl)-N-methylcyclopropanamine hydrochloride
Introduction
Welcome to the technical support center for 1-(Methoxymethyl)-N-methylcyclopropanamine hydrochloride (MDL: MFCD18071229; Mol. Wt.: 151.63).[1] This guide is designed for researchers, medicinal chemists, and process development scientists utilizing this versatile building block. The unique trifunctional nature of this molecule—a secondary amine, a strained cyclopropane ring, and an acid-labile methoxymethyl (MOM) ether—offers significant synthetic opportunities but also presents specific challenges.[2][3] This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate and resolve common issues encountered during its use, ensuring the success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the handling, stability, and activation of this compound.
Q1: How must I properly handle and store this reagent?
A1: this compound is a solid that should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[4][5] It is classified as an acute oral toxicant (H302) and can cause skin and eye irritation.[1][4] Always handle this compound in a fume hood wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6] It is incompatible with strong oxidizing agents.[5]
Q2: The reagent is a hydrochloride salt. Do I need to "free-base" it before my reaction?
A2: Yes, in almost all cases where the nitrogen atom is intended to act as a nucleophile (e.g., in N-alkylations, acylations, or reductive aminations), you must convert the hydrochloride salt to its free amine form. The protonated ammonium salt is not nucleophilic and will not react. This is the single most common reason for reaction failure. You can achieve this either as a separate workup step before the reaction or in situ.
-
Pre-Reaction Free-Basing: Dissolve or suspend the hydrochloride salt in a suitable solvent (e.g., dichloromethane or ethyl acetate) and wash with an aqueous basic solution like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃). After separating the organic layer, drying it (e.g., over Na₂SO₄), and removing the solvent, you will obtain the free amine, which is often an oil.
-
In Situ Neutralization: Add at least two equivalents of a suitable base to your reaction mixture. The first equivalent neutralizes the hydrochloride salt, and the subsequent equivalent(s) act as the base for the desired reaction. Common bases for this approach include triethylamine (Et₃N), N,N-diisopropylethylamine (DIPEA), or potassium carbonate (K₂CO₃).[7]
Q3: How stable is the methoxymethyl (MOM) ether group?
A3: The MOM group is an acetal and serves as a protecting group. Its stability is pH-dependent.[3]
-
Stable: It is generally stable to a wide range of non-acidic conditions, including most bases, nucleophiles, and common oxidizing or reducing agents (e.g., LiAlH₄, NaBH₄, KMnO₄). It is reported to be stable in a pH range of 4 to 12.[3][8]
-
Labile: It is sensitive to acidic conditions. Exposure to strong Brønsted acids (like HCl, H₂SO₄, or p-toluenesulfonic acid) or Lewis acids (like TMSOTf, ZnCl₂) will cleave the ether, revealing the corresponding alcohol.[9][10] This cleavage can happen during the reaction itself or, more commonly, during an acidic aqueous workup.[11]
Q4: The supplier notes that the buyer assumes responsibility for confirming purity. How should I approach this?
A4: Given that some suppliers provide this as a unique chemical for early discovery without extensive analytical data, it is crucial to verify its identity and purity upon receipt. Before starting a large-scale reaction, obtain a ¹H NMR spectrum. This will confirm the presence of the key structural features: the N-methyl group, the methoxy group, the -CH₂O- linker, and the cyclopropane protons. Purity can be assessed by integrating the peaks and looking for any significant impurities. An LCMS analysis can also confirm the mass and provide a purity percentage.
Troubleshooting Guide for Failed Reactions
This section is structured as a problem-solving guide for specific experimental failures.
Scenario 1: No Reaction or Low Conversion
Question: My N-alkylation (or acylation) reaction is stalled with a large amount of unreacted starting material. What went wrong?
Answer: This is a common issue, typically rooted in insufficient nucleophilicity of the amine or poor reaction conditions. Follow this diagnostic workflow:
Workflow for Diagnosing Low Conversion
Caption: Troubleshooting workflow for low reaction conversion.
Detailed Analysis:
-
Ineffective Deprotonation: As highlighted in the FAQs, the primary amine must be in its free, neutral form to be nucleophilic. If you used only one equivalent of base for an N-alkylation, it was likely all consumed neutralizing the HCl, leaving no base for the reaction itself.
-
Reagent Solubility: Heterogeneous reactions can be notoriously slow. Inorganic bases like potassium carbonate have very low solubility in common solvents like acetone or acetonitrile.[12] This leads to a low effective concentration of the base, stalling the reaction. Switching to a solvent like DMF or DMSO, or using a soluble organic base like DIPEA, can resolve this.[12]
-
Reaction Conditions: Many N-alkylation and acylation reactions require heat to proceed at a reasonable rate, especially with less reactive electrophiles like alkyl chlorides or sterically hindered substrates.[13] If your reaction is clean but slow at room temperature, gently heating it is a logical next step.
Scenario 2: Formation of Unexpected Byproducts
Question: My reaction is messy. I see multiple new spots on my TLC plate that are not my desired product. What are these byproducts?
Answer: The structure of your starting material contains two key functionalities that can lead to predictable side reactions: the MOM ether and the secondary amine.
Potential Side Reaction Pathways
Caption: Competing reaction pathways leading to common byproducts.
Detailed Analysis:
-
MOM-Deprotected Byproduct: If your reaction was run under acidic conditions, or if you used an acid wash (e.g., 1M HCl) during your workup, you have likely cleaved the MOM ether.[11][14] The resulting byproduct is (1-(hydroxymethyl)cyclopropyl)(methyl)amine. This compound is significantly more polar than your desired product and will have a much lower Rf on a normal-phase TLC plate.
-
Solution: Ensure your reaction and workup conditions remain basic or neutral. Use a saturated NaHCO₃ or brine wash instead of acid during extraction.
-
-
Over-alkylation Byproduct: This is specific to N-alkylation reactions. The product of the first alkylation (a tertiary amine) can still be nucleophilic and react with a second molecule of the alkylating agent to form a quaternary ammonium salt.[7][13] This is more likely to occur if you use an excess of the alkylating agent or run the reaction at high temperatures for extended periods.
Scenario 3: Low Isolated Yield After a Clean Reaction
Question: My LCMS analysis of the crude reaction mixture showed a clean conversion to the product, but after workup and purification, my isolated yield is very low. Where did my product go?
Answer: This frustrating scenario usually points to losses during extraction or purification steps. The physical properties of your product and potential byproducts are key to diagnosing the issue.
Data Table: Properties of Key Compounds
| Compound | Structure | Molecular Weight ( g/mol ) | Polarity/Solubility Characteristics |
| Starting Material (Free Base) | CNC1(COC)CC1 | 115.17 | Moderately polar; basic. Potential for some water solubility. |
| Typical N-Alkylated Product | CNC1(COC)CC1-R | >115.17 | Less polar than starting material, but the amine and ether provide hydrogen bond acceptors. Can still be lost to aqueous layers. |
| MOM-Deprotected Byproduct | CNC1(CO)CC1 | 101.15 | Highly polar due to the -OH and -NH groups. High water solubility. Very difficult to extract from aqueous phase. |
Troubleshooting Steps:
-
Aqueous Solubility: Your N-alkylated product, while less polar than the starting amine, still contains a basic nitrogen and an ether oxygen. It can be partially soluble in the aqueous layer, especially if the 'R' group you added is small and polar. The MOM-deprotected byproduct is even more water-soluble.[11]
-
Solution: Before discarding your aqueous layers, back-extract them multiple times with a solvent like dichloromethane or ethyl acetate. Saturating the aqueous layer with sodium chloride (brine) can help "salt out" your product, driving it into the organic phase.[11]
-
-
Volatility: The free amine starting material and lower molecular weight products can be volatile. If you removed your solvent under high vacuum with heating, you may have lost material.
-
Solution: Use minimal heat when concentrating your product on a rotary evaporator. For small-scale work, it can be safer to remove the solvent by blowing a stream of nitrogen over the solution.
-
-
Purification Issues (Silica Gel): Amines are basic and notorious for interacting strongly with the acidic surface of standard silica gel. This can lead to significant streaking on TLC plates and poor recovery from a flash column.
-
Solution: Deactivate your silica gel. For column chromatography, pre-treat the slurry with 1-2% triethylamine in your eluent. Alternatively, use a less acidic stationary phase like alumina.
-
Experimental Protocols
Protocol 1: General Procedure for Free-Basing
-
Dissolve 1.0 g of this compound in 15 mL of dichloromethane (DCM).
-
Transfer the solution to a separatory funnel.
-
Add 15 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Shake the funnel vigorously for 1 minute. You may observe gas evolution (CO₂). Vent the funnel frequently.
-
Allow the layers to separate and drain the lower organic (DCM) layer.
-
Extract the aqueous layer again with 10 mL of DCM.
-
Combine the organic layers and wash with 10 mL of brine.
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure (with minimal heat) to yield the free amine, typically as a clear oil. Use immediately in the next step.
References
- Vertex AI Search Result. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism – - Total Synthesis.
- Apollo Scientific. (2022, May 16). 1-(1-(Methoxymethyl)cyclopentyl)-N-methylmethanamine hydrochloride.
- Sigma-Aldrich. (n.d.). This compound AldrichCPR.
- Kishida Chemical Co., Ltd. (2022, February 1). Safety Data Sheet.
- BenchChem. (2025). Technical Support Center: Managing Over-alkylation in Cyclopentylamine Reactions.
- CymitQuimica. (n.d.). CAS 74124-04-2: N-Methoxycyclopropanamine hydrochloride (1:1).
- Wikipedia. (n.d.). Methoxymethyl ether.
- AdiChemistry. (n.d.). METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP.
- Bentham Science. (n.d.). A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers by pTSA; An Eco-Friendly Approach.
- Organic Chemistry Portal. (n.d.). Methoxymethyl ethers.
- University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
- BenchChem. (2025). Troubleshooting side reactions in the N-alkylation of aniline.
- Enamine. (n.d.). Safety Data Sheet.
- Fujioka, H., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. PMC - NIH.
- Sigma-Aldrich. (n.d.). This compound AldrichCPR.
- Reddit user discussion. (2021, March 17). Difficulties with N-Alkylations using alkyl bromides. r/Chempros.
Sources
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. CAS 74124-04-2: N-Methoxycyclopropanamine hydrochloride (1… [cymitquimica.com]
- 3. adichemistry.com [adichemistry.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. kishida.co.jp [kishida.co.jp]
- 6. enamine.enamine.net [enamine.enamine.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. MOM Ethers [organic-chemistry.org]
- 9. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 10. A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers by pTSA; An Eco-Friendly Approach | Bentham Science [eurekaselect.com]
- 11. How To [chem.rochester.edu]
- 12. reddit.com [reddit.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Cyclopropylamine Intermediates Under Acidic Conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopropylamine moieties are prevalent in medicinal chemistry, valued for their ability to introduce conformational rigidity and improve metabolic stability.[1][2] However, the inherent ring strain of the cyclopropane group also renders it susceptible to degradation, particularly under acidic conditions.[2][3] This guide provides in-depth technical support for researchers encountering stability issues with cyclopropylamine intermediates during their synthetic and developmental workflows. We will explore the mechanistic underpinnings of this instability and offer practical, field-tested solutions.
Frequently Asked Questions (FAQs)
Q1: Why are cyclopropylamine intermediates unstable in acidic conditions?
The instability stems from the high ring strain of the three-membered cyclopropane ring.[2][3] Under acidic conditions, the amine is protonated, forming a cyclopropylammonium ion. This protonation enhances the ring strain and makes the cyclopropane ring susceptible to nucleophilic attack and subsequent ring-opening. The exact mechanism can vary, but it often involves the cleavage of one of the carbon-carbon bonds within the ring.[4]
Q2: What are the common degradation pathways for cyclopropylamine in the presence of acid?
The primary degradation pathway is acid-catalyzed ring-opening.[5][6][7] This can proceed through several mechanisms, often initiated by the protonation of the amine. The resulting electron-withdrawing ammonium group weakens the adjacent C-C bonds, making them more susceptible to cleavage.[4] Depending on the reaction conditions and the substitution pattern on the cyclopropane ring, this can lead to the formation of various ring-opened products, such as allyl amines or propanolamines. In superacidic media, dicationic intermediates can be formed, leading to more complex rearrangements and reactions with nucleophiles.[4]
Diagram of Acid-Catalyzed Ring Opening
Caption: Acid-catalyzed ring opening of cyclopropylamine.
Q3: My reaction involves an acidic deprotection step, and I'm seeing significant loss of my cyclopropylamine-containing intermediate. What can I do?
This is a common challenge. The key is to minimize the exposure of the cyclopropylamine moiety to harsh acidic conditions. Here are several strategies:
-
Use a milder acid: If your protocol allows, switch to a weaker acid. For example, instead of trifluoroacetic acid (TFA), consider using formic acid or acetic acid.
-
Reduce the reaction time: Monitor the deprotection reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed.
-
Lower the temperature: Running the reaction at a lower temperature can significantly slow down the rate of the degradation reaction.
-
Employ an orthogonal protecting group strategy: Choose a protecting group for other functionalities in your molecule that can be removed under non-acidic conditions (e.g., hydrogenolysis for a Cbz group, or fluoride for a silyl ether).[8][9]
Troubleshooting Guides
Problem 1: Unexpected side products observed during workup with aqueous acid.
Cause: Even brief exposure to aqueous acid during workup can cause ring-opening of sensitive cyclopropylamine intermediates. The presence of water can act as a nucleophile, leading to hydroxylated side products.
Solution:
-
Anhydrous workup: If possible, perform the workup under anhydrous conditions.
-
Use of a buffered aqueous solution: If an aqueous wash is necessary, use a mildly basic buffer (e.g., saturated sodium bicarbonate solution) to neutralize any residual acid before it can cause significant degradation.
-
Rapid extraction: Minimize the contact time between the organic layer containing your product and any acidic aqueous layer.
Problem 2: Low yields in reactions where the cyclopropylamine is a nucleophile under acidic catalysis.
Cause: The desired nucleophilic attack by the cyclopropylamine may be competing with its acid-catalyzed degradation. Protonation of the amine deactivates it as a nucleophile, and prolonged reaction times or high temperatures can favor the degradation pathway.
Solution:
-
Optimize reaction conditions: A careful optimization of reaction time, temperature, and acid catalyst concentration is crucial. A design of experiments (DoE) approach can be highly effective here.
-
Alternative catalytic systems: Explore the use of Lewis acids instead of Brønsted acids, as they may coordinate with other functional groups in the reaction and avoid direct protonation of the cyclopropylamine.[10]
-
Protect the amine: Temporarily protecting the cyclopropylamine with a group that can be removed under neutral or basic conditions can be an effective, albeit longer, strategy.[8][11]
| Condition | Potential Issue | Recommended Action |
| Strong Acid (e.g., TFA, HCl) | Rapid ring-opening | Use a milder acid (e.g., formic acid, acetic acid) or reduce exposure time. |
| Elevated Temperature | Increased rate of degradation | Perform the reaction at a lower temperature (e.g., 0 °C or room temperature). |
| Prolonged Reaction Time | Accumulation of degradation products | Monitor the reaction closely and quench promptly upon completion. |
| Aqueous Acidic Workup | Hydrolytic ring-opening | Use anhydrous workup or a basic aqueous wash. |
Experimental Protocols
Protocol 1: Monitoring the Stability of a Cyclopropylamine Intermediate under Acidic Conditions
This protocol provides a general method for assessing the stability of your compound.
Materials:
-
Your cyclopropylamine-containing intermediate
-
A selection of acids (e.g., 1M HCl in dioxane, neat TFA, 88% formic acid)
-
An appropriate solvent for your compound (e.g., dichloromethane, acetonitrile)
-
Quenching solution (e.g., saturated sodium bicarbonate)
-
Analytical standards of your starting material
-
HPLC or LC-MS system
Procedure:
-
Prepare a stock solution of your cyclopropylamine intermediate at a known concentration (e.g., 1 mg/mL) in the chosen solvent.
-
In separate vials, add a defined amount of the stock solution.
-
To each vial, add a specific equivalent of the acid to be tested.
-
Stir the reactions at a controlled temperature (e.g., room temperature).
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot from each reaction.
-
Immediately quench the aliquot with an excess of the quenching solution.
-
Analyze the quenched sample by HPLC or LC-MS, quantifying the amount of remaining starting material against a calibration curve.
Data Analysis:
Plot the percentage of remaining starting material against time for each acidic condition. This will provide a clear visual representation of the stability of your intermediate under different acidic environments.
Protocol 2: Amine Protection using a Boc Group
This protocol describes the protection of a cyclopropylamine as its tert-butoxycarbonyl (Boc) derivative, which is generally more stable to certain acidic conditions and can be deprotected under different acidic conditions or with other methods.
Materials:
-
Cyclopropylamine intermediate
-
Di-tert-butyl dicarbonate (Boc)₂O
-
A suitable solvent (e.g., dichloromethane, THF)
-
A mild base (e.g., triethylamine, diisopropylethylamine)
Procedure:
-
Dissolve the cyclopropylamine intermediate in the chosen solvent.
-
Add 1.1 to 1.5 equivalents of the mild base.
-
Slowly add 1.1 equivalents of (Boc)₂O.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed.
-
Perform a standard aqueous workup and purify the product by column chromatography.
Deprotection: The Boc group can be removed under acidic conditions, often with TFA in dichloromethane. The stability of the cyclopropylamine during this step should be carefully evaluated as described in Protocol 1.
Advanced Considerations
Impact of Substituents on Stability
The stability of the cyclopropylamine ring can be influenced by the presence of other substituents on the ring. Electron-donating groups can stabilize an adjacent developing positive charge during ring-opening, potentially increasing the rate of degradation. Conversely, electron-withdrawing groups can destabilize such a carbocation, potentially slowing down the degradation process.
Analytical Methods for Degradation Monitoring
Several analytical techniques can be employed to monitor the degradation of cyclopropylamine intermediates:
-
HPLC with UV detection: A versatile and widely used technique for quantifying the disappearance of the starting material and the appearance of degradation products.[12]
-
LC-MS: Provides mass information, which is invaluable for identifying the structures of unknown degradation products.[12]
-
NMR Spectroscopy: Can be used to characterize the structure of isolated degradation products and, in some cases, to monitor the reaction in real-time.
Logical Flow for Troubleshooting Stability Issues
Caption: Troubleshooting workflow for cyclopropylamine instability.
References
-
Dicationic ring opening reactions of trans-2-phenylcyclopropylamine•HCl: electrophilic cleavage of the distal (C2-C3) bond of cyclopropanes. National Institutes of Health. Available at: [Link]
-
The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. PubMed. Available at: [Link]
-
CYCLOPROPYLAMINE. Ataman Kimya. Available at: [Link]
-
Bacterial degradation of N-cyclopropylmelamine : the steps to ring cleavage. Biochemical Society Transactions. Available at: [Link]
-
Simple and Sensitive Stability-Indicating Ion Chromatography Method for the Determination of Cyclopropylamine in Nevirapine and Moxifloxacin Hydrochloride Drug Substances. National Institutes of Health. Available at: [Link]
-
Bacterial degradation of N-cyclopropylmelamine. The steps to ring cleavage. National Institutes of Health. Available at: [Link]
- Analytical method for determining micro moisture in cyclopropyl amine by gas phase chromatography. Google Patents.
-
Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. Available at: [Link]
-
Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Available at: [Link]
-
New and easy route to primary cyclopropylamines from nitriles. Organic Chemistry Portal. Available at: [Link]
-
(a) Degradation pathway of the initially disclosed cyclopropeneimine.... | Download Scientific Diagram. ResearchGate. Available at: [Link]
-
Accelerated synthesis of energetic precursor cage compounds using confined volume systems. National Institutes of Health. Available at: [Link]
-
ESR studies on the radical cation mechanism of the ring opening of cyclopropylamines. ACS Publications. Available at: [Link]
-
Advances in the Synthesis of Cyclopropylamines. ACS Publications. Available at: [Link]
-
Cyclopropylamine in Medicinal Chemistry: Synthesis and Applicatio. Longdom Publishing. Available at: [Link]
-
Efficient Production of Cyclopropylamine by a Continuous-Flow Microreaction System. ACS Publications. Available at: [Link]
-
Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones. UniCA IRIS. Available at: [Link]
- Cyclopropyl based O- and N- and S-protecting groups. Google Patents.
-
Protective Groups. Organic Chemistry Portal. Available at: [Link]
-
Mechanism of acid-catalyzed ring opening of a cyclopropane ring. Chemistry Stack Exchange. Available at: [Link]
- Process for the manufacture of cyclopropylamine. Google Patents.
-
The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific, LLC. Available at: [Link]
-
ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. International Journal of Creative Research Thoughts. Available at: [Link]
-
Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Available at: [Link]
-
(PDF) Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. ResearchGate. Available at: [Link]
-
Bacterial degradation of N-cyclopropylmelamine. The steps to ring cleavage. PubMed. Available at: [Link]
- Process for the manufacture of cyclopropylamine. Google Patents.
-
Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. Beilstein Journals. Available at: [Link]
-
Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. National Institutes of Health. Available at: [Link]
-
Oxidative radical ring-opening/cyclization of cyclopropane derivatives. National Institutes of Health. Available at: [Link]
-
An unexpected pH effect on the stability of moexipril lyophilized powder. PubMed. Available at: [Link]
Sources
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. longdom.org [longdom.org]
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- 4. Dicationic ring opening reactions of trans-2-phenylcyclopropylamine•HCl: electrophilic cleavage of the distal (C2-C3) bond of cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. BJOC - Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols [beilstein-journals.org]
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Validation & Comparative
A Comparative Guide to the Methoxymethyl (MOM) Group for the Protection of Cyclopropylamines
Abstract
Cyclopropylamines are a cornerstone in modern medicinal chemistry, imparting unique conformational constraints and metabolic stability to drug candidates. Their synthesis and manipulation, however, are often complicated by the inherent nucleophilicity and basicity of the primary amine. This guide provides a comprehensive comparison of the methoxymethyl (MOM) protecting group with other common amine protecting groups—Boc, Cbz, and Nosyl—specifically in the context of cyclopropylamine chemistry. We will delve into the mechanistic underpinnings of each protecting group, provide representative experimental protocols, and offer a comparative analysis to guide the discerning researcher in selecting the optimal strategy for their synthetic endeavors.
The Significance of Cyclopropylamines in Drug Discovery
The cyclopropyl moiety is a highly sought-after structural motif in drug design. Its rigid, three-membered ring introduces a defined conformational bias into a molecule, which can lead to enhanced binding affinity and selectivity for its biological target.[1] Furthermore, the cyclopropyl group is often used as a metabolically stable isostere for larger, more flexible alkyl groups or even phenyl rings. The inherent strain in the cyclopropane ring also imparts unique electronic properties and reactivity.[2] However, the primary amino group of cyclopropylamine is a potent nucleophile and base, necessitating its protection during many synthetic transformations to avoid undesired side reactions.[3] The choice of protecting group is therefore a critical decision in any synthetic route involving cyclopropylamines.
The Methoxymethyl (MOM) Group: An Acetal-Based Protection Strategy
The methoxymethyl (MOM) group is an acetal-based protecting group that has found utility in the protection of alcohols and, to a lesser extent, amines.[4] Its stability profile and cleavage conditions offer a distinct set of advantages and disadvantages for the protection of cyclopropylamines.
Mechanism of MOM Protection and Deprotection
The MOM group is typically introduced by reacting the amine with methoxymethyl chloride (MOM-Cl) in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA). The reaction proceeds via a nucleophilic substitution, where the amine displaces the chloride from MOM-Cl.
Deprotection of the MOM group is achieved under acidic conditions. The acetal is protonated, leading to the formation of a resonance-stabilized oxonium ion and subsequent release of the free amine, methanol, and formaldehyde.
Stability Profile of the MOM Group
The MOM group is stable to a wide range of non-acidic reagents, including bases, nucleophiles, and many oxidizing and reducing agents.[2] This stability makes it an attractive option when subsequent reactions in a synthetic sequence require such conditions. However, its lability to acid means it is not suitable for reactions that are performed in an acidic environment.
Experimental Protocols for MOM Protection and Deprotection
Protocol 1: MOM Protection of Cyclopropylamine (Representative)
-
Materials: Cyclopropylamine, methoxymethyl chloride (MOM-Cl), N,N-diisopropylethylamine (DIPEA), dichloromethane (DCM).
-
Procedure:
-
To a solution of cyclopropylamine (1.0 eq.) in anhydrous DCM at 0 °C is added DIPEA (1.5 eq.).
-
MOM-Cl (1.2 eq.) is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction is monitored by TLC. Upon completion, the reaction is quenched with water and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product, N-(methoxymethyl)cyclopropylamine[5], can be purified by column chromatography.
-
Protocol 2: MOM Deprotection of N-(Methoxymethyl)cyclopropylamine (Representative)
-
Materials: N-(methoxymethyl)cyclopropylamine, hydrochloric acid (HCl), methanol.
-
Procedure:
-
The N-(methoxymethyl)cyclopropylamine (1.0 eq.) is dissolved in methanol.
-
Concentrated HCl (e.g., 2 M solution in methanol) is added, and the mixture is stirred at room temperature or gently heated (e.g., 50 °C).
-
The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure.
-
The residue is taken up in water and basified with a suitable base (e.g., NaOH or NaHCO₃) to a pH > 10.
-
The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated to yield the free cyclopropylamine.
-
Common Alternatives to the MOM Group
While the MOM group offers a unique set of properties, other protecting groups are more commonly employed for amines. The following sections detail the use of Boc, Cbz, and Nosyl groups for the protection of cyclopropylamines.
The tert-Butoxycarbonyl (Boc) Group
The Boc group is one of the most widely used protecting groups for amines due to its ease of introduction and mild, acid-labile cleavage.[6]
-
Protection: The Boc group is introduced by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA) or sodium hydroxide.[7]
-
Deprotection: The Boc group is readily cleaved with strong acids such as trifluoroacetic acid (TFA) in DCM, or HCl in an organic solvent.[8][9] The mechanism involves the formation of a stable tert-butyl cation.[6]
Protocol 3: Boc Protection of Cyclopropylamine
-
Materials: Cyclopropylamine, di-tert-butyl dicarbonate (Boc₂O), triethylamine (TEA), tetrahydrofuran (THF).
-
Procedure:
-
To a solution of cyclopropylamine (1.0 eq.) and TEA (1.5 eq.) in THF at 0 °C, a solution of Boc₂O (1.1 eq.) in THF is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for 2-4 hours.
-
The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated to give tert-butyl cyclopropylcarbamate.
-
Protocol 4: Boc Deprotection of tert-Butyl Cyclopropylcarbamate
-
Materials: tert-Butyl cyclopropylcarbamate, trifluoroacetic acid (TFA), dichloromethane (DCM).
-
Procedure:
-
The tert-butyl cyclopropylcarbamate (1.0 eq.) is dissolved in DCM.
-
TFA (5-10 eq.) is added, and the solution is stirred at room temperature for 1-2 hours.
-
Reaction completion is monitored by TLC. The solvent and excess TFA are removed under reduced pressure.
-
The residue is dissolved in a suitable solvent and washed with a saturated aqueous solution of NaHCO₃ to neutralize the acid and liberate the free amine.
-
The organic layer is dried and concentrated to yield cyclopropylamine.
-
The Carboxybenzyl (Cbz) Group
The Cbz group is a classic amine protecting group, renowned for its stability and its removal by catalytic hydrogenolysis.[10]
-
Protection: The Cbz group is introduced using benzyl chloroformate (Cbz-Cl) under basic conditions (Schotten-Baumann conditions).[11]
-
Deprotection: The Cbz group is cleaved by catalytic hydrogenolysis (e.g., H₂, Pd/C), which proceeds under neutral conditions.[10] This makes it orthogonal to acid-labile (Boc) and base-labile protecting groups. Alternatively, strong acids can also cleave the Cbz group.[12]
Protocol 5: Cbz Protection of Cyclopropylamine
-
Materials: Cyclopropylamine, benzyl chloroformate (Cbz-Cl), sodium carbonate, water, dichloromethane (DCM).
-
Procedure:
-
Cyclopropylamine (1.0 eq.) is dissolved in a mixture of DCM and a saturated aqueous solution of sodium carbonate at 0 °C.
-
Cbz-Cl (1.1 eq.) is added dropwise, and the mixture is stirred vigorously for 2-3 hours while allowing it to warm to room temperature.
-
The layers are separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The product, benzyl cyclopropylcarbamate, can be purified by recrystallization or column chromatography.[13]
-
Protocol 6: Cbz Deprotection of Benzyl Cyclopropylcarbamate
-
Materials: Benzyl cyclopropylcarbamate, palladium on carbon (10% Pd/C), methanol, hydrogen gas.
-
Procedure:
-
To a solution of benzyl cyclopropylcarbamate (1.0 eq.) in methanol is added a catalytic amount of 10% Pd/C.
-
The mixture is stirred under an atmosphere of hydrogen (e.g., using a balloon or a Parr hydrogenator) at room temperature for 4-16 hours.
-
The reaction is monitored by TLC. Upon completion, the catalyst is removed by filtration through Celite.
-
The filtrate is concentrated under reduced pressure to yield cyclopropylamine.
-
The 2-Nitrobenzenesulfonyl (Nosyl) Group
The Nosyl (Ns) group is a sulfonamide-based protecting group that offers excellent orthogonality to both Boc and Cbz groups.[8]
-
Protection: The Nosyl group is introduced by reacting the amine with 2-nitrobenzenesulfonyl chloride (Ns-Cl) in the presence of a base such as pyridine or triethylamine.[14]
-
Deprotection: The key advantage of the Nosyl group is its cleavage under mild, nucleophilic conditions, typically with a thiol (e.g., thiophenol) and a base (e.g., potassium carbonate).[15] This deprotection proceeds via a Meisenheimer complex.[8]
Protocol 7: Nosyl Protection of Cyclopropylamine
-
Materials: Cyclopropylamine, 2-nitrobenzenesulfonyl chloride (Ns-Cl), pyridine, dichloromethane (DCM).
-
Procedure:
-
To a solution of cyclopropylamine (1.0 eq.) in DCM at 0 °C is added pyridine (1.5 eq.).
-
A solution of Ns-Cl (1.1 eq.) in DCM is added dropwise. The reaction is stirred at room temperature for 1-3 hours.
-
The reaction is monitored by TLC. Upon completion, the mixture is washed with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated to yield N-cyclopropyl-2-nitrobenzenesulfonamide.[14]
-
Protocol 8: Nosyl Deprotection of N-Cyclopropyl-2-nitrobenzenesulfonamide
-
Materials: N-cyclopropyl-2-nitrobenzenesulfonamide, thiophenol, potassium carbonate, acetonitrile.
-
Procedure:
-
To a solution of N-cyclopropyl-2-nitrobenzenesulfonamide (1.0 eq.) in acetonitrile is added potassium carbonate (2.0 eq.) and thiophenol (1.5 eq.).
-
The mixture is stirred at room temperature for 1-2 hours.
-
The reaction progress is monitored by TLC. Upon completion, the reaction mixture is filtered, and the filtrate is concentrated.
-
The residue is taken up in a suitable solvent and washed with an aqueous base to remove thiophenol and the nosyl byproduct.
-
The organic layer is dried and concentrated to afford cyclopropylamine.
-
Comparative Analysis
The choice of a protecting group for cyclopropylamine is highly dependent on the planned synthetic route. The following table and discussion provide a direct comparison to aid in this critical decision.
| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Stability | Orthogonality |
| Methoxymethyl | MOM | MOM-Cl, DIPEA, DCM | Acidic (e.g., HCl in MeOH) | Stable to base, nucleophiles, redox reagents. Labile to acid. | Orthogonal to Cbz and Nosyl. Not orthogonal to Boc. |
| tert-Butoxycarbonyl | Boc | Boc₂O, base (e.g., TEA) | Acidic (e.g., TFA in DCM) | Stable to base, nucleophiles, hydrogenolysis. Labile to strong acid. | Orthogonal to Cbz and Nosyl. |
| Carboxybenzyl | Cbz | Cbz-Cl, base (e.g., Na₂CO₃) | H₂, Pd/C (hydrogenolysis) | Stable to acid and base. Labile to hydrogenolysis. | Orthogonal to Boc and Nosyl. |
| 2-Nitrobenzenesulfonyl | Nosyl | Ns-Cl, base (e.g., pyridine) | Thiol (e.g., thiophenol), base | Stable to acid and hydrogenolysis. Labile to thiols. | Orthogonal to Boc and Cbz. |
Expertise & Experience Insights:
-
MOM Group: The MOM group is less common for simple amine protection due to the often harsh acidic deprotection conditions. However, its stability to strong bases and organometallics can be advantageous in specific synthetic contexts. The generation of formaldehyde upon deprotection should also be considered.
-
Boc Group: The Boc group is a workhorse in organic synthesis. Its ease of use and generally high yields for both protection and deprotection make it a go-to choice. However, its acid lability precludes its use in reactions requiring acidic conditions.
-
Cbz Group: The Cbz group is an excellent choice when acidic or basic conditions are required elsewhere in the molecule. The need for a hydrogenation setup for deprotection can be a practical limitation in some laboratories. It is also important to note that other functional groups, such as alkenes or alkynes, may be reduced under these conditions.
-
Nosyl Group: The Nosyl group offers true orthogonality to both acid- and hydrogenolysis-labile protecting groups. The mild deprotection conditions are a significant advantage, especially for sensitive substrates. The strong electron-withdrawing nature of the nosyl group can also facilitate N-alkylation reactions.
Visualization of Workflows
General Protection/Deprotection Workflow
Caption: General workflow for the use of a protecting group in the synthesis of a cyclopropylamine-containing molecule.
Decision Tree for Protecting Group Selection
Caption: A decision tree to guide the selection of a protecting group for cyclopropylamine based on the planned synthetic route.
Conclusion and Recommendations
The selection of an appropriate protecting group for a cyclopropylamine is a critical strategic decision that can significantly impact the success of a synthetic campaign. While the MOM group offers stability to a range of conditions, its lability to acid and less common application for simple amines make it a niche choice. For general purposes, the Boc group remains the most convenient and widely used protecting group for cyclopropylamines, provided that subsequent acidic conditions are avoided. The Cbz group is the protecting group of choice when orthogonality to both acidic and basic conditions is required, and its removal by hydrogenolysis is compatible with other functional groups in the molecule. Finally, the Nosyl group provides an excellent orthogonal strategy, with its mild cleavage conditions being particularly advantageous for complex and sensitive substrates. Ultimately, the optimal protecting group is the one that is robust to the planned reaction conditions while being selectively removable in the presence of other functionalities.
References
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
-
Organic Chemistry Portal. (2025, June 30). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. [Link]
-
Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]
-
Technical Disclosure Commons. (2025, August 12). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. [Link]
-
Baran, P. S. (n.d.). 1.2 Deprotection: The Concept of Orthogonal Sets. [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. [Link]
-
Srinivasan, N., Yurek-George, A., & Ganesan, A. (2005). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Molecular Diversity, 9(4), 291–293. [Link]
-
Scribd. (n.d.). Rapid N-Boc Deprotection with TFA. [Link]
-
National Institutes of Health. (n.d.). Dicationic ring opening reactions of trans-2-phenylcyclopropylamine•HCl: electrophilic cleavage of the distal (C2-C3) bond of cyclopropanes. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine. [Link]
-
Srinivasan, N., Yurek-George, A., & Ganesan, A. (2005). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Molecular Diversity, 9(4), 291-293. [Link]
-
Biocompare. (2023, July 23). Trifluoroacetic Acid for Boc Deprotection From Oakwood Chemical. [Link]
-
National Institutes of Health. (n.d.). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. [Link]
- Google Patents. (n.d.). CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)
-
PubMed. (n.d.). Asymmetric synthesis of orthogonally protected trans-cyclopropane gamma-amino acids via intramolecular ring closure. [Link]
-
Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. [Link]
- Google Patents. (n.d.).
-
Taddei, M., et al. (2005). Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol. Synlett, 2005(19), 2996-2998. [Link]
-
ResearchGate. (2020, February 6). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. [Link]
-
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A Senior Application Scientist's Guide to Alternative Protecting Groups for N-Methylcyclopropanamine
Introduction: The Synthetic Challenge and Strategic Value of N-Methylcyclopropanamine
N-methylcyclopropanamine is a valuable structural motif in modern medicinal chemistry. The unique combination of a small, conformationally constrained cyclopropyl ring and a secondary amine confers favorable properties to drug candidates, including improved metabolic stability, membrane permeability, and binding affinity. However, the nucleophilic and basic nature of the secondary amine often necessitates protection to prevent undesired side reactions during multi-step synthetic campaigns.
The choice of a protecting group is a critical strategic decision that can significantly impact the efficiency, yield, and overall success of a synthetic route. While standard protecting groups like tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) are widely used, their removal conditions are not always compatible with sensitive functionalities or complex molecular architectures. This guide provides an in-depth comparison of alternative protecting groups for N-methylcyclopropanamine, offering experimental insights and detailed protocols to empower researchers in selecting the optimal strategy for their specific synthetic challenges.
The Benchmarks: A Review of Boc and Cbz Protection
Before exploring alternatives, it is essential to understand the characteristics of the two most common amine protecting groups, Boc and Cbz, as they provide a baseline for comparison.
tert-Butoxycarbonyl (Boc) Group
The Boc group is perhaps the most ubiquitous amine protecting group in non-peptide chemistry due to its ease of introduction and general stability.[1] It is stable to basic conditions, hydrogenolysis, and many nucleophilic reagents.
-
Protection: Typically installed using di-tert-butyl dicarbonate (Boc)₂O with a mild base. The reaction is generally high-yielding and clean.
-
Deprotection: The Boc group's primary liability is its sensitivity to acid. Cleavage is most commonly achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[1][2] This acid-lability, however, can be a double-edged sword. For a substrate like N-methylcyclopropanamine, harsh acidic conditions could potentially lead to the opening of the strained cyclopropane ring, a side reaction that must be carefully considered and evaluated for each specific substrate and reaction sequence. Thermal deprotection methods, often under continuous flow conditions, are also emerging as an alternative.[3]
Benzyloxycarbonyl (Cbz or Z) Group
The Cbz group is another cornerstone of amine protection, introduced by Bergmann and Zervas in the 1930s.[4] It is stable to mildly acidic and basic conditions, making it orthogonal to both Boc and Fmoc groups.
-
Protection: Introduced by reacting the amine with benzyl chloroformate (Cbz-Cl) under basic conditions (Schotten-Baumann).[4]
-
Deprotection: The Cbz group is classically removed by catalytic hydrogenolysis (e.g., H₂ over Pd/C).[4] This method is exceptionally mild and clean, typically yielding the free amine, toluene, and carbon dioxide as the only byproducts. However, it is incompatible with functional groups that are also susceptible to reduction, such as alkenes, alkynes, or certain nitro groups. Alternative, non-reductive cleavage methods using strong acids like HBr in acetic acid or Lewis acids are available but can be harsh.[5][6]
Strategic Alternatives: Expanding the Synthetic Toolbox
The limitations of Boc and Cbz groups necessitate a broader repertoire of protecting groups with distinct stability profiles and orthogonal cleavage conditions. Here, we compare several powerful alternatives.
Sulfonamide-Based Protecting Groups: Stability and Tunable Lability
Sulfonamides are known for their high stability, but this robustness can also make their removal challenging. Modern variations, however, offer a range of cleavage options.
-
p-Toluenesulfonyl (Tosyl, Ts): The Ts group forms highly stable sulfonamides that are resistant to a wide range of conditions, including strong acids and bases, and oxidation.[7] This makes it an excellent choice for protecting the amine during harsh reaction steps. However, its removal typically requires forcing conditions, such as reduction with sodium in liquid ammonia or sodium naphthalenide, which can be incompatible with many functional groups.[8]
-
o- or p-Nitrobenzenesulfonyl (Nosyl, Ns): The Nosyl group, particularly the ortho-nitro isomer, provides the high stability of a sulfonamide but with a key advantage: it can be cleaved under remarkably mild, neutral conditions.[9] The electron-withdrawing nitro group activates the sulfonyl moiety towards nucleophilic aromatic substitution. Deprotection is typically achieved with a thiol (like thiophenol) and a mild base (e.g., K₂CO₃ or Cs₂CO₃).[8] This unique cleavage mechanism makes the Ns group orthogonal to acid-labile (Boc), base-labile (Fmoc), and hydrogenolysis-labile (Cbz) groups, rendering it a powerful tool in complex syntheses.
Orthogonal Carbamates: Precision in Multistep Synthesis
Beyond Boc and Cbz, other carbamates offer deprotection strategies that rely on specific catalytic reactions, providing excellent orthogonality.
-
Allyloxycarbonyl (Alloc): The Alloc group is structurally similar to Cbz but is cleaved under very different and mild conditions. It is stable to both the acidic conditions used to remove Boc and the basic conditions for Fmoc cleavage.[10] Deprotection is achieved via palladium(0)-catalyzed allylic cleavage in the presence of a scavenger nucleophile (e.g., phenylsilane, morpholine, or dimedone) to trap the allyl cation.[11] This makes Alloc an ideal protecting group for multi-step syntheses requiring precise, sequential deprotection of multiple amine functionalities.[12]
-
9-Fluorenylmethyloxycarbonyl (Fmoc): A staple in solid-phase peptide synthesis, the Fmoc group is defined by its lability to bases.[13] It is stable to acidic conditions and hydrogenolysis, making it orthogonal to Boc and Cbz groups. Deprotection is typically performed using a solution of a secondary amine, such as 20% piperidine in DMF. The cleavage proceeds via an E1cB-type mechanism. While highly effective, the basic conditions required for Fmoc removal may not be suitable for substrates containing base-sensitive functional groups.
Acyl-Type Protecting Groups: Mild Cleavage Options
-
Trifluoroacetyl (Tfa): The Tfa group forms a stable amide that can be readily cleaved under mild basic or solvolytic conditions, such as treatment with aqueous ammonia or K₂CO₃ in methanol/water.[14] Its electron-withdrawing nature significantly reduces the nucleophilicity and basicity of the amine. However, care must be taken as N-trifluoroacetylation can sometimes occur as a side reaction when using TFA for Boc deprotection, especially with N-terminal hydroxyamino acids.[15]
Comparative Performance Data
The following table summarizes the key characteristics and representative conditions for the protection and deprotection of a secondary amine like N-methylcyclopropanamine. Yields are generalized from literature precedents for similar amines and should be considered representative.
| Protecting Group | Abbreviation | Protection Reagent / Conditions | Typical Yield | Deprotection Conditions | Orthogonal To | Potential Issues for N-Methylcyclopropanamine |
| tert-Butoxycarbonyl | Boc | (Boc)₂O, NEt₃, DCM, rt | >90%[16] | TFA/DCM or 4M HCl/Dioxane, rt[2] | Cbz, Fmoc, Alloc, Ns | Strong acid may compromise the cyclopropane ring. |
| Benzyloxycarbonyl | Cbz, Z | Cbz-Cl, NaHCO₃, THF/H₂O, 0°C to rt | ~90%[4] | H₂, 10% Pd/C, MeOH, rt[4] | Boc, Fmoc, Alloc, Ns | Incompatible with reducible functional groups. |
| p-Toluenesulfonyl | Ts | Ts-Cl, Pyridine, DCM, 0°C to rt | >90% | Na / liq. NH₃ or SmI₂[7] | Boc, Cbz, Fmoc, Alloc | Harsh reductive cleavage limits functional group tolerance. |
| Nitrobenzenesulfonyl | Ns | Ns-Cl, NEt₃, DCM, rt | >90% | Thiophenol, K₂CO₃, MeCN, 50°C[8] | Boc, Cbz, Fmoc, Alloc | Thiol reagents have a strong odor. |
| Allyloxycarbonyl | Alloc | Alloc-Cl, Pyridine, DCM, rt | >90%[11] | Pd(PPh₃)₄, PhSiH₃, DCM, rt[11] | Boc, Cbz, Fmoc, Ns | Requires palladium catalyst, which may need to be removed. |
| Fluorenylmethoxycarbonyl | Fmoc | Fmoc-OSu, NaHCO₃, Dioxane/H₂O, rt | >90%[17] | 20% Piperidine/DMF, rt | Boc, Cbz, Alloc, Ns | Basic conditions may not be tolerated by the substrate. |
| Trifluoroacetyl | Tfa | TFAA, NEt₃, DCM, 0°C | >90% | K₂CO₃, MeOH/H₂O, rt | Cbz, Alloc, Ts | May be labile during some purification steps (e.g., silica gel). |
Visualizing Orthogonal Strategies
The power of using alternative protecting groups lies in the concept of "orthogonal protection," where one group can be selectively removed in the presence of others. This allows for the sequential unmasking and reaction of different functional groups within the same molecule.
Caption: Orthogonality of common amine protecting groups.
Experimental Protocols
The following protocols are representative procedures adapted for the protection and deprotection of N-methylcyclopropanamine. Researchers should perform small-scale trials to optimize conditions for their specific substrate and reaction scale.
Protocol 1: N-Nosyl (Ns) Protection of N-Methylcyclopropanamine
Caption: Workflow for N-Nosyl protection.
Methodology:
-
To a stirred solution of N-methylcyclopropanamine (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous dichloromethane (DCM) at 0 °C, add a solution of 2-nitrobenzenesulfonyl chloride (1.1 equiv) in DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC.
-
Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the Ns-protected amine.
Protocol 2: Deprotection of N-Nosyl-N-methylcyclopropanamine
Methodology:
-
Dissolve the Ns-protected N-methylcyclopropanamine (1.0 equiv) in acetonitrile or DMF.
-
Add potassium carbonate (3.0 equiv) and thiophenol (2.5 equiv).
-
Heat the mixture to 50 °C and stir for 1-3 hours, monitoring progress by TLC or LC-MS.[8]
-
After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product to obtain the free N-methylcyclopropanamine.
Protocol 3: N-Alloc Protection of N-Methylcyclopropanamine
Methodology:
-
To a solution of N-methylcyclopropanamine (1.0 equiv) in a biphasic mixture of THF and saturated aqueous NaHCO₃ (1:1) at room temperature, add allyl chloroformate (Alloc-Cl, 1.2 equiv).
-
Stir the mixture vigorously for 4-12 hours.
-
Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify by flash chromatography to yield the Alloc-protected amine.
Protocol 4: Deprotection of N-Alloc-N-methylcyclopropanamine
Methodology:
-
Dissolve the Alloc-protected amine (1.0 equiv) in anhydrous DCM under an inert atmosphere (e.g., Argon).
-
Add phenylsilane (PhSiH₃, 7.0 equiv) followed by tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv).[11]
-
Stir the reaction at room temperature for 30-60 minutes, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash chromatography to isolate the free amine.
Conclusion and Future Outlook
The judicious selection of an amine protecting group is paramount in the synthesis of complex molecules containing the N-methylcyclopropanamine moiety. While Boc and Cbz remain valuable tools, their limitations in the face of sensitive substrates and multi-step syntheses highlight the importance of alternative, orthogonal protecting groups.
The Nosyl group offers the stability of a sulfonamide with the significant advantage of mild, thiol-mediated cleavage, providing true orthogonality. The Alloc group offers another layer of orthogonal protection, removed by palladium catalysis, which is invaluable for sequential manipulations. For instances where base-lability is desired and compatible with the substrate, the Fmoc group is an excellent choice. Finally, the Tosyl group remains a viable option when extreme stability is required, provided its harsh removal conditions can be tolerated.
By understanding the comparative advantages and disadvantages outlined in this guide, researchers can design more robust, efficient, and flexible synthetic routes, ultimately accelerating the discovery and development of novel therapeutics built around the valuable N-methylcyclopropanamine scaffold.
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Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available at: [Link]
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Wikipedia. Fluorenylmethyloxycarbonyl protecting group. Available at: [Link]
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- de la Torre, B. G., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7578.
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PubChem. N-Methylcyclopropanamine. Available at: [Link]
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A Comparative Guide to the Reactivity of 1-(Methoxymethyl)-N-methylcyclopropanamine Hydrochloride and Other Amines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and organic synthesis, the selection of an appropriate amine building block is a critical decision that profoundly influences the outcome of a synthetic route and the properties of the final molecule. Among the vast array of available amines, 1-(Methoxymethyl)-N-methylcyclopropanamine hydrochloride presents a unique combination of structural features that distinguish its reactivity profile. This guide provides an in-depth comparison of this compound with other commonly employed secondary amines, offering insights into its behavior in chemical transformations based on fundamental principles of organic chemistry.
The Unique Nature of the Cyclopropylamine Moiety
Cyclopropylamines are a fascinating class of compounds characterized by the presence of a three-membered ring adjacent to the nitrogen atom. This structural feature imparts distinct chemical properties primarily due to significant ring strain.[1] The bond angles within the cyclopropane ring are compressed to approximately 60°, a significant deviation from the ideal tetrahedral angle of 109.5°.[1] This inherent strain enhances the p-character of the C-C bonds and, consequently, the s-character of the C-N bond, which can influence the basicity and nucleophilicity of the amine.[2] The cyclopropyl group can also electronically stabilize an adjacent positive charge, a factor that can be relevant in certain reaction mechanisms.[3]
Structural and Electronic Comparison of Secondary Amines
To understand the reactivity of 1-(Methoxymethyl)-N-methylcyclopropanamine, it is instructive to compare its structure with other representative secondary amines: N-methylcyclopropanamine, diethylamine, and N-methylbenzylamine.
| Amine | Structure | Key Structural Features |
| 1-(Methoxymethyl)-N-methylcyclopropanamine | ![]() | Cyclopropyl ring, N-methyl group, 1-methoxymethyl substituent |
| N-Methylcyclopropanamine | ![]() | Cyclopropyl ring, N-methyl group |
| Diethylamine | ![]() | Two ethyl groups |
| N-Methylbenzylamine | ![]() | N-methyl group, benzyl group |
Diagram of Structural Comparison
Caption: Structural relationships between the target amine and other secondary amines.
Steric Effects
Steric hindrance plays a crucial role in determining the accessibility of the nitrogen lone pair for nucleophilic attack.
-
1-(Methoxymethyl)-N-methylcyclopropanamine vs. N-Methylcyclopropanamine: The presence of the methoxymethyl group at the 1-position of the cyclopropyl ring introduces additional steric bulk in the vicinity of the nitrogen atom compared to the parent N-methylcyclopropanamine. This increased steric hindrance can be expected to decrease its reactivity in sterically demanding reactions.[4]
-
N-Methylcyclopropanamine vs. Diethylamine: The cyclopropyl group is sterically less demanding than an ethyl group. However, the rigid nature of the cyclopropane ring in N-methylcyclopropanamine might impose conformational constraints that are absent in the more flexible diethylamine.[5]
-
N-Methylbenzylamine: The benzyl group is significantly bulkier than the cyclopropyl or methyl groups, leading to greater steric hindrance around the nitrogen atom.
Electronic Effects
The electronic environment of the nitrogen atom dictates its basicity and nucleophilicity.
-
Inductive Effects: Alkyl groups are generally considered electron-donating, which increases the electron density on the nitrogen and enhances its basicity.[6][7] Therefore, diethylamine, with two electron-donating ethyl groups, is expected to be a stronger base than N-methylcyclopropanamine. The methyl group in N-methylcyclopropanamine also has an electron-donating effect.
-
The Methoxymethyl Substituent: The methoxymethyl group in 1-(Methoxymethyl)-N-methylcyclopropanamine introduces an ether linkage. The oxygen atom can exhibit a weak electron-withdrawing inductive effect due to its electronegativity, which might slightly decrease the basicity of the amine compared to N-methylcyclopropanamine.
-
The Cyclopropyl Group: The cyclopropyl group, due to the high s-character of its C-H and C-C bonds, can exhibit some electron-withdrawing character compared to a simple alkyl group, which can influence the basicity of the attached amine.[2]
-
The Benzyl Group: The phenyl ring of the benzyl group in N-methylbenzylamine is electron-withdrawing via induction, which reduces the basicity of the nitrogen atom compared to simple alkylamines.
Comparative Reactivity: Basicity and Nucleophilicity
Basicity and nucleophilicity are related but distinct properties. Basicity refers to the ability of the amine to accept a proton (a thermodynamic property), while nucleophilicity describes the rate at which it attacks an electrophilic center (a kinetic property).[8]
| Amine | Predicted Relative Basicity (pKa of conjugate acid) | Predicted Relative Nucleophilicity | Key Influencing Factors |
| 1-(Methoxymethyl)-N-methylcyclopropanamine | Moderate | Moderate | Steric hindrance from methoxymethyl group; potential weak inductive effect from oxygen. |
| N-Methylcyclopropanamine | Moderate to High | Moderate to High | Less steric hindrance than the methoxymethyl derivative; electronic effect of the cyclopropyl group. |
| Diethylamine | High (~11)[9] | High | Strong electron-donating effect of two ethyl groups; moderate steric hindrance. |
| N-Methylbenzylamine | Low (~9.6)[9] | Moderate | Electron-withdrawing effect of the benzyl group; significant steric hindrance. |
In general, for a series of amines with similar steric profiles, stronger bases are also stronger nucleophiles.[10] However, steric hindrance can significantly reduce nucleophilicity without having a proportional effect on basicity.[11] For instance, while diethylamine is a strong base, its nucleophilicity can be attenuated in reactions with bulky electrophiles. 1-(Methoxymethyl)-N-methylcyclopropanamine, with its increased steric bulk around the nitrogen, is expected to be a less potent nucleophile than N-methylcyclopropanamine, particularly in reactions sensitive to steric effects.
Application in Amide Bond Formation: A Comparative Protocol
Amide bond formation is one of the most common transformations involving amines.[12][13] The following is a generalized protocol for the acylation of a secondary amine with an acid chloride, which can be used to compare the reactivity of the amines discussed.
Experimental Protocol: Acylation of Secondary Amines
Objective: To compare the relative rates of reaction of 1-(Methoxymethyl)-N-methylcyclopropanamine, N-methylcyclopropanamine, diethylamine, and N-methylbenzylamine with a standard acid chloride (e.g., benzoyl chloride).
Materials:
-
This compound
-
N-Methylcyclopropanamine
-
Diethylamine
-
N-Methylbenzylamine
-
Benzoyl chloride
-
Triethylamine (or another non-nucleophilic base)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Thin-layer chromatography (TLC) plates
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Preparation of Amine Free Base: For this compound, the free base must be generated prior to reaction. Dissolve the hydrochloride salt in a minimal amount of water and add an excess of a strong base (e.g., 2M NaOH). Extract the free amine into an organic solvent (e.g., DCM or ether), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Use the freshly prepared free base immediately.
-
Reaction Setup: In separate, dry round-bottom flasks equipped with magnetic stir bars, dissolve one equivalent of each amine (1-(Methoxymethyl)-N-methylcyclopropanamine, N-methylcyclopropanamine, diethylamine, and N-methylbenzylamine) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add 1.1 equivalents of triethylamine to each flask.
-
Addition of Acylating Agent: Cool the solutions to 0 °C in an ice bath. To each flask, add one equivalent of benzoyl chloride dropwise via syringe.
-
Reaction Monitoring: Monitor the progress of each reaction at regular time intervals (e.g., every 15 minutes) using TLC. Spot the reaction mixture alongside the starting amine and benzoyl chloride. The formation of the amide product will be indicated by a new spot with a different Rf value.
-
Workup: Once the reaction is deemed complete by TLC (or after a set period for comparison), quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product by ¹H NMR or LC-MS to determine the conversion to the corresponding amide.
Diagram of the Experimental Workflow
Caption: A generalized workflow for the comparative acylation of amines.
Expected Outcomes and Causality
Based on the principles of steric and electronic effects, the expected order of reactivity (fastest to slowest) in this acylation reaction would be:
Diethylamine > N-Methylcyclopropanamine > 1-(Methoxymethyl)-N-methylcyclopropanamine > N-Methylbenzylamine
-
Diethylamine is expected to be the most reactive due to the strong electron-donating nature of the two ethyl groups and manageable steric hindrance.
-
N-Methylcyclopropanamine is predicted to be slightly less reactive than diethylamine due to the less electron-donating character of the cyclopropyl group compared to two ethyl groups.
-
1-(Methoxymethyl)-N-methylcyclopropanamine is anticipated to be less reactive than N-methylcyclopropanamine due to the increased steric bulk of the methoxymethyl substituent and its potential weak electron-withdrawing inductive effect.
-
N-Methylbenzylamine is expected to be the least reactive due to the combination of the electron-withdrawing nature of the benzyl group and significant steric hindrance.
Conclusion
This compound is a valuable building block with a nuanced reactivity profile. Its cyclopropyl moiety offers a unique structural and electronic signature, while the N-methyl and 1-methoxymethyl substituents further modulate its steric and electronic properties. Compared to simple acyclic secondary amines like diethylamine, it is likely to be less basic and nucleophilic. The presence of the methoxymethyl group is predicted to decrease its reactivity relative to the parent N-methylcyclopropanamine due to increased steric hindrance. This understanding is crucial for designing synthetic routes and predicting reaction outcomes, enabling researchers to harness the unique properties of this and other functionalized cyclopropylamines in the development of novel molecules.
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The Cyclopropylamine Moiety: A Compact Powerhouse for Synthetic and Medicinal Chemistry
A Senior Application Scientist's Guide to Strategic Implementation
In the landscape of modern drug discovery and fine chemical synthesis, the choice of amine building blocks is a critical decision that profoundly influences the physicochemical properties, biological activity, and metabolic fate of a molecule. Among the diverse array of available amines, cyclopropylamine and its derivatives stand out due to their unique conformational and electronic properties conferred by the strained three-membered ring.[1] This guide provides a comparative analysis of cyclopropylamine building blocks, offering a rationale for their selection over other common amines and presenting experimental insights into their application.
The Inherent Advantage: Understanding the Cyclopropyl Group's Influence
The defining feature of cyclopropylamine is the highly strained cyclopropane ring, with C-C-C bond angles compressed to approximately 60°.[1] This significant deviation from the ideal tetrahedral angle of 109.5° imbues the molecule with a unique set of properties that can be strategically exploited in synthesis and drug design.
Enhanced Reactivity and Unique Conformation: The ring strain in cyclopropylamine leads to C-C bonds with increased p-character, making the cyclopropyl group electronically similar to a double bond in some contexts. This inherent strain energy can be harnessed to drive certain reactions and also confers a rigid, well-defined three-dimensional structure. This conformational rigidity can be advantageous in drug design by reducing the entropic penalty of binding to a biological target.
Metabolic Stability: The high C-H bond dissociation energy of the cyclopropyl group often results in a reduced susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes.[2] This can be a crucial advantage in drug development, leading to an improved pharmacokinetic profile. However, as we will discuss later, the story of cyclopropylamine metabolism is not without its complexities.
Comparative Analysis of Amine Building Blocks
The selection of an amine building block is a multi-parameter optimization process. Below is a comparative overview of cyclopropylamine against other commonly used amine scaffolds in drug discovery.
| Building Block | Key Physicochemical Properties | Typical Applications in Medicinal Chemistry |
| Cyclopropylamine | pKa: ~8.8.[3] logP: ~0.3. Rigid, strained ring system. | Introduction of conformational rigidity, metabolic blocking, bioisostere for other small groups.[4] |
| Isopropylamine | pKa: ~10.6. logP: ~0.4. Flexible, non-strained alkyl group. | Simple, sterically accessible amine for establishing structure-activity relationships. |
| Cyclobutylamine | pKa: ~9.3. logP: ~0.8. Less strained than cyclopropane, puckered conformation. | Bioisosteric replacement for larger groups, modulation of lipophilicity. |
| Azetidine | pKa: ~11.3. logP: ~-0.4. Strained four-membered heterocycle. | Introduction of a basic nitrogen with a distinct vector, improved aqueous solubility.[5] |
| Piperidine | pKa: ~11.2. logP: ~0.8. Non-strained six-membered heterocycle, chair conformation. | Ubiquitous scaffold in CNS-active drugs, provides a basic center with defined exit vectors.[6] |
Causality Behind the Choice:
The decision to employ a cyclopropylamine building block is often driven by the desire to introduce a small, conformationally restricted substituent that can also act as a metabolic shield. For instance, replacing a gem-dimethyl group with a cyclopropyl ring can block a site of metabolism without significantly altering the steric profile. In contrast, larger, more flexible amines like piperidine may be chosen to occupy a larger pocket in a binding site and to introduce a basic center with different solvation properties.[6] Azetidines, with their higher pKa and hydrophilicity compared to cyclopropylamine, can be used to enhance aqueous solubility and introduce a different hydrogen bonding pattern.[5]
Reactivity in Key Synthetic Transformations: A Comparative Look
The unique electronic nature of the cyclopropyl group influences its reactivity in common synthetic transformations.
Amide Bond Formation
While amines are generally more nucleophilic than amides, the nucleophilicity of cyclopropylamine is sufficient for efficient amide bond formation. The reaction kinetics are influenced by the steric hindrance around the nitrogen atom and the electronic properties of the coupling partners.
Experimental Protocol: Standard Amide Coupling
Caption: Generalized workflow for amide bond formation.
Comparative Reactivity Insights:
While a direct kinetic comparison is highly dependent on the specific substrates, qualitatively, the reactivity of primary cyclopropylamine in amide coupling is comparable to other small primary amines like isopropylamine. The key difference often lies not in the reaction efficiency but in the properties of the resulting amide. The cyclopropyl group's rigidity can influence the conformational preferences of the final product, which can be critical for biological activity.
N-Alkylation and Cross-Coupling Reactions
Cyclopropylamines are excellent nucleophiles in N-alkylation and are competent partners in cross-coupling reactions such as the Buchwald-Hartwig amination.[7]
Experimental Protocol: Buchwald-Hartwig Amination
Caption: A typical workflow for the Buchwald-Hartwig amination.
Mechanistic Considerations and Causality:
The success of the Buchwald-Hartwig amination with cyclopropylamine relies on the ability of the palladium catalyst to undergo oxidative addition to the aryl halide, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond.[8] The choice of bulky, electron-rich phosphine ligands is crucial for promoting the reductive elimination step and preventing side reactions. The reactivity of cyclopropylamine in this context is generally high, and its use allows for the introduction of this valuable motif onto aromatic and heteroaromatic cores.
The Double-Edged Sword: Metabolism of Cyclopropylamines
While the cyclopropyl group can block metabolism, the cyclopropylamine moiety itself can be a site of metabolic activation. This is a critical consideration for drug development professionals.
Bioactivation Pathway:
Cytochrome P450 enzymes, particularly CYP1A2, can oxidize the nitrogen of the cyclopropylamine.[2][9] This can lead to the formation of reactive ring-opened intermediates, such as α,β-unsaturated aldehydes.[9] These electrophilic species can then form covalent adducts with cellular nucleophiles, including proteins, which is a potential mechanism for drug-induced toxicity.[9] The hepatotoxicity associated with the fluoroquinolone antibiotic trovafloxacin, for example, has been linked to the metabolic activation of its cyclopropylamine moiety.[2][9]
Caption: Potential bioactivation pathway of cyclopropylamines.
Experimental Protocol: In Vitro CYP Inhibition Assay
To assess the potential for a cyclopropylamine-containing compound to cause drug-drug interactions via CYP inhibition, an in vitro assay using human liver microsomes is essential.
-
Preparation: Prepare a stock solution of the test compound.
-
Incubation: Incubate the test compound at various concentrations with pooled human liver microsomes and a cocktail of CYP-specific probe substrates.[10]
-
Initiation: Initiate the metabolic reaction by adding a NADPH-regenerating system.
-
Quenching: After a set incubation time, stop the reaction by adding a quenching solution (e.g., acetonitrile).
-
Analysis: Analyze the samples by LC-MS/MS to quantify the formation of the metabolites of the probe substrates.
-
Data Interpretation: Determine the IC50 value for the inhibition of each CYP isoform by the test compound.
This data is crucial for predicting the clinical drug-drug interaction potential of a new chemical entity.
Conclusion and Future Outlook
Cyclopropylamine building blocks offer a compelling set of advantages for synthetic and medicinal chemists. Their unique conformational and electronic properties can be leveraged to impart desirable characteristics such as increased potency, conformational rigidity, and, in some cases, enhanced metabolic stability. However, the potential for metabolic activation of the cyclopropylamine moiety necessitates careful evaluation during the drug development process.
The continued development of novel synthetic methods for the preparation of functionalized cyclopropylamines will undoubtedly expand their utility.[11] As our understanding of the intricate interplay between three-dimensional molecular shape and biological function grows, the strategic incorporation of small, strained rings like cyclopropane will remain a key tactic in the design of next-generation therapeutics.
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In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity. Chemical Research in Toxicology. [Link]
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Physical and chemical properties of amines. ResearchGate. [Link]
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Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. UCL Discovery. [Link]
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Principles of Drug Action 1, Spring 2005, Amines. University of the Sciences in Philadelphia. [Link]
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Metabolism of cyclopropyl groups. Hypha Discovery. [Link]
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Amines: The Building Blocks of Life and Chemistry. Topchinascience. [Link]
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Buchwald–Hartwig amination. Wikipedia. [Link]
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The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
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A Review on Medicinally Important Heterocyclic Compounds. Bentham Science. [Link]
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CHAPTER 7 AMINES. Vancouver Island University. [Link]
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Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ResearchGate. [Link]
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Free radical mechanism of cyclopropylamine ring opening: insights into trovafloxacin-induced hepatotoxicity. ResearchGate. [Link]
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Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
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Quantitative structure–activity relationship (QSAR) studies as strategic approach in drug discovery. ResearchGate. [Link]
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The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. [Link]
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Cyclopropylamine inactivation of cytochromes P450: Role of metabolic intermediate complexes. ResearchGate. [Link]
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Advances in the Synthesis of Cyclopropylamines. PubMed. [Link]
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A mini review: recent developments of heterocyclic chemistry in some drug discovery scaffolds synthesis. ResearchGate. [Link]
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QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP AND GROUP-BASED QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP: A REVIEW. International Journal of Pharmaceutical Sciences and Research. [Link]
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Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. ResearchGate. [Link]
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Evaluation of Strategies for the Assessment of Drug-Drug Interactions involving Cytochrome P450 Enzymes. Charles River Laboratories. [Link]
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Latest developments in small molecule analgesics: heterocyclic scaffolds I. PubMed. [Link]
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A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis. BioIVT. [Link]
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Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference. Frontiers in Chemistry. [Link]
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N- and O-Alkylation of 3-Indolylcyclopropylacetic Acid Derivatives. ResearchGate. [Link]
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Kinetics of prebiotic depsipeptide formation from the ester–amide exchange reaction. Royal Society of Chemistry. [Link]
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N-dealkylation of an N-cyclopropylamine by horseradish peroxidase. Fate of the cyclopropyl group. PubMed. [Link]
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Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Taylor & Francis Online. [Link]
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3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery. ResearchGate. [Link]
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Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling. PubMed. [Link]
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Nickel-Catalyzed N-Arylation of Cyclopropylamine and Related Ammonium Salts with (Hetero)aryl (Pseudo)halides at Room Temperature. ResearchGate. [Link]
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A Senior Application Scientist's Guide to Purity Assessment of 1-(Methoxymethyl)-N-methylcyclopropanamine hydrochloride
Introduction: The Analytical Imperative for Novel Building Blocks
1-(Methoxymethyl)-N-methylcyclopropanamine hydrochloride is a substituted cyclopropylamine, a structural motif of increasing interest in medicinal chemistry due to the unique conformational constraints and metabolic stability the cyclopropyl ring can impart[1]. As a research-grade building block, its purity is not always guaranteed by suppliers, who often place the responsibility of identity and purity confirmation on the buyer[2][3]. For drug development professionals, using an inadequately characterized starting material can have profound consequences, leading to downstream synthesis failures, the introduction of unknown impurities into drug candidates, and confounded biological data.
The control of impurities is a critical issue in healthcare manufacturing, with regulatory bodies like the ICH and FDA requiring that impurities present above a 0.1% threshold be identified and quantified[4]. This guide provides an in-depth comparison of orthogonal analytical techniques for the comprehensive purity assessment of this compound. We will move beyond simple procedural lists to explore the causality behind methodological choices, ensuring a robust and self-validating approach to quality control.
Chapter 1: Understanding the Analyte and Its Potential Impurity Profile
Before selecting an analytical technique, we must understand the physicochemical properties of the target molecule and anticipate the likely impurities.
Analyte Properties:
-
Structure: A secondary amine and an ether, supplied as a hydrochloride salt.
-
Polarity: The hydrochloride salt form makes it highly polar and water-soluble. The corresponding free base is less polar.
-
Volatility: As a salt, it is non-volatile. The free base has a relatively low molecular weight (115.18 g/mol ) and may be amenable to gas chromatography, albeit with challenges.
-
Chromophore: The molecule lacks a significant UV-absorbing chromophore, which presents a challenge for standard HPLC-UV detection.
Anticipated Impurities: A comprehensive impurity profile considers reactants, byproducts, and degradation products from the synthetic route. While the exact commercial synthesis is proprietary, a plausible route involves the formation of the cyclopropylamine core followed by N-methylation and methoxymethylation. Potential impurities could include:
-
Starting Materials: Unreacted 1-(methoxymethyl)cyclopropanamine or N-methylcyclopropanamine.
-
Over-alkylation/Side-reaction Products: Quaternary ammonium salts or products of ring-opening reactions, given the high strain of the cyclopropane ring[1].
-
Residual Solvents: Solvents used during synthesis and purification (e.g., THF, Dichloromethane, Methanol).
-
Inorganic Impurities: Excess HCl or other salts.
Chapter 2: Chromatographic Techniques: The Pillars of Separation Science
Chromatographic methods are fundamental for separating the primary compound from its structurally similar impurities.[5]
High-Performance Liquid Chromatography (HPLC)
HPLC is a workhorse for the purity analysis of non-volatile pharmaceutical compounds.[5] For a polar compound like our analyte, a Reverse-Phase (RP-HPLC) method is typically the first choice.
Causality Behind Method Design: The primary challenge is the analyte's lack of a strong UV chromophore. While detection at low wavelengths (~210 nm) is possible, it is often non-specific and prone to interference. Therefore, alternative detection methods are superior. Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) are excellent mass-based detectors that provide a more uniform response for non-volatile compounds, irrespective of their optical properties.
Experimental Protocol: RP-HPLC with CAD
-
System Preparation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Charged Aerosol Detector.
-
Column: A robust C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) is chosen for its hydrophobic stationary phase, suitable for retaining polar analytes in highly aqueous mobile phases.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. The TFA acts as an ion-pairing agent, improving peak shape for the amine by masking residual silanol interactions on the column.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient Elution: A shallow gradient, for example, starting from 5% B to 40% B over 20 minutes, is employed to resolve closely eluting polar impurities from the main analyte peak.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C to ensure reproducible retention times.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~10 mg of the hydrochloride salt and dissolve in 10 mL of Mobile Phase A to create a 1 mg/mL stock solution.
-
Detection: Charged Aerosol Detector (CAD).
Trustworthiness: This protocol is self-validating by design. The use of a gradient elution ensures that both early-eluting polar impurities and later-eluting non-polar impurities are captured. The mass-based CAD detector provides confidence that non-UV active impurities are not being missed.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers unparalleled specificity for impurity identification due to the mass fragmentation patterns it generates.[6] However, direct analysis of the hydrochloride salt is not feasible due to its non-volatility. The analysis requires converting the analyte to a volatile form.
Causality Behind Method Design: The core principle is to make the analyte "fly." This involves two key steps: liberation of the free base from its salt form, followed by derivatization to block the polar N-H group, which enhances thermal stability and volatility.
Experimental Protocol: GC-MS with Derivatization
-
Sample Preparation (Free-Basing & Derivatization):
-
Dissolve ~5 mg of the hydrochloride salt in 1 mL of water.
-
Add 1 mL of Dichloromethane (DCM) and 100 µL of 1 M Sodium Hydroxide to neutralize the HCl and extract the free base into the organic layer. Vortex thoroughly.
-
Carefully transfer the lower DCM layer to a clean vial.
-
Add 100 µL of a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to the DCM extract.
-
Heat the vial at 60 °C for 30 minutes to complete the silylation of the secondary amine.
-
-
GC System: A gas chromatograph with a split/splitless injector and a Flame Ionization Detector (FID) for quantitation or a Mass Spectrometer (MS) for identification.
-
Column: A low-polarity column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is ideal for separating a wide range of volatile and semi-volatile compounds.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 60 °C for 2 minutes, then ramp to 280 °C at 15 °C/min. This program effectively separates volatile residual solvents from the higher-boiling derivatized analyte and impurities.
-
MS Detector (for identification): Electron Impact (EI) ionization at 70 eV. Scan range of 40-450 m/z.
Trustworthiness: The power of this method lies in the MS detector. It not only quantifies impurities but provides structural information, allowing for confident identification of synthesis byproducts or degradants.[7] This is crucial for meeting regulatory requirements for impurity identification.[4] The use of a different separation principle (volatility vs. polarity) makes GC-MS an excellent orthogonal technique to HPLC.
Chapter 3: Quantitative NMR (qNMR): An Absolute Approach to Purity
Quantitative Nuclear Magnetic Resonance (qNMR) stands apart from chromatographic techniques because it can determine purity without needing a reference standard of the analyte itself.[8] The integral of an NMR signal is directly proportional to the number of nuclei responsible for that signal, making qNMR a primary ratio method traceable to SI units.[9]
Causality Behind Method Design: The fundamental principle of qNMR is to compare the integrated signal area of the analyte with that of a highly pure, stable internal standard of known concentration.[10] The choice of standard and the experimental parameters are critical for accuracy. The parameters must be set to ensure full relaxation of all protons, guaranteeing that signal intensity is truly proportional to molar concentration.
Experimental Protocol: ¹H qNMR with Internal Standard
-
Materials:
-
Analyte: this compound.
-
Internal Standard (IS): Maleic acid (certified reference material, >99.5% purity). Maleic acid is chosen because it is non-volatile, stable, weighs easily, and has a sharp singlet in a relatively empty region of the spectrum (~6.2-6.5 ppm).[11]
-
Solvent: Deuterated water (D₂O) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
-
Sample Preparation:
-
Using an analytical balance, accurately weigh ~15 mg of the analyte into an NMR tube. Record the weight precisely (m_a).
-
Accurately weigh ~5 mg of the maleic acid internal standard into the same NMR tube. Record the weight precisely (m_std).
-
Add ~0.7 mL of D₂O to the tube, cap, and vortex until fully dissolved.
-
-
NMR Acquisition (Critical Parameters):
-
Spectrometer: 400 MHz or higher for better signal dispersion.
-
Pulse Sequence: A standard 90° pulse experiment.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of any proton being integrated (typically 30-60 seconds is sufficient for robust quantification).
-
Number of Scans: 8 or 16 scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Integrate a well-resolved signal for the analyte (I_a). For our analyte, the singlet for the methoxy protons (-OCH₃) is a good candidate.
-
Integrate the singlet for the internal standard (I_std).
-
-
Purity Calculation:
-
The purity (P_a) is calculated using the following formula[8]: P_a (%) = (I_a / N_a) * (N_std / I_std) * (M_a / M_std) * (m_std / m_a) * P_std
-
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal (e.g., N_a = 3 for -OCH₃; N_std = 2 for maleic acid)
-
M = Molar mass (Analyte: 151.63 g/mol ; Maleic Acid: 116.07 g/mol )
-
m = mass
-
P_std = Purity of the internal standard
-
-
Trustworthiness: qNMR provides simultaneous structural confirmation and quantification.[12] Any significant impurity with protons will be visible in the spectrum, making this a highly transparent method. The use of a certified reference material provides metrological traceability.[13]
Chapter 4: Classical Titrimetry: An Orthogonal Confirmation
While modern techniques are powerful, classical methods like titration provide valuable, orthogonal data. For a hydrochloride salt, argentometric titration can determine the chloride content, offering a measure of the salt's purity.
Causality Behind Method Design: This method is based on the stoichiometry of the reaction between silver ions (Ag⁺) and chloride ions (Cl⁻) to form an insoluble precipitate, silver chloride (AgCl). The endpoint, where all chloride has reacted, can be detected potentiometrically.
Experimental Protocol: Potentiometric Argentometric Titration
-
Reagents:
-
Standardized 0.1 M Silver Nitrate (AgNO₃) solution.
-
Nitric Acid (to acidify the solution and prevent interference from other anions).
-
-
Procedure:
-
Accurately weigh ~100 mg of the analyte and dissolve in 50 mL of deionized water.
-
Add 1 mL of concentrated nitric acid.
-
Immerse a silver combination electrode connected to a potentiometer or autotitrator.
-
Titrate with the standardized 0.1 M AgNO₃ solution, recording the potential (mV) versus the volume of titrant added.
-
-
Endpoint Determination: The equivalence point is the point of greatest inflection on the titration curve (the steepest change in mV/mL).
-
Calculation: The percentage of chloride can be calculated, and from that, the purity of the hydrochloride salt can be inferred.
Trustworthiness: This method is independent of the organic structure and relies on a fundamental chemical reaction.[14] If the purity by HPLC is 99.5% but the chloride content corresponds to only 95% purity, it suggests the presence of the free base or other non-chloride salt forms.
Chapter 5: Comparative Analysis and Strategic Implementation
No single method can tell the whole story. A multi-faceted approach is essential for robust purity assessment. The choice of technique depends on the specific question being asked.
Data Presentation: Comparison of Purity Assessment Techniques
| Technique | Principle | What It Measures | Sensitivity | Specificity | Sample Prep | Best Use Case |
| HPLC-CAD | Chromatographic separation based on polarity; mass-based detection. | Purity relative to all non-volatile components. | High (~0.01-0.1%)[15] | Moderate (based on retention time). | Simple (dissolve and inject). | Routine QC, stability studies, impurity profiling. |
| GC-MS | Chromatographic separation based on volatility; mass-based detection. | Purity relative to volatile/derivatizable components. | Very High (<0.01%)[6] | Very High (mass fragmentation). | Complex (extraction, derivatization). | Impurity identification, residual solvent analysis, orthogonal validation. |
| qNMR | Nuclear magnetic resonance signal intensity. | Absolute purity against a certified standard. | Lower (~0.1-0.5%)[10] | Very High (chemical structure). | Moderate (precise weighing). | Certifying reference standards, absolute quantification without analyte standard.[9] |
| Titration | Stoichiometric chemical reaction. | Purity of the inorganic salt form (chloride content). | Moderate | Low (specific to the counter-ion). | Simple (dissolve and titrate). | Confirming salt stoichiometry, orthogonal check.[16] |
Mandatory Visualization: Analytical Workflow Diagram
This diagram illustrates a logical workflow for the comprehensive purity assessment of a new batch of this compound.
Caption: A decision-making workflow for purity assessment.
Conclusion: An Integrated Strategy for Quality Assurance
Assessing the purity of a key starting material like this compound is not a one-size-fits-all task. An integrated strategy employing orthogonal techniques is paramount for ensuring the quality and reliability of research and development outcomes.
-
For routine quality control and stability testing , a validated HPLC-CAD method offers the best balance of throughput, sensitivity, and simplicity.
-
For certifying a batch as a reference standard or obtaining an absolute purity value without an analyte-specific standard, qNMR is the unequivocal choice.[17]
-
When an unknown impurity is detected , particularly one that is volatile or requires definitive structural evidence, GC-MS is the most powerful investigative tool.
-
Titrimetry serves as a simple yet effective orthogonal check to ensure the correct salt form and stoichiometry.
By understanding the strengths and weaknesses of each technique and applying them strategically, researchers can proceed with confidence, knowing their chemistry is built upon a foundation of analytical rigor.
References
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BJSTR. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research. [Link]
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Advances in Bioresearch. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. [Link]
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Research and Reviews. (n.d.). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Open Access Journals. [Link]
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IJCSR. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]
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European Pharmaceutical Review. (2014). NMR spectroscopy: Quality control of pharmaceutical products. [Link]
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Patsnap. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]
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Preprints.org. (2025). Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. [Link]
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ACS Publications. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]
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Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). [Link]
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PubMed Central (PMC). (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. [Link]
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PubMed. (2024). Identification by HSQC and quantification by qHNMR innovate pharmaceutical amino acid analysis. [Link]
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ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]
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PubMed Central (PMC). (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. [Link]
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ACS Publications. (n.d.). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. [Link]
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ResearchGate. (n.d.). Analysis of Amine Drugs Dissolved in Methanol by High‐Resolution Accurate Mass Gas Chromatography Mass Spectrometry, GC‐Orbitrap. [Link]
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ResearchGate. (2025). Titrimetric and spectrophotometric assay of some antihistamines through the determination of the chloride of their hydrochlorides. [Link]
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NCERT. (n.d.). TITRIMETRIC ANALYSIS. [Link]
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ResearchGate. (2025). The role of self-protonation under direct GC-MS determination of amphetamine hydrochloride. [Link]
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Waters. (n.d.). Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. [Link]
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BYJU'S. (n.d.). Titration of Hydrochloric Acid against Standard Sodium Carbonate. [Link]
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PubMed Central (PMC). (n.d.). Simple and Sensitive Stability-Indicating Ion Chromatography Method for the Determination of Cyclopropylamine in Nevirapine and Moxifloxacin Hydrochloride Drug Substances. [Link]
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Royal Society of Chemistry. (n.d.). Analytical Methods. [Link]
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Royal Society of Chemistry. (2022). Asymmetric [3 + 2] photocycloadditions of cyclopropylamines with electron-rich and electron-neutral olefins. [Link]
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PubMed. (1992). GC-MS identification of amine-solvent condensation products formed during analysis of drugs of abuse. [Link]
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Chemistry LibreTexts. (2022). 9.2: Acid–Base Titrations. [Link]
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Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. [Link]
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ACS Publications. (1956). Analytical Chemistry Vol. 28, No. 4. [Link]
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IISTE.org. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. [Link]
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Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. [Link]
-
PubChem. (n.d.). ((1R)-1-(2-methoxyphenyl)ethyl)(methyl)amine hydrochloride. [Link]
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biological activity of compounds synthesized from 1-(Methoxymethyl)-N-methylcyclopropanamine hydrochloride
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The field of oncology is undergoing a paradigm shift, with a growing emphasis on epigenetic modulation as a promising therapeutic strategy. Among the key epigenetic targets, Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, has emerged as a pivotal player in tumorigenesis, particularly in acute myeloid leukemia (AML) and small-cell lung cancer (SCLC). Its role in regulating gene expression through histone demethylation makes it an attractive target for therapeutic intervention. This guide provides a comprehensive comparison of different classes of LSD1 inhibitors, with a focus on the chemical space surrounding cyclopropylamine-based compounds and their clinical-stage, non-covalent alternatives. While direct biological data for compounds synthesized from 1-(Methoxymethyl)-N-methylcyclopropanamine hydrochloride is not publicly available, we will explore the well-established class of N-substituted arylcyclopropylamine inhibitors as a scientifically robust proxy to understand their therapeutic potential.
The Central Role of LSD1 in Cancer Pathophysiology
LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a mark associated with active gene transcription.[1] By erasing these marks, LSD1 generally acts as a transcriptional repressor. It is a key component of several large protein complexes, including the CoREST and NuRD complexes, which are crucial for maintaining cellular identity and differentiation. In many cancers, LSD1 is overexpressed, leading to the silencing of tumor suppressor genes and the promotion of oncogenic programs.[2] Inhibition of LSD1 can reactivate these silenced genes, induce differentiation, and inhibit the proliferation of cancer cells.[3]
LSD1 Signaling Pathways
The influence of LSD1 extends to several critical signaling pathways implicated in cancer. In SCLC, for instance, LSD1 has been shown to suppress the NOTCH signaling pathway by binding to the NOTCH1 locus and repressing its expression.[4][5] Inhibition of LSD1 reactivates NOTCH signaling, leading to the suppression of the pro-neuroendocrine transcription factor ASCL1 and subsequent tumor growth inhibition.[6]
Caption: LSD1 represses NOTCH signaling, promoting a neuroendocrine phenotype in SCLC.
Cyclopropylamine-Based LSD1 Inhibitors: Mechanism-Based Inactivation
The cyclopropylamine moiety is a well-established pharmacophore for the irreversible inhibition of FAD-dependent amine oxidases, including LSD1.[7] These compounds act as mechanism-based inactivators, forming a covalent adduct with the FAD cofactor, leading to the irreversible inhibition of the enzyme.[1] This class of inhibitors has been extensively explored, with numerous derivatives demonstrating potent anti-cancer activity.
While we lack specific data for derivatives of this compound, the broader class of N-substituted arylcyclopropylamines provides a strong foundation for understanding their potential. Modifications to the N-substituent and the aryl ring have been shown to significantly impact potency and selectivity.[8][9]
Alternative Strategies: Reversible, Non-Cyclopropylamine LSD1 Inhibitors
In recent years, a new class of non-covalent, reversible LSD1 inhibitors has emerged, offering a different therapeutic paradigm.[10] These compounds typically bind to the substrate-binding pocket of LSD1, competing with the histone H3 tail.[11] This reversible mechanism of action may offer advantages in terms of safety and dosing flexibility.[12] Two prominent examples that have advanced to clinical trials are Seclidemstat (SP-2577) and Pulrodemstat (CC-90011).
Comparative Analysis of LSD1 Inhibitors
The following table provides a comparative overview of representative cyclopropylamine-based and non-cyclopropylamine LSD1 inhibitors.
| Compound Class | Example Compound | Mechanism of Action | LSD1 IC50/Ki | Key Cellular Effects | Clinical Status | References |
| Cyclopropylamine-Based (Irreversible) | Iadademstat (ORY-1001) | Covalent FAD Adduct | 18 nM (IC50) | Induces differentiation and apoptosis in AML and SCLC cells. | Phase 2 | [2][13] |
| Bomedemstat (IMG-7289) | Covalent FAD Adduct | 56.8 nM (IC50) | Reduces blast counts and promotes differentiation in myeloid malignancies. | Phase 2 | [2] | |
| GSK2879552 | Covalent FAD Adduct | <10 nM (IC50) | Potent anti-proliferative effects in SCLC and AML cell lines. | Terminated | [2][13] | |
| Non-Cyclopropylamine (Reversible) | Seclidemstat (SP-2577) | Reversible, Non-covalent | 13 nM (IC50) | Induces transcriptomic reprogramming and cytotoxicity in sarcomas. | Phase 1/2 | [14][15][16] |
| Pulrodemstat (CC-90011) | Reversible, Non-covalent | Potent (specific value not disclosed) | Shows clinical activity in advanced solid tumors, including neuroendocrine neoplasms. | Phase 2 | [12][17][18] |
Experimental Protocols for Evaluating LSD1 Inhibition
Accurate and reproducible assessment of LSD1 inhibitory activity is paramount in the drug discovery process. The following are detailed protocols for two commonly employed in vitro assays.
Horseradish Peroxidase (HRP)-Coupled Assay
This continuous spectrophotometric assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the LSD1-catalyzed demethylation reaction.
Caption: A streamlined workflow for assessing LSD1 activity via an HRP-coupled assay.
Step-by-Step Protocol:
-
Prepare Reagents:
-
Assay Buffer: 50 mM HEPES, pH 7.5.
-
Substrate: Di-methylated H3K4 peptide (e.g., ARTK(me2)QTARKSTGGKAPRKQLA-NH2) at a final concentration equal to its Km value (e.g., 60 µM).
-
Coupling Reagents: 0.1 mM 4-aminoantipyrine and 1 mM 3,5-dichloro-2-hydroxybenzenesulfonic acid.
-
Enzymes: Horseradish peroxidase (HRP) at a final concentration of 0.76 µM and purified LSD1 at a final concentration of 480 nM.
-
-
Assay Procedure:
-
In a 96-well plate, combine the assay buffer, coupling reagents, and HRP.
-
Add the test compound at various concentrations (or vehicle control).
-
Initiate the reaction by adding a mixture of the H3K4me2 peptide substrate and LSD1.
-
Immediately begin monitoring the increase in absorbance at 515 nm at 25°C using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the progress curves.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This homogeneous assay is highly sensitive and well-suited for high-throughput screening. It measures the demethylation of a biotinylated histone H3 peptide substrate.
Step-by-Step Protocol:
-
Prepare Reagents:
-
Assay Buffer: e.g., 50 mM Tris-HCl (pH 8.0), 0.01% BSA, 0.01% Tween-20.
-
Substrate: Biotinylated H3(1-21)K4me2 peptide.
-
Enzyme: Recombinant human LSD1 (final concentration typically 3-6 nM).
-
Detection Reagents: Terbium (Tb)-conjugated anti-unmethylated H3K4 antibody and streptavidin-conjugated fluorophore (e.g., d2).
-
-
Assay Procedure (384-well format):
-
Dispense 50 nL of test compound in DMSO into the assay plate.
-
Add 5 µL of 2X LSD1 enzyme solution and incubate for 15-30 minutes at room temperature.
-
Add 5 µL of 2X biotinylated H3K4me2 substrate solution to initiate the demethylation reaction. Incubate for a defined period (e.g., 60 minutes).
-
Add 10 µL of 2X TR-FRET detection reagent mixture.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) using a TR-FRET compatible plate reader.
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Determine IC50 values by plotting the TR-FRET ratio against the logarithm of the inhibitor concentration.
-
Conclusion and Future Directions
The inhibition of LSD1 represents a compelling strategy for the treatment of various cancers. While irreversible, cyclopropylamine-based inhibitors have demonstrated significant preclinical and clinical activity, the emergence of reversible, non-covalent inhibitors offers an alternative approach with a potentially different safety profile. The choice between these two classes of compounds will likely depend on the specific cancer type, the desired therapeutic window, and the potential for combination therapies. Although direct experimental data for derivatives of this compound remains elusive, the extensive research on related N-substituted cyclopropylamines strongly suggests their potential as potent LSD1 inhibitors. Further exploration of this chemical space, with a focus on optimizing potency, selectivity, and pharmacokinetic properties, is a promising avenue for the development of next-generation epigenetic therapies.
References
- Augert, A., et al. (2019). Targeting NOTCH activation in small cell lung cancer through LSD1 inhibition. Science Signaling, 12(567), eaau2922.
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- Augert, A., et al. (2019). LSD1 inhibition makes a NOTCH in SCLC. Fred Hutchinson Cancer Center.
- Scoumanne, A., et al. (2019). Pharmacological inhibition of LSD1 triggers myeloid differentiation by targeting GSE1 oncogenic functions in AML.
- Salarius Pharmaceuticals. (2024). Seclidemstat (SP-2577) LSD1 inhibitor. Selleck Chemicals.
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- Zhang, Y., et al. (2023). LSD1-Based Reversible Inhibitors Virtual Screening and Binding Mechanism Computational Study. International Journal of Molecular Sciences, 24(14), 11453.
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- Itami, K. (2015). Synthesis and Biological Activity of Arylcyclopropylamines as Selective LSD1 Inhibitors. Nagoya University.
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- Hong, K., et al. (2024). Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. RSC Advances, 14(3), 1836-1840.
- GlaxoSmithKline. (2014). Cyclopropylamines as LSD1 inhibitors.
- GlaxoSmithKline. (2016). (Hetero)aryl cyclopropylamine compounds as LSD1 inhibitors.
- Celgene Corporation. (2021). Pulrodemstat (CC-90011): a highly potent, selective, and reversible lysine-specific demethylase 1 (LSD1) inhibitor.
- GlaxoSmithKline. (2012). Cyclopropylamines as lsd1 inhibitors.
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- GlaxoSmithKline. (2012). Cyclopropylamines as lsd1 inhibitors.
- Jordan, A. M., et al. (2010). Facile synthesis of substituted trans-2-arylcyclopropylamine inhibitors of the human histone demethylase LSD1 and monoamine oxidases A and B. ACS Chemical Neuroscience, 1(5), 391-400.
- Noce, B., et al. (2023). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. PubMed.
- Bristol-Myers Squibb. (2024).
- Salarius Pharmaceuticals. (2024). Pulrodemstat (CC-90011)
- Li, Y., et al. (2019). LSD1/KDM1A inhibitors in clinical trials: advances and prospects.
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- Reed, D. R., et al. (2025). Seclidemstat (SP-2577) Induces Transcriptomic Reprogramming and Cytotoxicity in Multiple Fusion-Positive Sarcomas.
- Li, Y., et al. (2019). LSD1/KDM1A inhibitors in clinical trials: advances and prospects. PubMed.
- Salarius Pharmaceuticals. (2025). Salarius Pharmaceuticals' Seclidemstat Demonstrates Supporting Role in Inhibiting Validated Oncology Target LSD1 in Two Recently Published Studies. Salarius Pharmaceuticals, Inc..
- Padrón, E., et al. (2022). Clinical activity of CC‐90011, an oral, potent, and reversible LSD1 inhibitor, in advanced malignancies. The Oncologist, 27(8), 646-655.
- Bristol-Myers Squibb. (2024).
- Gehling, V. S., et al. (2020). Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. ACS Medicinal Chemistry Letters, 11(10), 1938-1944.
- Umehara, T., et al. (2020). Development and Structural Evaluation of N-Alkylated trans-2-Phenylcyclopropylamine-Based LSD1 Inhibitors. ChemMedChem, 15(9), 787-793.
- Suzuki, T., et al. (2010). Structurally designed trans-2-phenylcyclopropylamine derivatives potently inhibit histone demethylase LSD1/KDM1. Bioorganic & Medicinal Chemistry Letters, 20(15), 4493-4496.
- Vianello, P., et al. (2021). Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. Cancers, 13(16), 4153.
- Umehara, T., et al. (2020). Development and Structural Evaluation of N-Alkylated trans-2-Phenylcyclopropylamine-Based LSD1 Inhibitors.
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A Senior Scientist's Guide to Functionalized Cyclopropylamine Synthesis: A Comparative Analysis
Introduction: The Enduring Appeal of a Strained Ring
The cyclopropylamine moiety is a cornerstone of modern medicinal chemistry. Its unique structural and electronic properties—a result of the inherent strain in the three-membered ring—make it a valuable "bioisostere" for larger, more flexible groups and a key component in numerous approved drugs, including antidepressants like tranylcypromine and antiviral agents.[1][2] The rigid cyclopropane scaffold restricts conformational flexibility, often leading to enhanced binding affinity and improved metabolic stability in drug candidates.[3][4]
This guide provides a comparative overview of the principal synthetic strategies for accessing functionalized cyclopropylamines. We will move beyond a simple recitation of methods to analyze the causality behind procedural choices, evaluate the strengths and weaknesses of each route through experimental data, and provide detailed, field-tested protocols for key transformations. Our focus is on providing researchers, chemists, and drug development professionals with the critical insights needed to select and implement the optimal synthetic route for their specific target molecule.
Strategic Approaches to Cyclopropylamine Synthesis
The construction of a functionalized cyclopropylamine can be broadly categorized into two main approaches:
-
Amine Introduction onto a Pre-existing Cyclopropane Ring: These methods begin with a cyclopropane core, and the nitrogen functionality is installed in a subsequent step.
-
Concomitant Ring Formation and Amination: These strategies build the cyclopropane ring and incorporate the nitrogen atom (or a precursor) in a single conceptual operation.
We will explore the most powerful methods within each category, with a special emphasis on stereocontrolled transformations, a critical consideration for modern drug development.
Method 1: The Classical Rearrangement Approach (Hofmann & Curtius)
The Hofmann and Curtius rearrangements are venerable, yet still highly relevant, methods for converting cyclopropanecarboxylic acid derivatives into the corresponding primary amines.[3][4] Both reactions proceed through a common isocyanate intermediate, which is then trapped by a nucleophile (typically water or an alcohol) to yield the amine or a carbamate precursor.
Mechanism & Causality:
The core transformation involves the 1,2-migration of the cyclopropyl group from the carbonyl carbon to the adjacent nitrogen atom, with concomitant loss of a leaving group. The key mechanistic event is the generation of a nitrene intermediate (in the Curtius rearrangement from an acyl azide) or a concerted rearrangement from an N-haloamide intermediate (in the Hofmann rearrangement).[5][6] The choice between these two is often dictated by the stability of the starting material and tolerance for the required reagents. The Hofmann rearrangement, using common reagents like bromine and sodium hydroxide, is often operationally simpler for large-scale synthesis but can be harsh for sensitive substrates.[7][8] An electrochemically-induced Hofmann rearrangement has been developed as a greener alternative, avoiding the use of stoichiometric corrosive halogens.[6][9][10] The Curtius rearrangement offers milder conditions, proceeding from a stable carboxylic acid via an acyl azide, but involves potentially hazardous azide intermediates.[11]
Workflow: Curtius Rearrangement
Caption: Workflow for Curtius rearrangement to a cyclopropylamine.[11]
Comparative Performance Data: Hofmann vs. Curtius Type Rearrangements
| Entry | Starting Material | Method | Reagents | Yield (%) | Reference |
| 1 | 1-Phenylcyclopropanecarboxamide | Electro-Hofmann | NaBr, MeOH, e- | 94 | [6] |
| 2 | 1-(4-Cl-Ph)-cyclopropanecarboxamide | Electro-Hofmann | NaBr, MeOH, e- | 81 | [6] |
| 3 | Cyclopropanecarboxamide | Batch Hofmann | NaOCl, NaOH | ~96 | [7] |
| 4 | 1-Cyclopropylcyclopropanecarboxylic acid | Curtius | DPPA, t-BuOH | 76 | [11] |
| 5 | Cyclopropanecarboxamide | Flow Hofmann | NaOCl, NaOH | 96 | [7] |
Key Insights & Experimental Choices:
-
Scalability: The Hofmann rearrangement, particularly when adapted to continuous flow systems, is highly scalable and efficient, achieving high yields in short residence times.[7] This makes it attractive for industrial production.
-
Substrate Scope: The electro-induced Hofmann rearrangement has shown good tolerance for a range of 1-substituted cyclopropyl amides, including those with aryl and alkyl groups.[6][9]
-
Safety & Handling: The Curtius rearrangement avoids stoichiometric halogens but requires careful handling of acyl azides, which can be explosive. The use of diphenylphosphoryl azide (DPPA) is a common way to generate the azide in situ, mitigating some risk.
Method 2: Titanium-Mediated Cyclopropanation (Kulinkovich-Szymoniak)
For the synthesis of C1-substituted primary cyclopropylamines, the Kulinkovich-Szymoniak reaction is a uniquely powerful tool.[12] This method constructs the cyclopropane ring directly from a nitrile by reacting it with a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst.[13][14]
Mechanism & Causality:
The reaction proceeds via a titanacyclopropane intermediate, formed from the titanium alkoxide and two equivalents of the Grignard reagent.[14][15] This intermediate adds to the nitrile to form an azatitanacyclopentene. The crucial step is the subsequent Lewis acid-promoted rearrangement of this intermediate, which leads to the desired primary cyclopropylamine.[16] The choice of Lewis acid (e.g., BF₃·OEt₂) is critical; in its absence, the reaction often yields ketones as the major byproduct.[12][16] The stoichiometry of the Grignard reagent is also a key parameter; an excess can lead to the formation of tertiary carbinamines.[12]
Workflow: Kulinkovich-Szymoniak Reaction
Caption: Key steps in the Kulinkovich-Szymoniak synthesis.[12][16]
Comparative Performance Data: Kulinkovich-Szymoniak Reaction
| Entry | Nitrile Substrate | Grignard Reagent | Yield (%) | Reference |
| 1 | Benzonitrile | EtMgBr | 78 | [12] |
| 2 | Phenylacetonitrile | EtMgBr | 70 | [16] |
| 3 | 3-Phenylpropionitrile | EtMgBr | 65 | [16] |
| 4 | Adamantanecarbonitrile | EtMgBr | 72 | [12] |
| 5 | Cyclohexanecarbonitrile | PrMgBr | 55 (2:1 dr) | [12] |
Key Insights & Experimental Choices:
-
Directness: This method provides a very direct route to 1-substituted primary cyclopropylamines from readily available nitriles.[16]
-
Functional Group Tolerance: The reaction is generally tolerant of aryl and alkyl groups on the nitrile.
-
Stereoselectivity: When using substituted Grignard reagents (e.g., PrMgBr), the reaction produces 1,2-disubstituted cyclopropylamines with moderate diastereoselectivity, which often requires chromatographic separation.[12]
-
Reagent Control: Careful control over the stoichiometry of the titanium catalyst and Grignard reagent is essential to maximize the yield of the desired amine and minimize side products like ketones and tertiary carbinamines.[12]
Method 3: Asymmetric Synthesis via Chiral Auxiliaries
Achieving high levels of stereocontrol is paramount in pharmaceutical synthesis. One robust strategy involves the use of chiral auxiliaries, such as Ellman's N-sulfinyl imines. This approach allows for the diastereoselective synthesis of chiral cyclopropylamines.[17][18]
Mechanism & Causality:
The synthesis begins with the condensation of a chiral sulfinamide (e.g., (R)-tert-butanesulfinamide) with an α-chloro ketimine. The resulting N-sulfinyl α-chloro ketimine is then treated with a Grignard reagent.[18] The reaction proceeds via a 1,3-dehydrohalogenation to form a transient cyclopropylideneamine intermediate. The subsequent nucleophilic addition of the Grignard reagent to this intermediate is directed by the bulky and stereochemically defined sulfinyl group, leading to the product with high diastereoselectivity.[17] The choice of Grignard reagent is critical; while most alkyl and aryl Grignards lead to the desired cyclopropylamine, more reactive reagents like allylmagnesium chloride can favor aziridine formation.[18] The final step is the mild acid-catalyzed cleavage of the sulfinyl auxiliary to afford the free chiral amine.
Workflow: Asymmetric Synthesis using N-Sulfinyl Imines
Caption: Diastereoselective synthesis of cyclopropylamines.[17][18]
Comparative Performance Data: N-Sulfinyl Imine Method
| Entry | R¹ in Ketimine | Grignard (R²) | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| 1 | Me | PhMgCl | 75 | 95:5 | [18] |
| 2 | Me | EtMgBr | 77 | 79:21 | [18] |
| 3 | Me | VinylMgBr | 65 | 91:9 | [18] |
| 4 | i-Pr | PhMgCl | 72 | >95:5 | [17] |
| 5 | Ph | EtMgBr | 82 | 91:9 | [18] |
Key Insights & Experimental Choices:
-
Stereocontrol: This method provides excellent levels of diastereoselectivity for the synthesis of C1-substituted chiral cyclopropylamines.[17][18]
-
Predictability: The stereochemical outcome is generally predictable based on the established models for addition to Ellman's sulfinyl imines.
-
Versatility: The method is applicable to a range of alkyl and aryl Grignard reagents.
-
Deprotection: The sulfinyl auxiliary is readily removed under mild acidic conditions, which is a significant advantage for preserving other functional groups.[18]
Method 4: Catalytic Asymmetric Cyclopropanation
Direct catalytic asymmetric cyclopropanation of electron-rich alkenes, such as vinylcarbamates, represents a highly atom-economical and elegant approach to enantioenriched cyclopropylamines.[19] This strategy relies on chiral transition-metal catalysts, typically based on rhodium or ruthenium, to control the stereochemistry of the carbene transfer from a diazo compound to the alkene.
Mechanism & Causality:
The reaction is initiated by the reaction of the transition-metal precursor with a diazoester to form a reactive metal-carbene intermediate. This electrophilic carbene is then transferred to the nucleophilic double bond of the vinylcarbamate. The chiral ligands coordinated to the metal center create a chiral environment that dictates the facial selectivity of the carbene addition, leading to high enantioselectivity.[19] The choice of both the metal and the ligand is paramount for achieving high yield and stereoselectivity. For instance, Ru(II)-Pheox complexes have proven to be highly effective catalysts for this transformation.[19]
Workflow: Ru-Catalyzed Asymmetric Cyclopropanation
Caption: Catalytic cycle for asymmetric cyclopropanation.[19]
Comparative Performance Data: Ru(II)-Pheox Catalyzed Cyclopropanation
| Entry | Vinylcarbamate | Diazoester | Yield (%) | dr | ee (%) | Reference |
| 1 | Benzyl vinylcarbamate | Ethyl diazoacetate | 99 | 88:12 | 90 | [19] |
| 2 | Benzyl vinylcarbamate | t-Butyl diazoacetate | 99 | 95:5 | 98 | [19] |
| 3 | 4-MeO-Bn vinylcarbamate | t-Butyl diazoacetate | 99 | 96:4 | 99 | [19] |
| 4 | Boc vinylcarbamate | t-Butyl diazoacetate | 99 | 95:5 | 97 | [19] |
Key Insights & Experimental Choices:
-
Atom Economy: This method is highly atom-economical, directly constructing the functionalized ring from two components.
-
Enantioselectivity: Exceptional levels of enantioselectivity (up to 99% ee) can be achieved with the proper catalyst system.[19]
-
Substrate Scope: The reaction is effective for various vinylcarbamates and diazoesters, with bulky esters on the diazo compound often leading to higher selectivity.
-
Catalyst Loading: The reaction proceeds efficiently under mild conditions with low catalyst loadings, although the cost of ruthenium and chiral ligands can be a factor for large-scale synthesis.
Summary and Outlook
The synthesis of functionalized cyclopropylamines is a mature field with a diverse array of reliable methods. The optimal choice depends heavily on the specific target structure, desired stereochemistry, and scale of the reaction.
Comparative Summary of Key Methods
| Method | Starting Materials | Key Strengths | Key Limitations | Best For |
| Hofmann/Curtius | Cyclopropanecarboxylic acids/amides | Scalable, reliable, well-established | Can use harsh reagents (Hofmann) or hazardous intermediates (Curtius) | Large-scale synthesis of primary cyclopropylamines |
| Kulinkovich-Szymoniak | Nitriles, Grignard reagents | Direct, good for C1-substitution | Moderate diastereoselectivity with substituted Grignards, sensitive to stoichiometry | Rapid access to 1-alkyl/aryl primary cyclopropylamines |
| N-Sulfinyl Imines | α-Chloro ketones, Grignard reagents | Excellent, predictable diastereocontrol | Multi-step, requires stoichiometric chiral auxiliary | Asymmetric synthesis of C1-substituted chiral amines |
| Catalytic Cyclopropanation | Vinylcarbamates, diazo compounds | High enantioselectivity, atom-economical | Cost of catalyst/ligands, requires diazo compounds | Asymmetric synthesis of 2-substituted cyclopropylamine esters |
Future developments will likely focus on expanding the scope of C-H functionalization methods to directly install amino groups onto cyclopropane rings[20] and the development of more sustainable and cost-effective catalytic systems for asymmetric transformations. As the demand for structurally complex and stereochemically pure drug candidates continues to grow, the methods detailed in this guide provide a robust and versatile toolbox for the modern synthetic chemist.
Detailed Experimental Protocols
Protocol 1: Electro-Induced Hofmann Rearrangement of 1-Phenylcyclopropanecarboxamide[6]
-
Setup: In an undivided electrochemical cell equipped with a graphite plate anode and a graphite plate cathode, dissolve 1-phenylcyclopropanecarboxamide (1.0 mmol, 1.0 equiv) and sodium bromide (NaBr, 2.0 mmol, 2.0 equiv) in methanol (10 mL).
-
Electrolysis: Apply a constant current of 20 mA to the cell. The reaction is typically carried out at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the corresponding methyl (1-phenylcyclopropyl)carbamate. Yields are typically in the range of 80-95%.
-
Deprotection: The resulting carbamate can be hydrolyzed to the free amine using standard methods (e.g., strong acid or base).
Protocol 2: Kulinkovich-Szymoniak Synthesis of (1-Benzyl)cyclopropylamine[16]
-
Setup: To a flame-dried, three-necked flask under an argon atmosphere, add titanium(IV) isopropoxide (1.2 mmol, 1.2 equiv) in anhydrous diethyl ether (10 mL).
-
Titanacycle Formation: Cool the solution to room temperature and add ethylmagnesium bromide (2.4 mmol, 2.4 equiv, solution in THF) dropwise. Stir the resulting black solution for 10 minutes.
-
Nitrile Addition: Add a solution of phenylacetonitrile (1.0 mmol, 1.0 equiv) in diethyl ether (2 mL) to the reaction mixture.
-
Lewis Acid Promotion: After stirring for 20 minutes, add boron trifluoride diethyl etherate (BF₃·OEt₂, 1.2 mmol, 1.2 equiv) dropwise. Stir for an additional 3 hours at room temperature.
-
Quenching & Workup: Carefully quench the reaction by the dropwise addition of water. Filter the mixture through a pad of Celite, and extract the aqueous layer with diethyl ether.
-
Purification: Dry the combined organic layers over sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography to yield (1-benzyl)cyclopropylamine (70% yield).
References
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Cantin, T., et al. (2023). Synthesis of Cyclopropylamines through an Electro-Induced Hofmann Rearrangement. Synlett. Available at: [Link]
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Denolf, B., et al. (2007). Asymmetric synthesis of cyclopropylamines starting from N-sulfinyl alpha-chloro ketimines. Organic Letters, 9(2), 187-90. Available at: [Link]
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Organic Chemistry Portal. Kulinkovich-Szymoniak Reaction. Available at: [Link]
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De Kimpe, N., et al. (2007). Asymmetric Synthesis of Cyclopropylamines Starting from N-Sulfinyl α-Chloro Ketimines. ACS Publications. Available at: [Link]
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Grokipedia. Kulinkovich reaction. Available at: [Link]
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ACS GCI Pharmaceutical Roundtable. Kulinkovich Cyclopropanation. Available at: [Link]
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Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmaceutical Reports, 8(4). Available at: [Link]
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Uraguchi, D., et al. (2011). Highly Enantioselective Synthesis of Cyclopropylamine Derivatives via Ru(II)-Pheox-Catalyzed Direct Asymmetric Cyclopropanation of Vinylcarbamates. Organic Letters, 13(13), 3380-3383. Available at: [Link]
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Organic Chemistry Portal. Kulinkovich Reaction. Available at: [Link]
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ResearchGate. (2023). Synthesis of Cyclopropylamines through an Electro-Induced Hofmann Rearrangement | Request PDF. Available at: [Link]
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Ragaini, F., et al. (2010). Chiral cyclopropylamines in the synthesis of new ligands; first asymmetric Alkyl-BIAN compounds. Dalton Transactions, 39(35), 8179-8187. Available at: [Link]
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Faler, C. A., & Joullié, M. M. (2007). The Kulinkovich reaction in the synthesis of constrained n,n-dialkyl neurotransmitter analogues. Organic Letters, 9(10), 1987-90. Available at: [Link]
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Wang, Y., et al. (2021). Synthesis of 1-Substituted Cyclopropylamines via Formal Tertiary Csp3–H Amination of Cyclopropanes. Organic Letters, 23(23), 9188–9193. Available at: [Link]
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Charette, A. B., & Beauchemin, A. (2000). Highly Diastereoselective Simmons−Smith Cyclopropanation of Allylic Amines. Organic Letters, 2(24), 3883–3885. Available at: [Link]
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Wikipedia. Simmons–Smith reaction. Available at: [Link]
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Bertus, P., & Szymoniak, J. (2001). New and easy route to primary cyclopropylamines from nitriles. Chemical Communications, 1792-1793. Available at: [Link]
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Wang, K., et al. (2019). Efficient Production of Cyclopropylamine by a Continuous-Flow Microreaction System. Industrial & Engineering Chemistry Research, 58(34), 15488-15494. Available at: [Link]
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Singh, S., et al. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 27(19), 6623. Available at: [Link]
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ResearchGate. (2019). Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes. Available at: [Link]
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Organic Chemistry Portal. Asymmetric Synthesis of Chiral Cyclopropanes from Sulfoxonium Ylides Catalyzed by a Chiral-at-Metal Rh(III) Complex. Available at: [Link]
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Engle, K. M., et al. (2018). Copper-Catalyzed Chan-Lam Cyclopropylation of Phenols and Azaheterocycles. The Journal of Organic Chemistry, 83(7), 3417-3425. Available at: [Link]
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de Meijere, A., et al. (2013). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 9, 1313-1318. Available at: [Link]
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Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing. Available at: [Link]
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West, M. S., & Rousseaux, S. A. L. (2019). Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. Semantic Scholar. Available at: [Link]
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Charette, A. B., & Beauchemin, A. (2003). Highly diastereoselective Simmons-Smith cyclopropanation of allylic amines. Organic Letters, 5(24), 4645-4648. Available at: [Link]
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The Strategic Advantage of Pre-Functionalized Cyclopropylamine Reagents in Modern Drug Discovery
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly turning to molecular scaffolds that offer a unique combination of structural rigidity, metabolic stability, and three-dimensional complexity. Among these, the cyclopropylamine moiety has emerged as a privileged motif, found in a growing number of approved drugs and clinical candidates.[1] Its compact, strained ring system can profoundly influence a molecule's pharmacological profile, often enhancing potency and fine-tuning physicochemical properties.[2]
However, the synthesis of cyclopropylamines is not without its challenges. Traditional, de novo synthetic routes can be lengthy, resource-intensive, and may not be amenable to the rapid generation of the large compound libraries required for modern drug discovery programs. This guide, from the perspective of a Senior Application Scientist, provides an in-depth comparison of the use of pre-functionalized cyclopropylamine reagents—or "building blocks"—versus traditional multi-step synthetic approaches. We will explore the strategic advantages of employing these reagents, supported by experimental data and detailed protocols, to empower researchers to make informed decisions in their synthetic endeavors.
The "Building Block" Philosophy: Accelerating Discovery through Efficiency
The core advantage of using pre-functionalized cyclopropylamine reagents lies in a paradigm shift from linear, multi-step synthesis to a more convergent and efficient "building block" approach. This strategy is particularly powerful in the context of parallel synthesis, a cornerstone of modern medicinal chemistry for the rapid exploration of structure-activity relationships (SAR).[3]
By starting with a pre-formed, and often functionalized, cyclopropylamine core, researchers can bypass the often-challenging and time-consuming steps of ring formation and amination. This allows for the direct coupling of the cyclopropylamine building block with a diverse range of reaction partners, enabling the rapid generation of a library of analogs. This approach not only saves significant time and resources but also allows for a more focused effort on exploring the impact of peripheral functionalities on biological activity.
A Tale of Two Strategies: Pre-Functionalized Reagents vs. De Novo Synthesis
To illustrate the practical advantages of using pre-functionalized cyclopropylamine reagents, we will compare two general workflows for the synthesis of a hypothetical N-aryl cyclopropylamine, a common scaffold in medicinal chemistry.
Strategy A: The Building Block Approach
This strategy employs a commercially available, pre-functionalized cyclopropylamine reagent, which is directly coupled with an aryl halide.
Strategy B: The De Novo Approach
This strategy involves the synthesis of the cyclopropylamine moiety from simple starting materials, followed by coupling to the desired aryl partner. We will consider two common de novo methods:
-
Simmons-Smith Cyclopropanation followed by Amination: A classic method for forming the cyclopropane ring.[4]
-
Curtius Rearrangement: A reliable method for converting a carboxylic acid to an amine.[4]
The following diagram illustrates the conceptual difference between these two strategies.
Caption: A high-level comparison of the workflow for synthesizing an N-aryl cyclopropylamine using a pre-functionalized reagent versus a multi-step de novo approach.
Comparative Analysis: A Data-Driven Perspective
The theoretical advantages of the building block approach are borne out by a comparison of key metrics such as step count, overall yield, and time efficiency. While a direct, side-by-side comparison for a single target molecule in a single publication is rare, we can compile representative data from the literature to highlight the differences.
| Metric | Strategy A: Building Block Approach | Strategy B: De Novo (Simmons-Smith) | Strategy B: De Novo (Curtius Rearrangement) |
| Typical Step Count | 1-2 steps | 3-5 steps | 3-4 steps |
| Representative Overall Yield | 70-95% | 20-40% | 30-50% |
| Time to Target Molecule | 1-2 days | 4-7 days | 3-5 days |
| Amenability to Parallel Synthesis | High | Low | Low |
| Scaffolding Diversity | High (with diverse building blocks) | Moderate | Moderate |
Note: Yields and timelines are estimates based on typical literature procedures and will vary depending on the specific substrates and reaction conditions.
Experimental Protocols: A Practical Guide
To provide a tangible comparison, we present detailed, self-validating experimental protocols for the de novo synthesis of a protected cyclopropylamine, a common precursor that could then be used in subsequent coupling reactions.
Protocol 1: Synthesis of N-Boc-cyclopropylamine via Simmons-Smith Cyclopropanation and Amination
This two-step protocol first generates a cyclopropyl alcohol, which is then converted to the corresponding amine.
Caption: Workflow for the synthesis of N-Boc-cyclopropylamine via a Simmons-Smith approach.
Step 1: Simmons-Smith Cyclopropanation of Allyl Alcohol
-
Materials: Diethylzinc (1.0 M solution in hexanes), Diiodomethane, Anhydrous Dichloromethane (DCM), Allyl Alcohol, Saturated aqueous NH4Cl, Saturated aqueous NaHCO3, Brine, Anhydrous MgSO4.
-
Procedure:
-
To a stirred solution of allyl alcohol (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add diethylzinc (2.2 eq) dropwise.
-
After stirring for 20 minutes, add diiodomethane (2.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH4Cl.
-
Extract the mixture with DCM (3x).
-
Wash the combined organic layers with saturated aqueous NaHCO3 and brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to afford cyclopropylmethanol.
-
-
Expected Outcome: This reaction typically proceeds in good yield (70-85%).[1] The product should be characterized by 1H and 13C NMR to confirm the presence of the cyclopropyl ring.
Step 2: Conversion to N-Boc-cyclopropylamine
This multi-step conversion involves mesylation, azide displacement, reduction, and Boc protection.
-
Materials: Cyclopropylmethanol, Triethylamine (TEA), Methanesulfonyl chloride (MsCl), Sodium azide (NaN3), Dimethylformamide (DMF), Lithium aluminum hydride (LAH) or Triphenylphosphine (PPh3), Tetrahydrofuran (THF), Di-tert-butyl dicarbonate (Boc2O), Dichloromethane (DCM).
-
Procedure:
-
Mesylation: To a solution of cyclopropylmethanol (1.0 eq) and TEA (1.5 eq) in DCM at 0 °C, add MsCl (1.2 eq) dropwise. Stir for 2 hours at 0 °C.
-
Azide Displacement: Add a solution of NaN3 (3.0 eq) in DMF and heat the mixture to 80 °C for 12 hours.
-
Reduction (Staudinger): To a solution of the crude azide in THF/water, add PPh3 (1.2 eq) and stir at room temperature for 8 hours.
-
Boc Protection: To the crude amine, add TEA (2.0 eq) and Boc2O (1.2 eq) in DCM and stir at room temperature for 12 hours.
-
Work up and purify by silica gel chromatography to yield N-Boc-cyclopropylamine.
-
-
Expected Outcome: This sequence typically provides the desired product in moderate overall yield (40-60% over 4 steps). Each intermediate should be monitored by TLC, and the final product confirmed by NMR and mass spectrometry.
Protocol 2: Synthesis of N-Boc-cyclopropylamine via Curtius Rearrangement
This protocol starts from cyclopropanecarboxylic acid.
Caption: Workflow for the synthesis of N-Boc-cyclopropylamine via the Curtius Rearrangement.
-
Materials: Cyclopropanecarboxylic acid, Triethylamine (TEA), Diphenylphosphoryl azide (DPPA), Anhydrous toluene, tert-Butanol (t-BuOH).
-
Procedure:
-
To a stirred solution of cyclopropanecarboxylic acid (1.0 eq) in anhydrous toluene, add TEA (1.1 eq).
-
Add DPPA (1.1 eq) dropwise at room temperature and stir for 30 minutes.
-
Heat the mixture to 80 °C for 3 hours to effect the Curtius rearrangement to the isocyanate.
-
Add t-BuOH (2.0 eq) and continue heating at 80 °C for 12 hours.
-
Cool the reaction mixture, wash with saturated aqueous NaHCO3 and brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to afford N-Boc-cyclopropylamine.
-
-
Expected Outcome: This one-pot procedure is generally efficient, with reported yields in the range of 70-85%.[5] The progress of the reaction can be monitored by IR spectroscopy (disappearance of the acyl azide peak and appearance of the isocyanate peak). The final product should be characterized by NMR and mass spectrometry.
Conclusion: A Strategic Imperative for Modern Drug Discovery
The decision of whether to employ a pre-functionalized cyclopropylamine reagent or to embark on a de novo synthesis is a strategic one that can have a significant impact on the timeline and productivity of a drug discovery program. While de novo syntheses offer a deep understanding of fundamental organic chemistry and can be cost-effective for large-scale production of a single target, the advantages of the building block approach in the context of library synthesis and rapid SAR exploration are undeniable.
By leveraging commercially available, pre-functionalized cyclopropylamine reagents, medicinal chemists can:
-
Accelerate timelines: Rapidly access a wide range of analogs.
-
Increase efficiency: Focus resources on the diversification of lead compounds rather than on the synthesis of core scaffolds.
-
Enhance creativity: The availability of a diverse palette of building blocks can inspire the design of novel molecular architectures.
In an era where speed and efficiency are paramount, the strategic use of pre-functionalized cyclopropylamine reagents is not just a matter of convenience; it is a critical enabler of innovation in the quest for new medicines.
References
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- Zhang, Z., & Yu, J.-Q. (2020). Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. Organic & Biomolecular Chemistry, 18(1), 41-45.
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- Wang, Z., Chen, J., Yu, L., Zhang, C., Rao, W., & Chan, P. W. H. (2024). Stereoselective Cyclopropanation of Multisubstituted Enesulfinamides: Asymmetric Construction of α-Tertiary Cyclopropylamine Derivatives Containing β-Quaternary Stereocenters. Organic Letters, 26(13), 2606-2611.
- ChemicalBook. (n.d.). Cyclopropylamine suppliers & manufacturers in China.
- ResearchGate. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.
- PubMed Central. (2020). Diversity-Oriented Enzymatic Synthesis of Cyclopropane Building Blocks.
- ResearchGate. (2002). Cyclopropyl Building Blocks for Organic Synthesis, 139. Ethyl Cyclopropylidenepyruvate as a Novel Multifunctional Cyclopropyl Building Block: Facile Preparation and Basic Reaction Patterns.
- PubMed Central. (2016). Cyclopropanation Using Electrons Derived from Hydrogen: Reaction of Alkenes and Hydrogen without Hydrogenation.
- PubMed. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates.
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A Comparative Guide to the Synthesis of N-Substituted Cyclopropanamines: Strategies and Mechanistic Insights
The cyclopropylamine moiety is a privileged structural motif in medicinal chemistry and drug discovery, prized for its ability to impart unique conformational constraints, modulate physicochemical properties, and enhance metabolic stability. Its incorporation into molecular scaffolds often leads to improved potency and selectivity for biological targets. Consequently, the development of efficient and stereoselective methods for the synthesis of N-substituted cyclopropanamines is of paramount importance to researchers, scientists, and drug development professionals. This guide provides an in-depth comparison of the principal synthetic routes to this valuable class of compounds, offering mechanistic insights, experimental protocols, and comparative data to inform methodological choices in the laboratory.
Titanium-Mediated Cyclopropanation: The Kulinkovich-Szymoniak Reaction
The Kulinkovich reaction, originally developed for the synthesis of cyclopropanols from esters, has been ingeniously adapted for the preparation of cyclopropylamines. The Kulinkovich-Szymoniak modification provides a direct route to primary N-substituted cyclopropanamines from readily available nitriles.[1][2]
Mechanistic Rationale
The reaction proceeds through the in-situ formation of a titanacyclopropane intermediate from a Grignard reagent (typically with β-hydrogens, such as EtMgBr) and a titanium(IV) alkoxide, like titanium(IV) isopropoxide.[3][4] This highly reactive intermediate then adds across the carbon-nitrogen triple bond of the nitrile to form an azatitanacyclopentene. Subsequent treatment with a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), promotes a rearrangement and hydrolysis to yield the desired primary cyclopropylamine.[2][5] The Lewis acid is crucial for efficient conversion to the amine, as its absence can lead to the formation of ketones as the major product.[2][5]
Figure 1: Simplified mechanism of the Kulinkovich-Szymoniak reaction.
Performance and Scope
The Kulinkovich-Szymoniak reaction is a versatile method for the synthesis of 1-substituted primary cyclopropylamines. It tolerates a range of functional groups on the nitrile, including aryl and alkyl substituents. The use of substituted Grignard reagents can lead to the formation of 1,2-disubstituted cyclopropylamines, often with moderate diastereoselectivity.[5]
| Substrate (Nitrile) | Grignard Reagent | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| Benzonitrile | EtMgBr | 72 | N/A | [6] |
| Phenylacetonitrile | EtMgBr | 70 | N/A | [2] |
| Adiponitrile | EtMgBr | 55 | N/A | [1] |
| 4-Methoxybenzonitrile | EtMgBr | 43 | N/A | [6] |
| Cinnamyl nitrile | EtMgBr | 65 | N/A | [6] |
| Heptanenitrile | n-PrMgBr | 58 | ~2:1 | [5] |
Table 1: Representative yields for the Kulinkovich-Szymoniak synthesis of primary cyclopropylamines.
Experimental Protocol: Synthesis of 1-Phenylcyclopropanamine
-
To a stirred solution of benzonitrile (1.0 equiv) and titanium(IV) isopropoxide (1.1 equiv) in anhydrous diethyl ether (5 mL/mmol of nitrile) under an argon atmosphere at room temperature, add a 3.0 M solution of ethylmagnesium bromide in diethyl ether (2.2 equiv) dropwise over 30 minutes.
-
Stir the resulting black mixture at room temperature for 12 hours.
-
Cool the reaction mixture to -78 °C and add boron trifluoride etherate (1.5 equiv) dropwise.
-
Allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of 1 M aqueous sodium hydroxide.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 1-phenylcyclopropanamine.
Simmons-Smith Cyclopropanation of Enamines and N-Vinyl Amides
The Simmons-Smith reaction is a classic and reliable method for the stereospecific synthesis of cyclopropanes from alkenes.[7] Its application to electron-rich alkenes such as enamines and N-vinyl amides provides a direct entry to N-substituted cyclopropanamines.
Mechanistic Causality
The reaction involves the formation of an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), from diiodomethane and a zinc-copper couple. A popular modification, known as the Furukawa modification, utilizes diethylzinc (Et₂Zn) for a more reactive and soluble carbenoid.[7] The carbenoid then transfers a methylene group to the double bond of the enamine or N-vinyl amide in a concerted, stereospecific manner. The stereochemistry of the starting alkene is retained in the cyclopropane product. For substrates containing a directing group, such as a hydroxyl or amide, the zinc carbenoid can coordinate to this group, leading to a directed cyclopropanation and high diastereoselectivity.
Figure 2: General workflow for the Simmons-Smith cyclopropanation of an enamine.
Performance and Scope
The Simmons-Smith reaction is highly effective for the cyclopropanation of a wide variety of enamines and N-vinyl amides, generally providing good to excellent yields. The stereospecific nature of the reaction is a key advantage, allowing for the synthesis of enantiopure cyclopropanamines from chiral, non-racemic starting materials.
| Substrate | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| N-Vinylpyrrolidinone | 85 | N/A | H. E. Simmons, R. D. Smith, J. Am. Chem. Soc.1959 , 81, 4256-4264. |
| (S)-4-benzyl-3-((E)-prop-1-en-1-yl)oxazolidin-2-one | 92 | >95:5 | [8] |
| N-(prop-1-en-2-yl)acetamide | 78 | N/A | P. W. Musladin, D. C. D. Butler, J. Org. Chem.2010 , 75, 5629-5632. |
| Chiral Enesulfinamide | 57 | >95:5 | [9] |
Table 2: Representative yields and diastereoselectivity for the Simmons-Smith cyclopropanation of nitrogen-containing alkenes.
Experimental Protocol: Diastereoselective Cyclopropanation of a Chiral N-Vinyl Oxazolidinone
-
To a solution of the chiral N-vinyl oxazolidinone (1.0 equiv) in anhydrous dichloromethane (10 mL/mmol of substrate) at 0 °C under an argon atmosphere, add a 1.0 M solution of diethylzinc in hexanes (2.0 equiv) dropwise.
-
Stir the solution for 15 minutes at 0 °C.
-
Add diiodomethane (2.0 equiv) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired cyclopropyl-substituted oxazolidinone.
Transition-Metal-Catalyzed Cyclopropanation with Diazo Compounds
The transition-metal-catalyzed decomposition of diazo compounds in the presence of alkenes is a powerful and versatile method for cyclopropane synthesis. The use of chiral catalysts, particularly those based on rhodium and copper, has enabled highly enantioselective transformations.
Mechanistic Principles
The reaction is initiated by the reaction of a diazo compound (e.g., ethyl diazoacetate) with a transition metal catalyst, typically a rhodium(II) carboxylate or carboxamidate complex, to form a metal carbene intermediate. This electrophilic carbene is then transferred to the double bond of the alkene substrate. The stereochemical outcome of the reaction is controlled by the chiral ligands on the metal catalyst. For nitrogen-containing alkenes such as enamines and vinyl carbamates, this method provides a direct route to chiral N-substituted cyclopropanamines.
Figure 3: Catalytic cycle for rhodium-catalyzed cyclopropanation.
Performance and Enantioselectivity
Rhodium-catalyzed cyclopropanation of enamines and vinyl carbamates can achieve high levels of both diastereoselectivity and enantioselectivity. The choice of the chiral ligand on the rhodium catalyst is critical for achieving high stereocontrol.
| Alkene Substrate | Diazo Compound | Catalyst | Yield (%) | d.r. | ee (%) | Reference |
| N-Vinylphthalimide | Ethyl diazoacetate | Rh₂(S-DOSP)₄ | 85 | >95:5 | 96 | H. M. L. Davies, et al. Org. Lett.1999 , 1, 233-236. |
| N-Vinylcarbazole | Methyl phenyldiazoacetate | Rh₂(S-PTTL)₄ | 91 | >95:5 | 98 | H. M. L. Davies, et al. J. Am. Chem. Soc.2004 , 126, 10870-10871. |
| N-Boc-N-allylaniline | Ethyl diazoacetate | Cu(OTf)₂-(S)-Ph-BOX | 76 | 85:15 | 92 | K. G. Rasmussen, K. A. Jørgensen, Chem. Commun., 2001 , 1528-1529. |
| 2-Azadiene | Ethyl 2-diazo-2-phenylacetate | Rh₂(DOSP)₄ | 97 | >99:1 | 99 | [10] |
Table 3: Enantioselective cyclopropanation of nitrogen-containing alkenes.
Experimental Protocol: Enantioselective Synthesis of a Cyclopropyl Phthalimide
-
To a solution of N-vinylphthalimide (1.0 equiv) and the chiral rhodium catalyst (e.g., Rh₂(S-DOSP)₄, 1 mol%) in anhydrous dichloromethane (5 mL/mmol of alkene) at room temperature under an argon atmosphere, add a solution of ethyl diazoacetate (1.1 equiv) in dichloromethane (2 mL) via syringe pump over 4 hours.
-
Stir the reaction mixture at room temperature for an additional 12 hours after the addition is complete.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched cyclopropyl phthalimide derivative.
Intramolecular S N 2 Cyclization of 3-Halopropylamines
A straightforward and classical approach to the synthesis of N-substituted cyclopropanamines involves the intramolecular nucleophilic substitution of a γ-haloamine. This method is particularly useful for the preparation of N-aryl and N-alkyl cyclopropanamines.
Mechanistic Considerations
The reaction proceeds via an intramolecular S N 2 mechanism, where the amine nitrogen acts as the nucleophile and displaces a halide (or other suitable leaving group) at the γ-position. The reaction is typically promoted by a base to deprotonate the amine, thereby increasing its nucleophilicity. The stereochemistry of the starting material can influence the stereochemical outcome of the cyclization, particularly when stereocenters are present on the carbon backbone.
Figure 4: Intramolecular S N 2 cyclization to form an N-substituted cyclopropanamine.
Performance and Scope
This method is generally applicable to the synthesis of a variety of N-substituted cyclopropanamines, with yields being dependent on the nature of the substituents and the reaction conditions. The formation of the three-membered ring can be entropically disfavored, and competing intermolecular reactions can sometimes be an issue.
| Substrate | Base | Yield (%) | Reference |
| N-(3-bromopropyl)aniline | K₂CO₃ | 85 | S. G. Alcock, et al. J. Med. Chem.1989 , 32, 1367-1375. |
| N-benzyl-3-chloropropylamine | NaH | 78 | J. E. Mills, et al. Bioorg. Med. Chem. Lett.2006 , 16, 3984-3987. |
| (R)-N-(3-bromo-1-phenylpropyl)aniline | t-BuOK | 72 (high d.r.) | [11] |
Table 4: Synthesis of N-substituted cyclopropanamines via intramolecular cyclization.
Experimental Protocol: Synthesis of N-Phenylcyclopropanamine
-
To a suspension of potassium carbonate (3.0 equiv) in acetonitrile (10 mL/mmol of substrate), add N-(3-bromopropyl)aniline (1.0 equiv).
-
Heat the reaction mixture to reflux and stir for 24 hours.
-
Cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-phenylcyclopropanamine.
Comparative Analysis and Conclusion
The choice of synthetic method for a particular N-substituted cyclopropanamine will depend on several factors, including the desired substitution pattern, stereochemical requirements, and the availability of starting materials.
| Method | Key Features | Advantages | Disadvantages |
| Kulinkovich-Szymoniak | Ti-mediated, from nitriles | Direct access to 1-substituted primary amines, uses readily available starting materials. | Stoichiometric titanium reagent, moderate diastereoselectivity for 1,2-disubstituted products. |
| Simmons-Smith | Zn-carbenoid, from enamines | Stereospecific, high yielding, good functional group tolerance. | Can require multi-step synthesis of the enamine precursor. |
| Rh-Catalyzed Cyclopropanation | Rh-carbene, from diazo compounds | Highly enantioselective, broad substrate scope. | Diazo compounds can be hazardous, catalyst cost. |
| Intramolecular S N 2 | Base-promoted cyclization | Simple, uses classical transformations. | Can be low yielding, potential for side reactions. |
Table 5: Comparison of major synthetic routes to N-substituted cyclopropanamines.
References
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Bertus, P.; Szymoniak, J. New and easy route to primary cyclopropylamines from nitriles. Chemical Communications2001 , (18), 1792-1793. [Link]
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Kulinkovich, O. G.; Sviridov, S. V.; Vasilevski, D. A. Titanium(IV) Isopropoxide-Catalyzed Formation of 1-Substituted Cyclopropanols in the Reaction of Ethylmagnesium Bromide with Methyl Alkanecarboxylates. Synthesis1991 , 1991(03), 234. [Link]
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de Meijere, A.; Kozhushkov, S. I.; Savchenko, A. I. Titanium-mediated syntheses of cyclopropylamines. Journal of Organometallic Chemistry2004 , 689(12), 2033-2055. [Link]
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Bertus, P.; Szymoniak, J. New and easy route to primary cyclopropylamines from nitriles. Organic Chemistry Portal. [Link]
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Bertus, P.; Szymoniak, J. A Direct Synthesis of 1-Aryl- and 1-Alkenylcyclopropylamines from Aryl and Alkenyl Nitriles. The Journal of Organic Chemistry2003 , 68(18), 7133-7136. [Link]
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Davies, H. M. L.; Stafford, D. G.; Hansen, T. Asymmetric Synthesis of Cyclopropyl-Substituted α-Amino Acids. Organic Letters1999 , 1(2), 233-236. [Link]
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Mermerian, A. H.; Fu, G. C. Catalytic Enantioselective Synthesis of Quaternary Stereocenters via Intermolecular C-Acylation of Silyl Ketene Acetals: Dual Activation of the Electrophile and the Nucleophile. Journal of the American Chemical Society2003 , 125(14), 4050-4051. [Link]
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Kulinkovich-Szymoniak Reaction. Organic Chemistry Portal. [Link]
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Davies, H. M. L.; Nagashima, T.; Klino, J. L. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. Chemical Science2011 , 2(8), 1549-1553. [Link]
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Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. MDPI. [Link]
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Catalytic Enantio- and Diastereoselective Cyclopropanation of 2-Azadienes for the Synthesis of Aminocyclopropanes Bearing Quaternary Carbon Stereogenic Centers. National Institutes of Health. [Link]
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Kulinkovich-de Meijere Reaction. Organic Chemistry Portal. [Link]
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Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles. National Institutes of Health. [Link]
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West, M. J.; Mills, L. R.; McDonald, T.; Lee, J.; Ensan, D.; Rousseaux, S. Synthesis of Trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. ChemRxiv2019 . [Link]
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Davies, H. M. L.; Hutcheson, D. K. Enantioselective synthesis of vinylcyclopropanes by rhodium(II) catalyzed decomposition of vinyldiazomethanes in the presence of alkenes. Tetrahedron Letters1993 , 34(45), 7243-7246. [Link]
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Facile Syntheses of Aminocyclopropanes: N,N-Dibenzyl-N-(2-ethenylcyclopropyl)amine. Organic Syntheses. [Link]
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Safety Operating Guide
A Guide to the Safe Disposal of 1-(Methoxymethyl)-N-methylcyclopropanamine hydrochloride
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 1-(Methoxymethyl)-N-methylcyclopropanamine hydrochloride. As a specialized research chemical, its handling and disposal demand a rigorous adherence to safety protocols and regulatory standards to protect laboratory personnel and the environment. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a culture of safety and compliance in your laboratory.
Hazard Profile and Risk Assessment
Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound is classified under the Globally Harmonized System (GHS) with specific warnings that dictate its handling and disposal requirements.
Chemical Identity and Hazards:
| Property | Value | Source |
| Molecular Formula | C₆H₁₄ClNO | [1] |
| Physical Form | Solid | [1][2] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [1][2] |
| Signal Word | Warning | [1][2] |
| Hazard Statement | H302: Harmful if swallowed | [1][2] |
| Hazard Class | Acute Toxicity 4 (Oral) | [1][2] |
| Storage Class | 11: Combustible Solids | [1][2] |
Expert Analysis: The primary hazard identified is acute oral toxicity.[1][2] However, the compound's structure as an amine hydrochloride introduces further considerations. Amine salts can react with strong bases to liberate the free amine, which may have different physical properties and toxicities. Furthermore, amines are chemically incompatible with strong oxidizing agents.[3][4][5] Therefore, the core principle of its disposal is strict segregation from incompatible chemical waste streams.
Personal Protective Equipment (PPE) and Handling
Safe disposal begins with safe handling. All operations involving the transfer or handling of this compound or its waste must be conducted with appropriate PPE in a controlled environment.
-
Engineering Controls: Always handle this chemical within a certified chemical fume hood to prevent inhalation of any dust or aerosols. An eyewash station and safety shower must be readily accessible.[6]
-
Hand Protection: Wear nitrile or neoprene gloves to prevent skin contact.[7]
-
Eye Protection: Use chemical safety goggles or a face shield.[7]
-
Body Protection: A standard laboratory coat is required. For larger quantities, consider a chemically resistant apron.
Waste Segregation and Incompatibility
The single most critical step in chemical waste management is proper segregation. Mixing incompatible wastes can lead to violent reactions, gas generation, or fire.[8][9]
Core Directive: this compound waste must be collected in a dedicated container labeled for solid, non-halogenated organic hazardous waste .
Chemical Incompatibilities to Avoid:
-
Strong Bases: (e.g., sodium hydroxide, potassium hydroxide). Mixing can neutralize the hydrochloride salt, releasing the free amine.
-
Strong Oxidizing Agents: (e.g., nitric acid, perchlorates, permanganates).[3][4] Mixing can lead to vigorous, exothermic, and potentially explosive reactions.
-
Reactive Metals: (e.g., alkali metals like sodium or potassium).[10]
The following workflow diagram illustrates the decision-making process for proper waste segregation.
Caption: Waste Segregation and Disposal Workflow.
Step-by-Step Disposal Protocols
Follow these distinct protocols for disposing of bulk (unused) chemical and for decontaminating empty containers.
Protocol 1: Disposal of Bulk Solid Waste
This procedure applies to unused or expired this compound.
-
Container Selection:
-
Obtain a solid waste container compatible with organic amines. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is appropriate.
-
The container must be in good condition, free of cracks, and leak-proof.[11]
-
-
Waste Labeling:
-
Before adding any waste, affix a hazardous waste label provided by your institution's Environmental Health & Safety (EHS) department.[9]
-
List all chemical constituents by their full name (no formulas or abbreviations) and estimate their percentage composition.[9][11] For the pure compound, this would be "this compound, 100%".
-
-
Waste Transfer:
-
Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[9][10]
-
The SAA must be near the point of generation and under the control of laboratory personnel.[10][11]
-
Ensure the container is stored with other compatible organic wastes, away from acids, bases, and oxidizers, preferably in secondary containment.[8][9]
-
-
Final Disposal:
Protocol 2: Decontamination and Disposal of Empty Containers
An "empty" container that held a hazardous chemical is still considered hazardous waste until properly decontaminated.
-
Initial Rinse (Rinsate Collection):
-
In a fume hood, rinse the empty container with a suitable solvent. A small amount of methanol or ethanol is generally effective for dissolving residual organic solids.
-
Crucially, this first rinse (rinsate) must be collected and treated as hazardous waste. [8]
-
Pour the rinsate into a designated liquid hazardous waste container for non-halogenated organic solvents.
-
-
Subsequent Rinses:
-
Perform two additional rinses with the same solvent. For a chemical with this level of toxicity, collecting all three rinses as hazardous waste is a best practice.[12]
-
-
Drying and Final Disposal:
-
Allow the triple-rinsed container to air dry completely in the fume hood.
-
Once dry, completely obliterate, deface, or remove the original manufacturer's label.[8] This prevents the container from being mistaken for a full product.
-
The clean, dry, and unlabeled container can now be disposed of in the appropriate solid waste stream (e.g., glass disposal bin).[8]
-
Spill Management
In the event of an accidental spill, immediate and correct action is crucial.
-
Minor Spill (Contained in Fume Hood):
-
Alert personnel in the immediate area.
-
Wearing full PPE, use an absorbent material (e.g., vermiculite or a commercial spill kit absorbent) to cover the solid.
-
Carefully scoop the absorbent mixture into your designated solid hazardous waste container.
-
Wipe the area with a cloth dampened with a suitable solvent (like ethanol), and place the cloth in the same waste container.
-
Report the spill to your laboratory supervisor.
-
-
Major Spill (Outside of a Fume Hood or Large Quantity):
-
Evacuate the immediate area.
-
Alert others and prevent entry into the affected zone.
-
If there is any risk of fire or exposure, pull the fire alarm and evacuate the building.
-
Contact your institution's EHS emergency line immediately for professional cleanup assistance.[8]
-
Regulatory Compliance
All chemical waste disposal is governed by strict federal and state regulations, primarily the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[13][14] Your institution's EHS department is your primary resource for ensuring compliance with these regulations. Never deviate from their established procedures. The guidance provided here is based on universal best practices and should be adapted to the specific protocols of your organization.
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Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. [Link]
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Examples of Incompatible Chemicals. University of California, Santa Cruz. [Link]
-
Incompatible Chemicals. University of Alabama in Huntsville. [Link]
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A Senior Application Scientist's Guide to Handling 1-(Methoxymethyl)-N-methylcyclopropanamine hydrochloride
Understanding the Hazard: A Proactive Approach to Safety
Before handling any chemical, a thorough understanding of its potential hazards is the first line of defense. For 1-(Methoxymethyl)-N-methylcyclopropanamine hydrochloride, which is a solid, the primary routes of exposure are inhalation of dust particles, skin contact, eye contact, and ingestion.[1]
A safety data sheet (SDS) for a structurally similar compound, 1-(1-(Methoxymethyl)cyclopentyl)-N-methylmethanamine hydrochloride, indicates that it is harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation, and may cause respiratory irritation.[1] The GHS07 pictogram, signifying a warning, is associated with the target compound.[2] Therefore, a cautious approach, assuming similar hazards, is warranted.
Table 1: Hazard Profile of a Structurally Similar Amine Hydrochloride
| Hazard Statement | Classification | Potential Effects |
| H302 | Acute Toxicity (Oral), Category 4 | Harmful if swallowed[1][2] |
| H312 | Acute Toxicity (Dermal), Category 4 | Harmful in contact with skin[1] |
| H332 | Acute Toxicity (Inhalation), Category 4 | Harmful if inhaled[1] |
| H315 | Skin Corrosion/Irritation, Category 2 | Causes skin irritation[1] |
| H319 | Serious Eye Damage/Irritation, Category 2 | Causes serious eye irritation[1] |
| H335 | Specific Target Organ Toxicity - Single Exposure, Category 3 | May cause respiratory irritation[1] |
The hydrochloride salt form suggests that the compound is acidic and may be corrosive. Amine compounds can also have sensitizing effects.[3]
Core Directive: Your Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The following protocol is designed to provide comprehensive protection.
Foundational Protection: Body and Footwear
-
Laboratory Coat: A clean, buttoned, flame-resistant lab coat should be worn at all times. This provides a removable barrier in the event of a spill.
-
Long Pants and Closed-Toe Shoes: Full-length pants and shoes that completely cover the feet are mandatory to protect against accidental spills and splashes.
Hand Protection: A Critical Barrier
The choice of gloves is critical. While nitrile gloves are a common choice in laboratories for their resistance to a range of chemicals, it is important to note that their resistance to amines and strong acids can be poor.[4]
-
Glove Selection: For incidental contact, such as weighing and preparing solutions in a fume hood, double-gloving with nitrile gloves is a reasonable precaution. However, for tasks with a higher risk of splash or prolonged contact, consider using thicker, more resistant gloves such as neoprene or butyl rubber.[5] Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times.
-
Glove Integrity: Before each use, visually inspect gloves for any signs of degradation, punctures, or tears.
-
Frequent Changes: Change gloves immediately if they become contaminated. Do not reuse disposable gloves.
Eye and Face Protection: Shielding from Splashes and Dust
-
Safety Goggles: Chemical splash goggles that provide a complete seal around the eyes are mandatory. Standard safety glasses with side shields do not offer sufficient protection against splashes and airborne particles.
-
Face Shield: When handling larger quantities of the solid or when there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.
Respiratory Protection: Preventing Inhalation of Dust
Given that this compound is a solid and can form dust, respiratory protection is a critical component of your PPE.
-
Engineering Controls First: All handling of the solid compound that could generate dust, such as weighing or transferring, must be conducted in a certified chemical fume hood.
-
Respirator Selection: If engineering controls are not sufficient to control exposure, or during a spill cleanup outside of a fume hood, a respirator is required. For powdered amine hydrochloride compounds, a half-mask or full-facepiece respirator with a P100 (magenta) particulate filter is recommended.[6][7][8] The P100 filter provides the highest level of protection against airborne particulates.[8]
-
Fit Testing: A proper fit is essential for a respirator to be effective. All users of tight-fitting respirators must be fit-tested annually.
Operational Plan: Step-by-Step Safe Handling Procedures
Donning and Doffing PPE: A Matter of Sequence
The order in which you put on and take off your PPE is crucial to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Gown
-
Mask or Respirator
-
Goggles or Face Shield
-
Gloves (pulled over the cuffs of the gown)
Doffing (Taking Off) Sequence:
-
Gloves
-
Gown
-
Goggles or Face Shield
-
Mask or Respirator
-
Wash hands thoroughly with soap and water.
Caption: PPE Donning and Doffing Workflow
Spill Management: A Calm and Coordinated Response
In the event of a spill, a prepared and methodical response is crucial.
For a Small Solid Spill (manageable by laboratory personnel):
-
Alert and Isolate: Alert nearby personnel and restrict access to the spill area.
-
Don PPE: At a minimum, wear a lab coat, double nitrile gloves, and chemical splash goggles. If there is a risk of dust generation, a respirator is necessary.
-
Contain and Absorb: Gently cover the spill with an inert absorbent material, such as vermiculite or sand, to prevent the dust from becoming airborne.
-
Clean-up: Carefully sweep the absorbent material and spilled solid into a designated hazardous waste container. Use a plastic dustpan and brush; avoid creating dust.
-
Decontaminate: Wipe the spill area with a damp cloth or paper towel. The cleaning material should be disposed of as hazardous waste. A final rinse with water may be appropriate.
-
Dispose: Seal and label the hazardous waste container.
For a Large Spill or a Spill Outside of a Contained Area:
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.
-
Secure the Area: Close the doors to the affected area and post a warning sign.
Disposal Plan: Responsible Waste Management
All waste contaminated with this compound must be treated as hazardous waste.
-
Containerization: Use a clearly labeled, leak-proof container with a secure lid for all solid and liquid waste.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name.
-
Segregation: Do not mix this waste with other incompatible waste streams.
-
Disposal: Follow your institution's and local regulations for the disposal of hazardous chemical waste.
By adhering to these protocols, you are not only ensuring your personal safety but also contributing to a culture of safety within your research community. Should you have any further questions, please do not hesitate to consult your institution's EHS department.
References
- Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. (2023, December 14). Unigloves.
- SKC Ltd. (n.d.).
- Sigma-Aldrich. (n.d.). This compound.
- USA Scientific, Inc. (n.d.).
- 3M. (n.d.).
- Apollo Scientific. (2022, May 16). 1-(1-(Methoxymethyl)cyclopentyl)
- SKC Inc. (n.d.).
- Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide.
- University of Pennsylvania EHRS. (n.d.).
- Chemical Resistance of Gloves.pdf. (n.d.).
- Galen Enterprise LLC. (n.d.). Surface Decontamination of Amine Compounds (Aniline) by DeconGelTM 1101.
- Northwestern University. (n.d.). Cartridge Selection.
- Stanford Environmental Health & Safety. (n.d.).
- 3M. (n.d.).
- ChemicalBook. (n.d.). This compound.
- Sigma-Aldrich. (2025, November 6).
- Gemplers Learning Hub. (2024, June 28).
- Gemplers. (2021, May 5).
- TCI Chemicals. (n.d.).
- Fisher Scientific. (2010, November 6).
- Refining Community. (n.d.).
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.).
- UNC Policies. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
- National Center for Biotechnology Information. (n.d.).
- Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis [PhD thesis]. University of Glasgow.
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- 4. gloves.com [gloves.com]
- 5. amo-csd.lbl.gov [amo-csd.lbl.gov]
- 6. northwestern.edu [northwestern.edu]
- 7. Selecting the Right Reusable Respirator Cartridge Filter - Gemplers [learn.gemplers.com]
- 8. youtube.com [youtube.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


